molecular formula C19H24N2O B1226712 Noribogaine

Noribogaine

货号: B1226712
分子量: 296.4 g/mol
InChI 键: RAUCDOKTMDOIPF-RYRUWHOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Noribogaine (also known as 12-Hydroxyibogamine, O-Desmethylibogaine) is the principal active metabolite of the oneirogen Ibogaine . It is a key molecular prototype for researching novel treatments for substance use disorders (SUDs), particularly opioid and alcohol dependence . Research indicates that a single administration can produce long-lasting anti-addictive effects, reducing drug-seeking behavior and withdrawal symptoms in preclinical models . Its value in research is underscored by its complex polypharmacology, which differs from its parent compound. This compound's mechanism of action is multifaceted. It acts as a G-protein biased agonist at the κ-opioid receptor (KOR) . This unique signaling profile means it activates G-protein pathways (implicated in anti-addictive and analgesic effects) while only weakly recruiting β-arrestin (a pathway often linked to dysphoric and aversive effects of classical KOR agonists) . This compound is also a potent serotonin reuptake inhibitor (SERT) and displays affinity for μ- and δ-opioid receptors . Furthermore, it acts as a weak NMDA receptor antagonist and an α3β4 nicotinic acetylcholine receptor antagonist . Unlike Ibogaine, this compound has been shown to upregulate glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA), a mechanism critically associated with its long-lasting reduction of alcohol consumption in models . Researchers should note that this compound is a hERG channel inhibitor, which can lead to QT interval prolongation in vivo, representing an important consideration for experimental design . It has a long elimination half-life of approximately 24 to 50 hours . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic or therapeutic use in humans.

属性

分子式

C19H24N2O

分子量

296.4 g/mol

IUPAC 名称

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1

InChI 键

RAUCDOKTMDOIPF-RYRUWHOVSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

手性 SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

规范 SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

同义词

12-hydroxy-ibogamine
12-hydroxyibogamine
12-OH-ibogamine
noribogaine

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Noribogaine in Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant attention for its potential in treating substance use disorders. Its complex pharmacological profile, distinct from its parent compound, presents a promising avenue for the development of novel anti-addiction therapies. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interactions with key neurotransmitter systems implicated in addiction. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are outlined, and crucial signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction

Ibogaine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has long been used in traditional medicine and has been anecdotally reported to interrupt addiction to various substances of abuse.[1][2] However, its clinical development has been hampered by safety concerns, including psychedelic effects and cardiotoxicity.[1][3] this compound, formed by the O-demethylation of ibogaine in the liver via the CYP2D6 enzyme, has a significantly longer half-life (28-49 hours) than its parent compound and is believed to be a key mediator of ibogaine's sustained anti-addictive effects.[1][4][5] Notably, this compound is reported to lack the psychedelic side effects associated with ibogaine, making it a more viable candidate for therapeutic development.[6]

This guide synthesizes the current understanding of this compound's multifaceted mechanism of action, which involves intricate interactions with opioid receptors, monoamine transporters, and neurotrophic factor signaling pathways.

Pharmacological Profile: A Multi-Target Approach

This compound's anti-addictive properties are not attributed to a single mechanism but rather to its concurrent modulation of several key targets within the central nervous system.[2][7][8]

Opioid System Modulation

This compound exhibits a unique and complex interaction with the opioid system, differing significantly from traditional opioid agonists and antagonists.

  • Kappa Opioid Receptor (KOR): this compound acts as a G-protein biased agonist at the KOR.[9][10][11] It stimulates GDP-GTP exchange with an efficacy of 75% compared to the endogenous ligand dynorphin A, but only weakly recruits β-arrestin (12% efficacy).[9][10] This biased agonism may contribute to its anti-addictive effects without producing the dysphoria typically associated with KOR activation.[9][10] Furthermore, this compound can functionally inhibit dynorphin-induced β-arrestin recruitment, suggesting a potential role in mitigating anxiety and dysphoric states.[9][10]

  • Mu Opioid Receptor (MOR): The action of this compound at the MOR is more nuanced. While some early reports suggested full agonist activity, more recent and comprehensive studies characterize it as a weak partial agonist or antagonist.[4][12] Functional studies show it to be a weak antagonist of both G-protein and β-arrestin signaling pathways at the MOR.[9][10][13] This activity may contribute to the attenuation of opioid withdrawal symptoms without producing the reinforcing effects of full MOR agonists.[4]

  • Delta Opioid Receptor (DOR): this compound demonstrates a lower affinity for the delta opioid receptor compared to kappa and mu receptors.[14]

Monoamine Transporter Inhibition

This compound interacts with the serotonin and dopamine transporters, which are crucial in regulating mood and reward.

  • Serotonin Transporter (SERT): this compound is a potent, non-competitive inhibitor of the serotonin transporter.[1][15] It binds to a site distinct from the substrate-binding site, stabilizing the transporter in an inward-open conformation.[15][16] This inhibition of serotonin reuptake leads to increased extracellular serotonin levels, which may contribute to antidepressant effects and the alleviation of withdrawal symptoms.[7]

  • Dopamine Transporter (DAT): this compound also competitively blocks the dopamine transporter, though with a lower affinity than for SERT.[1][17] This action can increase extracellular dopamine levels. Additionally, this compound has been shown to act as a pharmacological chaperone for DAT, capable of rescuing misfolded and dysfunctional transporter variants.[18][19]

NMDA Receptor Antagonism

While ibogaine is a known N-methyl-D-aspartate (NMDA) receptor antagonist, this compound has a lower affinity for this target.[7][17] The NMDA receptor antagonism of ibogaine is thought to play a role in mitigating withdrawal symptoms and reducing drug-seeking behaviors.[20][21] The contribution of this mechanism to this compound's overall profile is likely less significant than that of its parent compound.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

Ibogaine is an antagonist of the α3β4 nicotinic acetylcholine receptor, a mechanism believed to contribute to its anti-addictive effects, particularly for nicotine.[1][22] this compound also inhibits these receptors, although with a different potency than ibogaine.[22]

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Upregulation

A critical long-term mechanism of action for both ibogaine and this compound is the upregulation of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[1][23][24] This increase in GDNF expression is believed to "reset" the dopamine reward circuitry that is dysregulated by chronic drug use.[24][25] Studies have shown that this compound, similar to ibogaine, induces GDNF expression, leading to a sustained activation of its signaling pathway.[24][26][27] This may underlie the long-lasting reduction in drug and alcohol self-administration observed in preclinical models.[23][25]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interactions with its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities and Functional Activity

ReceptorParameterValueSpeciesReference
Kappa (KOR)Ki0.96 ± 0.08 µMRat[14]
EC50 (GDP-GTP)9 µM-[9][10]
Emax (GDP-GTP)75% (vs. Dynorphin A)-[9][10]
Emax (β-arrestin)12% (vs. Dynorphin A)-[9][10]
IC50 (β-arrestin inhib.)1 µM-[9][10]
Mu (MOR)Ki2.66 ± 0.62 µMRat[14]
Ke (G-protein)20 µM-[9][10]
Ke (β-arrestin)20 µM-[9][10]
Delta (DOR)Ki24.72 ± 2.26 µMRat[14]

Table 2: Monoamine Transporter Inhibition

TransporterParameterValueReference
Serotonin (SERT)IC501.2 ± 0.2 µM[15]
Dopamine (DAT)-Competitively blocks[1]

Table 3: Nicotinic Acetylcholine Receptor Inhibition

ReceptorParameterValueReference
α3β4 nAChRIC50 (Ca2+ influx)6.2 µM[22]

Key Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • General Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat thalamus for opioid receptors) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes containing the receptors of interest.

    • Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]U-69593 for KOR, [3H]DAMGO for MOR) at a fixed concentration, along with varying concentrations of the unlabeled competitor drug (this compound).

    • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay
  • Objective: To assess the functional activity (G-protein activation) of this compound at G-protein coupled receptors (GPCRs) like opioid receptors.

  • General Methodology:

    • Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

    • Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound (this compound).

    • Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.

    • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating bound from free radiolabel, typically by filtration.

    • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a known full agonist. For antagonists, the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the Ke (functional inhibition constant).[12]

β-Arrestin Recruitment Assay
  • Objective: To measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an indicator of biased signaling.

  • General Methodology:

    • Cell Lines: Engineered cell lines are used that co-express the receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

    • Ligand Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

    • Signal Detection: Agonist-induced receptor activation leads to β-arrestin recruitment, bringing the two reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence).

    • Data Analysis: Concentration-response curves are generated to determine EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

Noribogaine_Opioid_Signaling cluster_KOR Kappa Opioid Receptor (KOR) Pathway cluster_MOR Mu Opioid Receptor (MOR) Pathway Noribogaine_KOR This compound KOR KOR Noribogaine_KOR->KOR Biased Agonist G_protein_KOR G-protein Activation KOR->G_protein_KOR Beta_arrestin_KOR β-arrestin Recruitment (Weak) KOR->Beta_arrestin_KOR Anti_addictive_effects Anti-addictive Effects G_protein_KOR->Anti_addictive_effects Reduced_dysphoria Reduced Dysphoria Beta_arrestin_KOR->Reduced_dysphoria Noribogaine_MOR This compound MOR MOR Noribogaine_MOR->MOR Weak Antagonist Blocked_signaling Blocked G-protein & β-arrestin Signaling Withdrawal_attenuation Withdrawal Attenuation Blocked_signaling->Withdrawal_attenuation

Caption: this compound's biased agonism at KOR and antagonism at MOR.

Noribogaine_Transporter_Interaction cluster_SERT Serotonin Transporter (SERT) Interaction cluster_DAT Dopamine Transporter (DAT) Interaction Noribogaine_SERT This compound SERT SERT Noribogaine_SERT->SERT Non-competitive Inhibitor Serotonin_reuptake_blocked Serotonin Reuptake Blocked SERT->Serotonin_reuptake_blocked Increased_extracellular_5HT Increased Extracellular Serotonin Serotonin_reuptake_blocked->Increased_extracellular_5HT Antidepressant_effects Antidepressant Effects Increased_extracellular_5HT->Antidepressant_effects Noribogaine_DAT This compound DAT DAT Noribogaine_DAT->DAT Competitive Inhibitor Dopamine_reuptake_blocked Dopamine Reuptake Blocked DAT->Dopamine_reuptake_blocked Increased_extracellular_DA Increased Extracellular Dopamine Dopamine_reuptake_blocked->Increased_extracellular_DA

Caption: this compound's inhibition of serotonin and dopamine transporters.

Noribogaine_GDNF_Pathway This compound This compound VTA_Neuron VTA Neuron This compound->VTA_Neuron GDNF_Expression Increased GDNF Expression VTA_Neuron->GDNF_Expression Upregulation GDNF_Signaling Activation of GDNF Signaling Pathway GDNF_Expression->GDNF_Signaling Dopamine_Circuitry_Reset Dopamine Reward Circuitry 'Reset' GDNF_Signaling->Dopamine_Circuitry_Reset Long_term_effects Long-term Reduction in Drug Seeking Dopamine_Circuitry_Reset->Long_term_effects

Caption: this compound's upregulation of the GDNF signaling pathway.

Conclusion and Future Directions

This compound presents a compelling polypharmacological profile that addresses multiple facets of addiction. Its biased agonism at the kappa opioid receptor, antagonism at the mu opioid receptor, inhibition of serotonin and dopamine transporters, and upregulation of GDNF collectively contribute to its potential to reduce withdrawal symptoms, cravings, and drug-seeking behavior. The lack of psychedelic effects further enhances its therapeutic promise.

Future research should focus on elucidating the precise downstream signaling events following this compound's interaction with its targets. Further clinical trials are necessary to establish the safety and efficacy of this compound in human populations for various substance use disorders.[6][28][29] The development of analogs with optimized affinity and functional activity at these key targets could lead to even more effective and safer anti-addiction medications. The complex but promising mechanism of this compound offers a rich area for continued investigation and drug development.

References

An In-Depth Technical Guide to the Synthesis of Noribogaine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient synthetic route to noribogaine, a psychoactive metabolite of ibogaine with significant therapeutic potential. The synthesis commences with the readily available and inexpensive starting material, pyridine, and proceeds through a modular, gram-scale synthesis of (±)-ibogaine, which is then demethylated to afford the target compound, (±)-noribogaine.

This document collates detailed experimental protocols, quantitative data from key experimental steps, and visualizations of the synthetic pathway and experimental workflows to support research and development in this field. The core of the ibogaine synthesis is based on the work of Iyer et al., as published in Nature Chemistry, which represents a significant advancement in the accessibility of iboga alkaloids.[1][2]

I. Overall Synthetic Strategy

The total synthesis of (±)-noribogaine from pyridine is achieved in eight sequential steps. The initial seven steps construct the intricate pentacyclic core of (±)-ibogaine, which is the immediate precursor to this compound. The final step involves the O-demethylation of the methoxy group on the indole ring of ibogaine to yield the corresponding phenol, this compound.

The key strategic elements of the ibogaine synthesis include:

  • Late-Stage Indole Formation: The indole moiety is introduced in the final steps of the ibogaine synthesis, allowing for greater modularity and the potential for late-stage diversification to create various analogs.[1]

  • Diels-Alder Cycloaddition: A crucial step to construct the isoquinuclidine core of the molecule.[3]

  • Ring Expansion: A strained three-membered ring is expanded to form the characteristic seven-membered azepine ring of the iboga alkaloid scaffold.[3]

This overall strategy is depicted in the following pathway diagram:

G Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate (24) Pyridine->Dihydropyridine 1. Acylation 2. Reduction Isoquinuclidine Isoquinuclidine Intermediate (20) Dihydropyridine->Isoquinuclidine 3. Diels-Alder    Cycloaddition Reduced_Isoquinuclidine Reduced Isoquinuclidine Isoquinuclidine->Reduced_Isoquinuclidine 4. Hydrogenation Tricyclic_Ketone Tricyclic Ketone Intermediate (6) Reduced_Isoquinuclidine->Tricyclic_Ketone 5. Cyclopropane Opening 6. Ring Closure Ibogaine (±)-Ibogaine Tricyclic_Ketone->Ibogaine 7. Fischer Indolization This compound (±)-Noribogaine Ibogaine->this compound 8. O-Demethylation

Caption: Overall synthetic pathway from Pyridine to (±)-Noribogaine.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the 7-step synthesis of (±)-ibogaine from pyridine, as reported by Iyer et al., and a representative protocol for the final O-demethylation step.

Table 1: Synthesis of (±)-Ibogaine from Pyridine

StepReactionStarting MaterialProductReagentsYield (%)Scale
1 & 2One-pot Acylation and ReductionPyridineDihydropyridine (24)Benzyl chloroformate, NaBH49820 g
3Diels-Alder CycloadditionDihydropyridine (24)Isoquinuclidine (20)Cyclopropyl enone (9), NaOMe90Decagram
4HydrogenationIsoquinuclidine (20)Reduced Isoquinuclidine (14)Pd/C, H291-
5 & 6Cyclopropane Opening & Ring ClosureReduced Isoquinuclidine (14)Tricyclic Ketone (15)HBr, then SN2 cyclization40 (over 2 steps)-
7Fischer IndolizationTricyclic Ketone (15)(±)-Ibogaine4-Methoxyphenylhydrazine hydrochloride, polyphosphoric acid--
- Overall Yield (Ibogaine) Pyridine (±)-Ibogaine -~6-29 Gram-scale

Note: Specific yields for step 7 were not detailed in the primary publication abstract but contribute to the cited overall yield.[4][5][6]

Table 2: O-Demethylation of (±)-Ibogaine to (±)-Noribogaine

StepReactionStarting MaterialProductReagentsSolvent
8O-Demethylation(±)-Ibogaine(±)-NoribogaineBoron tribromide (BBr₃)DCM

III. Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of (±)-noribogaine from pyridine.

Part 1: Synthesis of (±)-Ibogaine

The initial seven steps for the synthesis of (±)-ibogaine are based on the gram-scale synthesis reported by Iyer et al.[1]

Step 1 & 2: One-pot Acylation and Reduction of Pyridine to Dihydropyridine (24)

  • Procedure: In a suitable reaction vessel, pyridine is dissolved in methanol and cooled to -78 °C. Benzyl chloroformate is added, followed by sodium borohydride.

  • Significance: This one-pot procedure efficiently converts inexpensive pyridine into a key dihydropyridine intermediate on a large scale.[1]

Step 3: Diels-Alder Cycloaddition to form Isoquinuclidine (20)

  • Procedure: The dihydropyridine intermediate (24) is reacted with cyclopropyl enone (9). Following the cycloaddition, sodium methoxide in methanol is added to facilitate epimerization.

  • Significance: This step constructs the core isoquinuclidine ring structure of the iboga alkaloids in excellent yield.[1]

Step 4: Hydrogenation of Isoquinuclidine (20)

  • Procedure: The isoquinuclidine intermediate (20) is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Significance: This reduction sets the stereochemistry at a key position on the isoquinuclidine core.[1]

Step 5 & 6: Cyclopropane Opening and Ring Closure to form Tricyclic Ketone (15)

  • Procedure: The reduced isoquinuclidine (14) is treated with hydrobromic acid (HBr) to open the cyclopropane ring, forming an alkyl bromide intermediate. This intermediate undergoes a subsequent intramolecular SN2 reaction to close the seven-membered ring, yielding the tricyclic ketone (15).

  • Significance: These steps form the characteristic seven-membered tetrahydroazepine ring of the iboga alkaloid scaffold.[1]

Step 7: Fischer Indolization to form (±)-Ibogaine

  • Procedure: The tricyclic ketone intermediate (15) is reacted with 4-methoxyphenylhydrazine hydrochloride in the presence of a strong acid catalyst, such as polyphosphoric acid, to induce a Fischer indole synthesis.

  • Significance: This is the final step in the assembly of the ibogaine core, where the indole ring system is installed.

Part 2: Synthesis of (±)-Noribogaine

The final step is the demethylation of the synthesized (±)-ibogaine.

Step 8: O-Demethylation of (±)-Ibogaine

  • Reagents and Equipment:

    • (±)-Ibogaine

    • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

    • Magnetic stirrer and stirring bar

    • Ice bath

  • Procedure:

    • A solution of (±)-ibogaine in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) is added dropwise to the stirred solution of ibogaine.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

    • The mixture is then concentrated under reduced pressure.

    • The residue is partitioned between DCM and a saturated aqueous solution of NaHCO₃.

    • The aqueous layer is extracted multiple times with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (±)-noribogaine.

    • The crude product is then purified by column chromatography.

IV. Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships within the synthesis.

G cluster_ibogaine Part 1: (±)-Ibogaine Synthesis cluster_this compound Part 2: (±)-Noribogaine Synthesis Start1 Pyridine Step1_2 Acylation & Reduction (One-pot) Start1->Step1_2 Step3 Diels-Alder Cycloaddition Step1_2->Step3 Step4 Hydrogenation Step3->Step4 Step5_6 Ring Expansion (2 steps) Step4->Step5_6 Step7 Fischer Indolization Step5_6->Step7 Product1 (±)-Ibogaine Step7->Product1 Start2 (±)-Ibogaine Step8 O-Demethylation (BBr3) Start2->Step8 Purification Purification (Chromatography) Step8->Purification Product2 (±)-Noribogaine Purification->Product2

Caption: High-level experimental workflow for this compound synthesis.

G Step8 Step 8: O-Demethylation Input: (±)-Ibogaine in anhydrous DCM Process: Cool to 0°C, add BBr₃ solution dropwise Reaction: Stir at room temperature, monitor completion Quench: Add Methanol at 0°C Work-up: Concentrate, partition with NaHCO₃, extract with DCM Purification: Dry, concentrate, column chromatography Output: Purified (±)-Noribogaine This compound (±)-Noribogaine Step8:f6->this compound Ibogaine (±)-Ibogaine Ibogaine->Step8:f0 BBr3 BBr₃ in DCM BBr3->Step8:f1 Methanol Methanol Methanol->Step8:f3

Caption: Detailed workflow for the O-Demethylation of Ibogaine.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Noribogaine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a molecule of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Understanding its pharmacokinetic and pharmacodynamic profile in humans is critical for its safe and effective development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its complex mechanisms of action at various molecular targets. The information is compiled from peer-reviewed clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Pharmacokinetics

This compound is formed from the O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, indicating a first-pass metabolism effect.[1][2] The pharmacokinetics of orally administered this compound have been characterized in a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study involving healthy male volunteers.[3][4]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) occurring between 2 to 3 hours post-dose.[3][5] The compound exhibits dose-linear increases in both Cmax and the area under the concentration-time curve (AUC) for doses ranging from 3 to 60 mg.[3][4] this compound has a large apparent volume of distribution, suggesting extensive distribution into tissues.[3][4]

Metabolism and Elimination

This compound is slowly eliminated from the body, with a mean half-life (t1/2) ranging from 28 to 49 hours across different dose groups in healthy volunteers.[3][4] In opioid-dependent patients, the mean elimination half-life was observed to be between 24 and 30 hours.[6] A glucuronide metabolite of this compound has also been identified in plasma.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy male volunteers and opioid-dependent patients.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Vd/F (L)
35.2-28 - 491417 - 3086
1014.5-28 - 491417 - 3086
3055.9-28 - 491417 - 3086
60116-28 - 491417 - 3086

Data sourced from Glue et al. (2015) and other sources.[3][5]

Table 2: Single-Dose Pharmacokinetics of this compound in Opioid-Dependent Patients

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
60-Dose-linear24 - 30
120-Dose-linear24 - 30
180-Dose-linear24 - 30

Data sourced from Glue et al. (2016).[6]

Experimental Protocols

Ascending Single-Dose Study in Healthy Volunteers

The primary human pharmacokinetic data for this compound comes from a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study.[3]

  • Participants: 36 healthy, drug-free male volunteers were enrolled.[3]

  • Study Design: Four cohorts of nine participants each received a single oral dose of 3 mg, 10 mg, 30 mg, or 60 mg of this compound, or a matching placebo.[3]

  • Drug Administration: The study drug was administered as a capsule with 240 mL of water following an overnight fast of at least 10 hours.[4]

  • Assessments: Intensive safety and pharmacokinetic assessments were conducted for up to 216 hours post-dose. Pharmacodynamic assessments sensitive to mu-opioid agonist effects were also performed.[3]

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Post-Dose Assessment (up to 216h) s1 Signed Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Safety Laboratory Tests s2->s3 r1 36 Healthy Male Volunteers s3->r1 r2 Randomized into 4 Cohorts (n=9) r1->r2 d1 Dose: 3mg this compound or Placebo d2 Dose: 10mg this compound or Placebo d3 Dose: 30mg this compound or Placebo d4 Dose: 60mg this compound or Placebo a1 Intensive Safety Monitoring d4->a1 a2 Pharmacokinetic Sampling a1->a2 a3 Pharmacodynamic Assessments (Pupillometry, Cold-Pressor Test) a2->a3

Ascending Single-Dose Clinical Trial Workflow.

Pharmacodynamics

This compound exhibits a complex pharmacodynamic profile, interacting with multiple neurotransmitter systems. Its primary mechanisms of action are believed to be mediated through its effects on opioid receptors and the serotonin transporter.[7][8]

Opioid Receptor Interactions
  • Kappa-Opioid Receptor (KOR): this compound is a G-protein biased agonist at the kappa-opioid receptor.[9][10] It stimulates the G-protein signaling pathway with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 μM).[9][10] In contrast, it is only 12% as efficacious at recruiting β-arrestin.[9][10] This biased agonism may contribute to its potential anti-addictive effects without inducing the dysphoria typically associated with KOR activation.[7][9] Furthermore, this compound acts as a functional antagonist of dynorphin-induced β-arrestin recruitment with an IC50 of 1 μM.[9][10]

  • Mu-Opioid Receptor (MOR): this compound is a weak antagonist at the mu-opioid receptor, with a functional inhibition constant (Ke) of 20 μM for both G-protein and β-arrestin signaling pathways.[9][10] In human studies, single oral doses of up to 60 mg did not produce any mu-opioid agonist effects, as measured by pupillometry or the cold-pressor test.[3][4]

kappa_opioid_signaling cluster_receptor Kappa-Opioid Receptor (KOR) cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway KOR KOR G_protein G-Protein Activation (GDP-GTP Exchange) KOR->G_protein This compound This compound This compound->KOR Agonist (EC50=9µM) 75% Efficacy b_arrestin β-Arrestin Recruitment This compound->b_arrestin Weak Partial Agonist (12% Efficacy) Functional Antagonist (IC50=1µM) DynorphinA Dynorphin A DynorphinA->KOR Full Agonist DynorphinA->b_arrestin Full Agonist Analgesia Analgesia & Anti-addictive Effects G_protein->Analgesia Dysphoria Dysphoria & Aversion b_arrestin->Dysphoria

This compound's Biased Agonism at the Kappa-Opioid Receptor.
Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[7][11] This action increases the extracellular levels of serotonin, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[11] Unlike competitive inhibitors like cocaine, which stabilize an outward-facing conformation of the transporter, this compound is proposed to induce an inward-facing conformation, similar to the endogenous substrate serotonin.[12] This non-competitive inhibition of SERT may contribute to this compound's potential antidepressant and anxiolytic effects.[4][13]

Other Molecular Targets
  • hERG Potassium Channel: this compound is an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, with a reported IC50 value of approximately 3 μM.[14][15] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmias.[14][16] This is a critical safety consideration in the clinical development of this compound.

  • NMDA Receptor: this compound acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.[7]

  • Dopamine Transporter (DAT): Both ibogaine and this compound can block the dopamine transporter.[8]

Safety and Tolerability

In a Phase I study with healthy volunteers, single oral doses of this compound from 3 to 60 mg were found to be safe and well-tolerated.[3][4] The most commonly reported adverse events were headache and epistaxis.[4] In a study with opioid-dependent patients, the most frequent treatment-emergent adverse events at doses up to 180 mg were non-euphoric changes in light perception, headache, and nausea.[6] No significant safety or tolerability issues were identified in these early-phase clinical trials.[3]

Conclusion

This compound possesses a unique and complex pharmacokinetic and pharmacodynamic profile in humans. Its rapid absorption, long elimination half-life, and dose-proportional exposure provide a foundation for predictable dosing regimens. The compound's multifaceted pharmacodynamics, characterized by biased agonism at the kappa-opioid receptor, potent serotonin transporter inhibition, and interactions with other key central nervous system targets, underscore its potential as a novel therapeutic for substance use disorders. However, its inhibition of the hERG channel necessitates careful cardiovascular safety monitoring in future clinical development. The data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing the scientific understanding and potential clinical application of this compound.

References

Whitepaper: The Discovery and Characterization of Noribogaine as the Primary Active Metabolite of Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential in treating substance use disorders.[1][2] Anecdotal reports and preliminary studies have highlighted its ability to attenuate withdrawal symptoms and reduce drug cravings for extended periods following a single administration.[2] This prolonged therapeutic window suggested that the parent compound was not solely responsible for these effects, leading researchers to investigate the role of its metabolites. This technical guide provides an in-depth overview of the pivotal discovery of noribogaine (12-hydroxyibogamine) as the principal active metabolite of ibogaine. It details the experimental protocols that elucidated its metabolic pathway, its distinct pharmacokinetic and pharmacodynamic profiles, and its critical role in mediating the putative anti-addictive properties of its parent compound.

The Metabolic Unveiling: From Ibogaine to this compound

The long-lasting effects of ibogaine on drug craving and withdrawal, which persist long after the parent compound is cleared from the body, strongly indicated the involvement of a long-lived, active metabolite.[2][3] This hypothesis was confirmed through metabolic studies that identified 12-hydroxyibogamine, subsequently named this compound, as the primary product of ibogaine's biotransformation.[4][5][6]

The metabolic conversion is an O-demethylation reaction, where the methoxy group at the 12-position of the ibogaine molecule is removed to form a hydroxyl group.[4][7][8] Extensive in vitro research pinpointed Cytochrome P450 2D6 (CYP2D6) as the predominant enzyme responsible for this transformation in humans.[4][7][9][10] The polymorphic nature of the CYP2D6 enzyme means that an individual's genetic makeup can significantly influence the rate of this conversion, leading to wide variability in ibogaine's pharmacokinetic profile among the population (e.g., poor, intermediate, and extensive metabolizers).[7][11]

G Ibogaine Ibogaine (12-Methoxyibogamine) CYP2D6 Cytochrome P450 2D6 (Liver, Gut Wall) Ibogaine->CYP2D6 O-demethylation This compound This compound (12-Hydroxyibogamine) CYP2D6->this compound

Caption: Metabolic conversion of ibogaine to this compound via CYP2D6.

Experimental Protocols

The identification and characterization of this compound involved a combination of in vitro and in vivo studies, coupled with sophisticated analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathway and the specific enzymes involved in ibogaine's biotransformation.

  • Human Liver Microsomes (HLMs) Assay:

    • Preparation: HLMs, containing a pool of cytochrome P450 enzymes, were incubated in a phosphate buffer.

    • Incubation: Ibogaine was added to the HLM suspension. The reaction was initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system (cofactor for CYP enzymes) and incubated at 37°C.

    • Inhibition Studies: To pinpoint the specific CYP isoform, the assay was repeated in the presence of selective chemical inhibitors. For instance, quinidine, a potent and specific inhibitor of CYP2D6, was used. A significant reduction in this compound formation in the presence of quinidine confirmed CYP2D6's primary role.[4][9]

    • Termination and Analysis: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile). The sample was then centrifuged, and the supernatant was analyzed via LC-MS/MS to quantify the formation of this compound.

  • Recombinant Human CYP Isoform Assay:

    • Method: Individual, heterologously expressed human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP1A2, etc.) were used instead of pooled HLMs.

    • Procedure: Each recombinant enzyme was incubated with ibogaine under conditions identical to the HLM assay.

    • Confirmation: Significant production of this compound was observed only in the incubation containing recombinant CYP2D6, providing definitive evidence of its role.[4][9]

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of ibogaine and this compound in living organisms.

  • Animal Model Protocol (Rat):

    • Subjects: Male Sprague-Dawley rats were commonly used.

    • Administration: A single dose of ibogaine hydrochloride (e.g., 40 mg/kg) was administered via intraperitoneal (i.p.) or oral (p.o.) routes.

    • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-administration, animals were euthanized, and biological samples (blood plasma, brain, liver) were collected.

    • Sample Processing: Plasma was separated by centrifugation. Brain and other tissues were homogenized.

    • Extraction and Analysis: Analytes were extracted from the biological matrices using liquid-liquid or solid-phase extraction and quantified using GC-MS or LC-MS/MS.

Analytical Methods for Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Biological samples were subjected to liquid-liquid extraction (e.g., with n-butyl chloride). A deuterated analog of ibogaine was often added as an internal standard for accurate quantification.[12]

    • Derivatization: Because this compound contains a polar hydroxyl group, it requires derivatization to increase its volatility for GC analysis. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or trifluoroacetic anhydride (TFAA) were used.[12][13]

    • Analysis: The derivatized extract was injected into the GC-MS system. The compounds were separated based on their boiling points and retention times on the GC column and subsequently ionized and detected by the mass spectrometer, allowing for precise identification and quantification.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Sample Preparation: A simple protein precipitation or liquid-liquid extraction was performed.

    • Chromatography: The extract was injected into a high-performance liquid chromatography (HPLC) system, typically with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase (e.g., acetonitrile and formate buffer) separated ibogaine, this compound, and the internal standard.[14][15]

    • Mass Spectrometry: The separated compounds were ionized using electrospray ionization (ESI) and detected by a triple-quadrupole mass spectrometer. The instrument was set to monitor specific precursor-to-product ion transitions for each analyte, providing exceptional sensitivity and selectivity.[15]

G cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_analysis Analytical Quantification HLM Human Liver Microsomes Inhibitor CYP2D6 Inhibitor (e.g., Quinidine) HLM->Inhibitor Extraction Sample Extraction HLM->Extraction rCYP Recombinant CYP Enzymes rCYP->Extraction Animal Animal Model (Rat) Admin Ibogaine Administration Animal->Admin Collection Sample Collection (Plasma, Brain) Admin->Collection Collection->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS (with Derivatization) Extraction->GCMS Data Data LCMS->Data Quantitative Data GCMS->Data Quantitative Data G cluster_opioid Opioid System Modulation cluster_serotonin Serotonergic System Modulation This compound This compound KOR κ-Opioid Receptor This compound->KOR MOR μ-Opioid Receptor This compound->MOR Full Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor G_Protein G-Protein Activation KOR->G_Protein Biased Agonism MOR->G_Protein Withdrawal Alleviation of Withdrawal Symptoms G_Protein->Withdrawal Serotonin Increased Synaptic Serotonin SERT->Serotonin Blockade Mood Mood Elevation & Reduced Craving Serotonin->Mood

References

Noribogaine's Interaction with Kappa-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. A key aspect of its complex pharmacological profile is its interaction with the kappa-opioid receptor (KOR). This technical guide provides an in-depth analysis of this compound's effects on KORs, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound acts as a G-protein biased agonist at the KOR, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This unique mechanism may underpin its potential to mediate anti-addictive effects without the dysphoria typically associated with KOR agonism.

Quantitative Pharmacological Data

The interaction of this compound with the kappa-opioid receptor has been characterized through various in vitro assays, quantifying its binding affinity, potency, and efficacy. The data consistently demonstrates this compound's profile as a partial agonist with a distinct bias towards G-protein signaling.

Table 1: Binding Affinity of this compound at the Kappa-Opioid Receptor
CompoundKᵢ (μM)RadioligandReceptor SourceReference
This compound0.96 ± 0.08[³H]-U69,593Guinea pig brain[1]
Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor
AssayParameterValueRelative toCell LineReference
[³⁵S]GTPγS BindingEC₅₀9 μM-CHO-K1[2][3]
Eₘₐₓ75%Dynorphin ACHO-K1[2][3]
Eₘₐₓ72%U69,593CHO-K1[4]
β-Arrestin RecruitmentEₘₐₓ12%Dynorphin ACHO-K1[2][3]
Eₘₐₓ13%U69,593CHO-K1[4]
β-Arrestin Recruitment (Antagonism)IC₅₀1 μMvs. Dynorphin ACHO-K1[2][3]
G Protein Activation (BRET)EC₅₀6.2 µM--[5]
Eₘₐₓ54%--[5]

Signaling Pathways and Biased Agonism

The kappa-opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), transduces signals through two primary pathways upon agonist binding: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.

This compound's G-protein bias means it preferentially activates the G-protein pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels, while only weakly recruiting β-arrestin. This profile is thought to be a key factor in its potential to offer therapeutic benefits without the negative side effects of unbiased KOR agonists.[2][3]

Kappa-Opioid Receptor Signaling Kappa-Opioid Receptor Signaling Pathway KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein beta_arrestin β-Arrestin KOR->beta_arrestin Recruits G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces This compound This compound This compound->KOR Binds Dynorphin Dynorphin A (Endogenous Ligand) Dynorphin->KOR Binds G_alpha->AC Inhibits Ion_channels Ion Channels (e.g., GIRK) G_beta_gamma->Ion_channels Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., p38) beta_arrestin->MAPK

Caption: Kappa-Opioid Receptor Signaling Pathways.

The logical relationship of this compound's biased agonism can be visualized as a preferential signaling cascade.

This compound Biased Agonism Logical Flow of this compound's Biased Agonism This compound This compound KOR Binds to KOR This compound->KOR Conformational_Change Induces Receptor Conformational Change KOR->Conformational_Change G_Protein_Pathway Preferential Activation of G-Protein Pathway Conformational_Change->G_Protein_Pathway Strongly Favored Beta_Arrestin_Pathway Weak Recruitment of β-Arrestin Pathway Conformational_Change->Beta_Arrestin_Pathway Weakly Favored Therapeutic_Effects Potential Therapeutic Effects (e.g., Anti-addictive) G_Protein_Pathway->Therapeutic_Effects Reduced_Side_Effects Reduced Adverse Effects (e.g., Dysphoria) Beta_Arrestin_Pathway->Reduced_Side_Effects

Caption: this compound's Biased Agonism at the KOR.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key assays used to characterize this compound's effects at the kappa-opioid receptor. These protocols are based on standard methodologies and the information available in the cited literature.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay measures the functional activation of G-proteins upon agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Membranes: CHO-K1 cell membranes stably expressing the human kappa-opioid receptor.

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Unlabeled GTPγS: For non-specific binding determination.

  • Test Compound: this compound.

  • Reference Agonist: Dynorphin A or U-69,593.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

  • Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Prepare a stock solution of GDP (e.g., 10 µM final concentration) in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer with GDP.

    • 50 µL of varying concentrations of this compound or reference agonist (for total binding) or buffer (for basal binding) or excess unlabeled GTPγS (10 µM final, for non-specific binding).

    • 100 µL of diluted cell membranes.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.

GTP_gamma_S_Workflow Experimental Workflow for [³⁵S]GTPγS Binding Assay start Start prep_membranes Prepare KOR-expressing cell membranes start->prep_membranes plate_setup Add membranes, GDP, and compounds to 96-well plate prep_membranes->plate_setup prep_reagents Prepare serial dilutions of this compound & controls prep_reagents->plate_setup pre_incubate Pre-incubate at 30°C for 15 min plate_setup->pre_incubate add_radioligand Add [³⁵S]GTPγS to initiate reaction pre_incubate->add_radioligand incubate Incubate at 30°C for 60 min add_radioligand->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters with ice-cold buffer terminate->wash quantify Quantify radioactivity with scintillation counter wash->quantify analyze Analyze data: Calculate EC₅₀ and Eₘₐₓ quantify->analyze end End analyze->end

References

In Vitro Effects of Noribogaine on GDNF Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of noribogaine, the primary active metabolite of ibogaine, on the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF). This compound has emerged as a compound of interest for its potential therapeutic applications in addiction, believed to be mediated, at least in part, through its influence on neurotrophic pathways. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling mechanisms.

Core Findings: this compound's Impact on GDNF Expression

In vitro studies have demonstrated that this compound robustly increases the expression of GDNF mRNA in a dose-dependent manner.[1] The primary cell model utilized for these investigations is the human neuroblastoma cell line, SH-SY5Y, which serves as a relevant model for dopaminergic neurons.[1] The induction of GDNF by this compound is considered a key mechanism contributing to its potential anti-addictive properties, mirroring the effects observed with its parent compound, ibogaine.[2][3]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on GDNF mRNA expression in SH-SY5Y cells as reported in the literature.

This compound ConcentrationTreatment DurationCell LineMeasurement MethodReported Effect on GDNF mRNAReference
1 µM3 hoursSH-SY5YRT-PCRDose-dependent increase(Carnicella et al., 2010)
10 µM3 hoursSH-SY5YRT-PCRDose-dependent increase(Carnicella et al., 2010)
100 µM3 hoursSH-SY5YRT-PCRDose-dependent increase(Carnicella et al., 2010)

Note: While the referenced study reports a statistically significant dose-dependent increase, specific fold-change values at each concentration were not available in the accessed literature. The effect was described as similar in potency to ibogaine.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's effect on GDNF expression.

SH-SY5Y Cell Culture and Treatment

A standardized protocol for the culture of SH-SY5Y cells for neurotrophic factor studies is outlined below.

  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).

  • Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is refreshed every 2-3 days.

  • Subculturing: When cells reach approximately 80% confluency, they are passaged using trypsin-EDTA.

  • Plating for Experiments: For experiments, cells are seeded in appropriate well plates (e.g., 6-well plates) at a density that allows for adherence and growth before treatment.

  • This compound Treatment: this compound hydrochloride is dissolved in sterile water or a suitable vehicle to create a stock solution. This stock is then diluted in the culture medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). The cells are incubated with the this compound-containing medium for a specified duration, typically 3 hours for mRNA expression studies.

Quantification of GDNF mRNA Expression by RT-PCR

The following is a representative protocol for measuring changes in GDNF mRNA levels.

  • RNA Isolation: Following treatment with this compound, total RNA is extracted from the SH-SY5Y cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and concentration of the extracted RNA are determined using spectrophotometry.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

  • Quantitative PCR (qPCR): The synthesized cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, forward and reverse primers specific for human GDNF, and a fluorescent DNA-binding dye (e.g., SYBR Green) in a suitable master mix. A housekeeping gene (e.g., β-actin or GAPDH) is also amplified in parallel for normalization.

  • Data Analysis: The relative expression of GDNF mRNA is calculated using the comparative Ct (ΔΔCt) method. The data is typically presented as the fold change in GDNF expression in this compound-treated cells compared to vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound is believed to induce GDNF expression through the activation of the GDNF signaling pathway, which involves the RET receptor tyrosine kinase and the downstream MAPK/ERK cascade. Furthermore, a positive autoregulatory loop has been proposed, where secreted GDNF further stimulates its own expression.

Experimental Workflow for In Vitro this compound Studies

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed SH-SY5Y Cells culture Culture to 80% Confluency start->culture treat Treat with this compound (e.g., 1, 10, 100 µM for 3h) culture->treat rna Total RNA Isolation treat->rna rt Reverse Transcription (cDNA Synthesis) rna->rt qpcr Quantitative PCR (qPCR) - GDNF Primers - Housekeeping Gene Primers rt->qpcr data Data Analysis (ΔΔCt Method) qpcr->data end Results data->end Fold Change in GDNF mRNA

Workflow for this compound In Vitro GDNF Expression Analysis.
Proposed Signaling Pathway for this compound-Induced GDNF Expression

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus gfr GFRα1 ret RET gfr->ret Activates erk p-ERK1/2 (MAPK) ret->erk Phosphorylates This compound This compound gdnf_gene GDNF Gene This compound->gdnf_gene Initial Upregulation gdnf_secreted Secreted GDNF gdnf_secreted->gfr Binds transcription Transcription Factors erk->transcription Activates transcription->gdnf_gene Positive Feedback Loop gdnf_mrna GDNF mRNA gdnf_gene->gdnf_mrna Transcription gdnf_mrna->gdnf_secreted Translation & Secretion

This compound-Induced GDNF Signaling and Autoregulatory Loop.

Discussion and Future Directions

The in vitro evidence strongly supports the role of this compound in upregulating GDNF expression. This effect is a critical piece of the puzzle in understanding its long-lasting therapeutic potential for substance use disorders. The proposed mechanism involves not only the initial induction of GDNF but also the establishment of a positive feedback loop, leading to sustained elevation of this neurotrophic factor.[4]

Future in vitro research should focus on elucidating the upstream signaling events that link this compound to the initial increase in GDNF gene transcription. Additionally, studies using primary neuronal cultures or more complex co-culture systems involving glial cells could provide further insights into the cell-type-specific effects of this compound on GDNF expression and release. Investigating the downstream consequences of this compound-induced GDNF signaling on neuronal survival, differentiation, and synaptic plasticity will also be crucial for a comprehensive understanding of its therapeutic mechanism.

References

An In-depth Technical Guide to Animal Models for Studying Noribogaine's Anti-Addictive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal animal models utilized to investigate the anti-addictive properties of noribogaine, the primary active metabolite of ibogaine. It details the experimental protocols for key behavioral paradigms, summarizes quantitative outcomes, and elucidates the underlying neurobiological mechanisms and signaling pathways. This document is intended to serve as a core resource for professionals engaged in addiction research and the development of novel therapeutics.

Introduction

This compound, or 12-hydroxyibogamine, is the long-lived metabolite of the psychoactive alkaloid ibogaine.[1] Unlike its parent compound, this compound is less neurotoxic and does not induce tremors or ataxia in rodent models, making it a more viable candidate for clinical development.[2][3] Preclinical research has consistently demonstrated this compound's potential to attenuate drug-seeking behaviors across various substances of abuse, including opioids, stimulants, alcohol, and nicotine.[2][3][4][5] Its anti-addictive profile is attributed to a complex polypharmacology, primarily involving interactions with the kappa-opioid receptor (KOR) system and the upregulation of glial cell line-derived neurotrophic factor (GDNF).[1][4][6] This guide explores the animal models that form the foundation of our understanding of these effects.

Key Behavioral Paradigms for Assessing Anti-Addictive Efficacy

Three primary types of animal models are employed to evaluate the anti-addictive potential of this compound: self-administration, conditioned place preference, and drug discrimination. Each paradigm models different facets of substance use disorders, from the reinforcing effects of the drug to relapse and subjective states.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the abuse liability and reinforcing efficacy of a substance in animal models.[7] It allows researchers to study drug-taking behavior directly, as animals learn to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug.[8][9] This model is crucial for testing whether a compound like this compound can reduce the motivation to take an addictive substance. Studies have shown that systemic administration of this compound effectively decreases self-administration of morphine, cocaine, and nicotine in rats.[2][3][5]

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning model used to measure the motivational effects of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.[10][11] If a drug is rewarding, the animal will spend significantly more time in the drug-paired compartment during a drug-free test.[11] Conversely, aversive drugs lead to conditioned place aversion (CPA).[10] This model is valuable for determining if a compound has rewarding properties of its own, which could indicate abuse potential. Studies show that this compound does not produce a conditioned place preference in rats, suggesting it is not perceived as a hedonic stimulus and may have low abuse liability.[12]

Drug Discrimination

Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug.[13] Animals are trained to recognize the internal cues associated with a specific drug and report this by making a differential operant response (e.g., pressing one of two levers) to receive a reward.[13][14] Researchers can then test whether a novel compound substitutes for the training drug, indicating similar subjective effects. In rats trained to discriminate ibogaine, this compound partially substitutes for the ibogaine cue, suggesting it contributes significantly to the parent drug's subjective effects.[13][15]

Quantitative Efficacy of this compound in Animal Models

The following tables summarize key quantitative data from preclinical studies investigating this compound's effects on addiction-related behaviors.

Table 1: Effects of this compound on Opioid-Related Behaviors

Animal Model Species Opioid This compound Dose & Route Key Finding Reference
Self-Administration Rat Morphine 40 mg/kg Significant decrease in morphine intake. [3]
Self-Administration Rat Fentanyl 40 mg/kg (oxa-noribogaine) Long-lasting suppression of fentanyl self-administration. [8][16]
Morphine Withdrawal Mouse Morphine 13 mg/kg (ED50), Oral Dose-dependently decreased the global opiate withdrawal score by up to 88%. [12]

| Conditioned Place Preference | Rat | N/A | Up to 100 mg/kg, Oral | Did not display place preference, suggesting low abuse liability. |[12] |

Table 2: Effects of this compound on Stimulant, Alcohol, and Nicotine-Related Behaviors

Animal Model Species Substance This compound Dose & Route Key Finding Reference
Self-Administration Rat Cocaine 40 mg/kg Significant decrease in cocaine self-administration. [3]
Self-Administration Rat Alcohol Intra-VTA infusion Significant and long-lasting decrease in operant alcohol self-administration. [2][4]

| Self-Administration | Rat | Nicotine | 25-50 mg/kg, Oral | Dose-dependently decreased nicotine self-administration by up to 64%. |[5] |

Detailed Experimental Protocols

This section provides generalized yet detailed methodologies for the primary behavioral paradigms discussed.

Intravenous Self-Administration Protocol
  • Subjects and Housing: Male Wistar or Sprague-Dawley rats are typically used.[17] They are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.

  • Catheter Implantation Surgery:

    • Rats are anesthetized (e.g., with a ketamine/xylazine mixture).[7]

    • Using aseptic surgical techniques, a chronic indwelling catheter (e.g., Silastic tubing) is inserted into the right jugular vein and guided subcutaneously to exit on the animal's back.[7][18]

    • The catheter is secured, and the incision is closed. Animals are allowed a recovery period of at least 7 days, during which the catheter is flushed daily with a heparinized saline solution to maintain patency.[7]

  • Apparatus: Standard operant conditioning chambers are used, equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to the animal's catheter via a tether and swivel system to allow free movement.[9][19]

  • Training and Drug Self-Administration:

    • Animals are trained to press a designated "active" lever to receive an intravenous infusion of the drug (e.g., morphine). Each infusion is paired with a compound stimulus (e.g., light and tone).[8]

    • Presses on the "inactive" lever are recorded but have no programmed consequences.

    • Sessions typically last for 2 hours daily. Training continues until a stable baseline of responding is achieved.

  • This compound Treatment and Testing:

    • Once a stable baseline is established, animals are pre-treated with this compound (or vehicle) at a specified time before the self-administration session.

    • The number of active and inactive lever presses and total drug infusions are recorded. The effect of this compound is measured as a percentage reduction in drug intake compared to the vehicle control.

Conditioned Place Preference Protocol
  • Apparatus: A multi-compartment apparatus is used, typically with two larger outer compartments distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central compartment.[10][11]

  • Procedure (Unbiased Design): The protocol consists of three phases.[20][21]

    • Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, each animal is placed in the central compartment and allowed to freely explore the entire apparatus for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to establish any initial preference.

    • Phase 2: Conditioning (Drug Pairing): This phase typically occurs over several days (e.g., 4-8 days). On "drug" days, animals receive an injection of the test substance (e.g., this compound) and are immediately confined to one of the outer compartments for a set period (e.g., 30 minutes). On alternate "vehicle" days, they receive a vehicle injection and are confined to the opposite compartment.[11] The pairing of compartments with the drug is counterbalanced across animals.

    • Phase 3: Post-Conditioning (Preference Test): On the test day, animals are placed, drug-free, into the central compartment and allowed to freely explore the entire apparatus again. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease indicates aversion.[11]

Visualizing Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of complex experimental processes and molecular interactions.

G Habituation Animal Habituation Surgery IV Catheter Surgery (for IVSA) Habituation->Surgery Recovery Post-Op Recovery Surgery->Recovery Baseline Establish Baseline Behavior (IVSA or CPP Pre-Test) Recovery->Baseline Treatment Administer this compound or Vehicle Control Baseline->Treatment Test Behavioral Test (IVSA Session or CPP Test) Treatment->Test Data Data Collection (Lever Presses / Time in Chamber) Test->Data Analysis Statistical Analysis Data->Analysis

Caption: General experimental workflow for assessing this compound's anti-addictive effects.

Key Signaling Pathways

This compound's anti-addictive effects are thought to be mediated by at least two key neurobiological mechanisms: its action at the kappa-opioid receptor and its ability to increase the expression of GDNF.

5.1.1 Kappa-Opioid Receptor (KOR) Signaling

This compound is a G-protein biased kappa-opioid receptor agonist.[1][6] It stimulates G-protein signaling but is significantly less effective at recruiting β-arrestin compared to standard KOR agonists.[6][22] This biased agonism is hypothesized to contribute to its therapeutic effects without inducing the dysphoria typically associated with KOR activation.[1][6]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_Protein Gi/o Protein Activation KOR->G_Protein Strong Agonism Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Weak Recruitment Downstream_G Downstream Effects (e.g., ↓cAMP) G_Protein->Downstream_G Downstream_B Downstream Effects (e.g., Dysphoria) Beta_Arrestin->Downstream_B

Caption: this compound's biased agonism at the kappa-opioid receptor.

5.1.2 Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling

This compound, similar to ibogaine, has been shown to upregulate the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[2][4][23] This increase in GDNF is believed to promote neuronal resilience and reverse neuroadaptations caused by chronic drug use, contributing to the long-lasting reduction in drug and alcohol intake.[4][24][25] The mechanism may involve a positive feedback loop where GDNF promotes its own expression.[24][26]

G This compound This compound (in VTA) Neuron Dopaminergic Neuron This compound->Neuron Acts on GDNF_mRNA ↑ GDNF mRNA Expression Neuron->GDNF_mRNA GDNF_Protein ↑ GDNF Protein Synthesis & Release GDNF_mRNA->GDNF_Protein RetReceptor GDNF Binds to Ret Receptor GDNF_Protein->RetReceptor Secreted MAPK MAPK/ERK Pathway Activation RetReceptor->MAPK MAPK->GDNF_mRNA Positive Feedback Plasticity Neuroplasticity & Reduced Drug Seeking MAPK->Plasticity

Caption: this compound-induced GDNF upregulation and signaling cascade in the VTA.

Conclusion

Animal models are indispensable tools for elucidating the anti-addictive potential of this compound. Self-administration paradigms confirm its efficacy in reducing drug-taking behavior for opioids, stimulants, and alcohol.[3][4] Conditioned place preference studies suggest a favorable safety profile with low abuse potential.[12] The underlying mechanisms appear to involve a unique profile of biased agonism at kappa-opioid receptors and the promotion of neurotrophic factors like GDNF in critical brain reward regions.[1][6][25] The data gathered from these preclinical models provide a strong rationale for the continued investigation of this compound as a novel pharmacotherapy for substance use disorders. Future research should continue to explore its long-term effects and its efficacy in more complex models of relapse and compulsive drug seeking.

References

Noribogaine's Therapeutic Potential in Opioid Withdrawal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, has emerged as a promising candidate for the treatment of opioid withdrawal and substance use disorders. This document provides a comprehensive technical overview of this compound's pharmacological profile, preclinical and clinical evidence supporting its therapeutic potential, and detailed experimental methodologies. Through a multi-faceted mechanism of action, primarily involving kappa-opioid receptor agonism and serotonin transporter inhibition, this compound appears to mitigate the severe physiological and psychological symptoms of opioid withdrawal. This guide synthesizes the current understanding of this compound, presenting quantitative data in structured tables and illustrating key pathways and processes through detailed diagrams to facilitate further research and drug development efforts in the field of addiction medicine.

Introduction

Opioid use disorder (OUD) remains a significant public health crisis, necessitating the development of novel and more effective therapeutic interventions. Anecdotal reports and preliminary scientific investigations have highlighted the potential of ibogaine, a naturally occurring psychoactive compound, in attenuating opioid withdrawal and craving.[1][2] However, ibogaine's complex pharmacology, psychoactive effects, and particularly its cardiotoxic potential, have limited its clinical development.[3][4]

Attention has subsequently shifted to this compound, the principal and long-acting metabolite of ibogaine.[5][6] Formed through O-demethylation of ibogaine by the cytochrome P450 2D6 (CYP2D6) enzyme, this compound exhibits a distinct and potentially more favorable pharmacological profile for treating OUD.[7][8][9] It is hypothesized that this compound's sustained presence in the central nervous system may contribute significantly to the prolonged anti-addictive effects observed after ibogaine administration.[5][8] This document aims to provide a detailed technical guide on the current state of knowledge regarding this compound's potential for treating opioid withdrawal symptoms.

Pharmacodynamics: A Multi-Target Mechanism of Action

This compound's therapeutic effects are believed to stem from its simultaneous interaction with multiple neurotransmitter systems. Unlike traditional opioid replacement therapies that primarily target the mu-opioid receptor, this compound offers a novel, multi-pronged approach.[5]

Opioid Receptor Modulation

This compound's interaction with opioid receptors is complex and appears to be a key component of its mechanism for alleviating withdrawal symptoms.

  • Kappa-Opioid Receptor (KOR): this compound acts as a G-protein biased agonist at the KOR.[10][11] It effectively stimulates G-protein signaling, which is associated with analgesia and anti-addictive effects, while only weakly recruiting β-arrestin, the pathway linked to the dysphoric and aversive effects of other KOR agonists.[10][11] This biased agonism is a unique characteristic that may contribute to its therapeutic potential without producing negative side effects.[10][11] Furthermore, this compound can functionally inhibit dynorphin-induced β-arrestin recruitment, suggesting it may counteract the effects of endogenous stress-related peptides.[10][11]

  • Mu-Opioid Receptor (MOR): The activity of this compound at the MOR is a subject of conflicting reports. Some studies suggest it acts as a full or partial agonist, which could explain its ability to suppress withdrawal signs.[12] However, other in-vitro studies indicate it functions as a weak antagonist at the MOR.[10][11][13] This discrepancy may be due to different experimental conditions and warrants further investigation. It is plausible that this compound's MOR activity is context-dependent or that its primary anti-withdrawal effects are mediated through other mechanisms.

Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[7][14] This action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and is thought to contribute to improvements in mood and a reduction in the depressive symptoms often associated with opioid withdrawal.[15] this compound exhibits a higher potency for SERT inhibition compared to its parent compound, ibogaine.[7][16]

Other Receptor Interactions

This compound also interacts with other receptor systems, although the clinical significance of these interactions is less clear. It acts as a weak N-methyl-D-aspartate (NMDA) receptor antagonist and binds to nicotinic acetylcholine receptors (nAChR α3β4), which may also play a role in mitigating withdrawal symptoms.[1][15] Unlike ibogaine, this compound does not appear to bind to the sigma-2 receptor.[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is a critical aspect of its therapeutic potential, characterized by its formation from ibogaine and its long elimination half-life.

Ibogaine is rapidly metabolized in the gut wall and liver to this compound via O-demethylation, a process catalyzed by the CYP2D6 enzyme.[7][9] This metabolic conversion is subject to genetic polymorphisms in CYP2D6, leading to variations in this compound exposure among individuals.[3][9] this compound is highly lipophilic, contributing to a large volume of distribution and a prolonged presence in the body.[7][8] Its elimination half-life in humans has been reported to be between 24 and 49 hours.[8][17] This extended half-life may provide a "self-tapering" effect, gradually reducing opioid receptor stimulation and preventing the abrupt onset of withdrawal symptoms.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In-Vitro Receptor Binding and Functional Activity of this compound

TargetAssay TypeSpeciesValueUnitsReference(s)
Kappa-Opioid ReceptorGDP-GTP Exchange (Agonist)RatEC50 = 9µM[10][11]
Kappa-Opioid Receptorβ-arrestin Recruitment (Agonist)Rat12% efficacy of Dynorphin A%[10][11]
Kappa-Opioid ReceptorDynorphin-induced β-arrestin Recruitment (Antagonist)RatIC50 = 1µM[10][11]
Mu-Opioid ReceptorG-protein Signaling (Antagonist)RatKe = 20µM[10][11]
Mu-Opioid Receptorβ-arrestin Signaling (Antagonist)RatKe = 20µM[10][11]
Mu-Opioid ReceptorG-protein Signaling (Antagonist)RatKe = 13µM[13]
Serotonin TransporterRadioligand Binding-Mid-nanomolar range-[7]

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueUnitsStudy PopulationReference(s)
Elimination Half-life (t1/2)24 - 30hoursOpioid-dependent patients[17][18]
Elimination Half-life (t1/2)28 - 49hoursHealthy volunteers[8]

Table 3: Clinical Trial Data on this compound for Opioid Withdrawal

Study DesignDose(s)Primary Outcome MeasureKey FindingReference(s)
Randomized, double-blind, placebo-controlled, single ascending dose60, 120, 180 mgSubjective Opioid Withdrawal Scale (SOWS)Non-statistically significant trend toward decreased total scores in opioid withdrawal ratings, most notably at the 120 mg dose.[17][18][19]
Observational study of ibogaine treatment (this compound as metabolite)Mean total dose of 1,540 ± 920 mg ibogaine HClSubjective Opioid Withdrawal Scale (SOWS)SOWS scores decreased from 31.0 ± 11.6 pretreatment to 14.0 ± 9.8 at 76.5 ± 30 hours post-treatment.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the efficacy and mechanism of action of this compound.

In-Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of this compound at specific receptor targets.

Protocol for [³⁵S]GTPγS Binding Assay (for G-protein activation):

  • Membrane Preparation: Thalamic membranes from rats are prepared through homogenization and centrifugation.

  • Incubation: Membranes are incubated with varying concentrations of this compound, a saturating concentration of GDP, and the radiolabeled non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist/Antagonist Assessment: To assess agonist activity, the stimulation of [³⁵S]GTPγS binding by this compound is measured. For antagonist activity, the ability of this compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist (e.g., DAMGO for MOR) is determined.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine EC50 (for agonists) or IC50/Ke (for antagonists) values.

Protocol for β-arrestin Recruitment Assay:

  • Cell Culture: Cells stably expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation) are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a reference agonist (e.g., dynorphin A for KOR).

  • Signal Detection: The recruitment of β-arrestin to the receptor is quantified by measuring the activity of the reporter enzyme (e.g., luminescence or fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the efficacy and potency of this compound in recruiting β-arrestin.

Preclinical Assessment of Opioid Withdrawal in Rodents

Objective: To evaluate the ability of this compound to suppress the behavioral signs of opioid withdrawal in animal models.

Protocol for Naloxone-Precipitated Morphine Withdrawal:

  • Induction of Dependence: Rodents (rats or mice) are made dependent on morphine through repeated injections or implantation of a morphine pellet.

  • This compound Administration: Animals are treated with this compound or vehicle at a specified time before the induction of withdrawal.

  • Precipitation of Withdrawal: Withdrawal is precipitated by the administration of an opioid antagonist, such as naloxone.

  • Behavioral Scoring: Immediately following naloxone administration, animals are observed for a defined period (e.g., 30-60 minutes), and a checklist of withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis, diarrhea) is scored by a trained observer blinded to the treatment conditions.

  • Data Analysis: The global withdrawal scores are compared between the this compound-treated and vehicle-treated groups to determine the effect of this compound on withdrawal severity.

Clinical Assessment of Opioid Withdrawal in Humans

Objective: To evaluate the safety and efficacy of this compound in reducing opioid withdrawal symptoms in human subjects.

Protocol for a Randomized, Placebo-Controlled Trial:

  • Participant Recruitment: Opioid-dependent individuals seeking detoxification are recruited and provide informed consent.

  • Standardization of Opioid Use: Participants are typically transitioned from their opioid of choice to a standard short-acting opioid like morphine or hydromorphone to ensure a consistent baseline of dependence.

  • Randomization and Blinding: Participants are randomly assigned to receive a single dose of this compound or a matching placebo in a double-blind manner.

  • Withdrawal Assessment: Opioid withdrawal symptoms are assessed at baseline and at regular intervals post-dose using validated scales such as the Subjective Opioid Withdrawal Scale (SOWS) and the Clinical Opiate Withdrawal Scale (COWS).

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs) for QTc interval monitoring, and adverse events are closely monitored throughout the study.

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound.

  • Data Analysis: Changes in withdrawal scores from baseline are compared between the this compound and placebo groups. Safety and pharmacokinetic data are also analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

Noribogaine_Signaling_Pathway cluster_opioid Opioid System Modulation cluster_serotonin Serotonin System Modulation This compound This compound KOR Kappa-Opioid Receptor This compound->KOR Biased Agonist MOR Mu-Opioid Receptor This compound->MOR Weak Antagonist G_Protein G-Protein Signaling KOR->G_Protein Strong Activation Beta_Arrestin β-Arrestin Pathway KOR->Beta_Arrestin Weak Activation Therapeutic_Effects Analgesia, Anti-addictive Effects G_Protein->Therapeutic_Effects Aversive_Effects Dysphoria, Anhedonia Beta_Arrestin->Aversive_Effects Noribogaine_S This compound SERT Serotonin Transporter (SERT) Noribogaine_S->SERT Inhibition Serotonin Increased Synaptic Serotonin Mood_Improvement Improved Mood, Reduced Depression Serotonin->Mood_Improvement

Caption: this compound's dual mechanism of action on opioid and serotonin systems.

Preclinical_Withdrawal_Workflow Start Start Induce_Dependence Induce Morphine Dependence in Rodents Start->Induce_Dependence Group_Allocation Randomly Allocate to Groups (this compound vs. Vehicle) Induce_Dependence->Group_Allocation Administer_Compound Administer this compound or Vehicle Group_Allocation->Administer_Compound Precipitate_Withdrawal Administer Naloxone to Precipitate Withdrawal Administer_Compound->Precipitate_Withdrawal Observe_Behavior Observe and Score Withdrawal Signs Precipitate_Withdrawal->Observe_Behavior Analyze_Data Compare Withdrawal Scores between Groups Observe_Behavior->Analyze_Data End End Analyze_Data->End

Caption: Workflow for preclinical assessment of opioid withdrawal in rodents.

Clinical_Trial_Workflow Start Start Recruitment Recruit Opioid-Dependent Participants Start->Recruitment Standardization Transition to Standard Short-Acting Opioid Recruitment->Standardization Baseline Baseline Assessments (SOWS, COWS, ECG) Standardization->Baseline Randomization Randomize to this compound or Placebo (Blinded) Baseline->Randomization Dosing Administer Single Dose Randomization->Dosing Post_Dose_Monitoring Post-Dose Assessments (Withdrawal Scores, Safety, PK) Dosing->Post_Dose_Monitoring Data_Analysis Analyze Efficacy and Safety Data Post_Dose_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a clinical trial of this compound for opioid withdrawal.

Safety and Tolerability

A critical consideration in the development of this compound is its safety profile, particularly concerning cardiovascular effects.

Cardiovascular Effects

Both ibogaine and this compound have been shown to prolong the corrected QT (QTc) interval of the electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.[3][20][21] Clinical studies have demonstrated a concentration-dependent increase in the QTc interval following this compound administration.[17][18] The mechanism is believed to be through the inhibition of the hERG potassium channel.[21] Therefore, careful cardiac monitoring is essential in any clinical investigation of this compound.

Other Adverse Effects

In a clinical trial with opioid-dependent patients, this compound was generally well-tolerated at the doses tested (60, 120, and 180 mg).[17][18] The most frequently reported treatment-emergent adverse events were non-euphoric changes in light perception, headache, and nausea.[17][18] Unlike ibogaine, this compound does not appear to have significant psychoactive or hallucinogenic effects at therapeutic doses.[22]

Future Directions and Conclusion

This compound represents a promising and novel pharmacological approach to treating opioid withdrawal. Its unique mechanism of action, particularly its biased agonism at the kappa-opioid receptor and potent serotonin reuptake inhibition, distinguishes it from current OUD therapies. The long half-life of this compound may offer a sustained therapeutic effect, potentially reducing the severity and duration of the withdrawal syndrome.

However, several key areas require further investigation. The conflicting data on its mu-opioid receptor activity needs to be resolved. More extensive, well-controlled clinical trials are necessary to definitively establish its efficacy in treating opioid withdrawal and to further characterize its safety profile, especially with repeated dosing. The impact of CYP2D6 genetic polymorphisms on clinical outcomes also warrants further study to potentially personalize dosing regimens.

References

Methodological & Application

Synthesis of Noribogaine from Voacangine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (12-hydroxyibogamine) is the primary active metabolite of the psychoactive alkaloid ibogaine. It has garnered significant interest within the research community for its potential therapeutic applications, particularly in the treatment of substance use disorders. Unlike ibogaine, which is a Schedule I controlled substance in the United States, this compound is unscheduled, although it may be considered a Schedule I analogue. Voacangine, a more abundant and readily available natural precursor found in the root bark of the Voacanga africana tree, provides a viable starting material for the semi-synthesis of this compound, circumventing the need to use ibogaine as an intermediate.[1]

These application notes provide detailed protocols for the synthesis of this compound from voacangine, intended to guide researchers in the production of this compound for investigational purposes. The document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of the synthetic workflow and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols for converting voacangine to this compound. Yields can vary based on reaction scale and purification efficiency.

Table 1: Summary of a Two-Step Synthesis of this compound from Voacangine

StepReactantKey ReagentsIntermediate/ProductTypical Yield (%)
1. DemethylationVoacangineBoron tribromide (BBr₃), Dichloromethane (DCM)12-hydroxyibogamine-18-carboxylic acid methyl esterNot specified in literature
2. Saponification & Decarboxylation12-hydroxyibogamine-18-carboxylic acid methyl esterPotassium hydroxide (KOH), Hydrochloric acid (HCl)This compound>95% (from ibogaine)[2]

Table 2: Summary of a One-Pot Synthesis of this compound from Voacangine

StepReactantKey ReagentsProductTypical Yield (%)
1. Demethylation & DecarboxylationVoacangineHydrobromic acid (HBr), Acetic acid (HOAc)This compoundNot specified in literature

Experimental Protocols

Protocol 1: Two-Step Synthesis via Demethylation and Decarboxylation

This protocol involves the initial demethylation of voacangine to form 12-hydroxyibogamine-18-carboxylic acid methyl ester, followed by saponification and decarboxylation to yield this compound.[1]

Step 1: Demethylation of Voacangine

  • Materials:

    • Voacangine

    • Dichloromethane (DCM), anhydrous

    • Boron tribromide (BBr₃), 1M solution in DCM

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve voacangine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a stoichiometric excess (typically 2-3 equivalents) of 1M BBr₃ solution in DCM to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

    • Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 12-hydroxyibogamine-18-carboxylic acid methyl ester.

    • The crude product can be purified by silica gel column chromatography if necessary.[1]

Step 2: Saponification and Decarboxylation

  • Materials:

    • Crude 12-hydroxyibogamine-18-carboxylic acid methyl ester

    • Ethanol

    • Potassium hydroxide (KOH)

    • Concentrated hydrochloric acid (HCl)

    • Reflux condenser

  • Procedure:

    • Dissolve the crude intermediate in ethanol in a round-bottom flask.

    • Add a solution of KOH (several equivalents) in ethanol.

    • Heat the mixture to reflux and maintain for several hours until the saponification is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the resulting residue, add a solution of concentrated HCl and heat to reflux to effect decarboxylation.

    • After cooling, the acidic solution can be basified with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude this compound freebase.

    • The precipitate is then collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of this compound

This method achieves both demethylation and decarboxylation in a single step.[1][2]

  • Materials:

    • Voacangine

    • 48% Hydrobromic acid (HBr)

    • Glacial acetic acid (HOAc)

    • Reflux condenser

  • Procedure:

    • Suspend voacangine in a mixture of 48% HBr and glacial acetic acid in a round-bottom flask.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture.

    • The this compound hydrobromide may precipitate upon cooling or can be isolated by removing the solvents under reduced pressure.

    • The crude product can be converted to the freebase by dissolving in water and basifying with a suitable base.

    • The precipitated this compound freebase is then collected, washed, and dried.

    • Purification can be carried out by standard methods such as column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis Voacangine Voacangine Intermediate 12-hydroxyibogamine- 18-carboxylic acid methyl ester Voacangine->Intermediate Step 1: Demethylation (BBr3, DCM) OnePot Voacangine->OnePot This compound This compound Intermediate->this compound Step 2: Saponification & Decarboxylation (KOH, HCl) OnePot->this compound Demethylation & Decarboxylation (HBr, HOAc)

Caption: Synthetic routes from voacangine to this compound.

This compound Signaling Pathways

This compound exhibits a complex pharmacological profile, primarily interacting with the kappa-opioid receptor and the serotonin transporter.

Kappa-Opioid Receptor (KOR) Signaling

This compound acts as a G-protein biased agonist at the KOR. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[3][4][5] The G-protein pathway is associated with the desired analgesic and anti-addictive effects, while the β-arrestin pathway is linked to adverse effects like dysphoria.

KOR_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein G-protein Activation (Gi/o) KOR->G_protein Strongly Activates Beta_arrestin β-arrestin Recruitment KOR->Beta_arrestin Weakly Activates Therapeutic_effects Analgesic & Anti-addictive Effects G_protein->Therapeutic_effects Adverse_effects Reduced Dysphoria & Adverse Effects Beta_arrestin->Adverse_effects

Caption: this compound's biased agonism at the KOR.

Serotonin Transporter (SERT) Inhibition

This compound is a non-competitive inhibitor of the serotonin transporter (SERT), which means it does not directly compete with serotonin for the same binding site.[6] This inhibition leads to an increase in synaptic serotonin levels.

SERT_Inhibition This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds to allosteric site Serotonin_reuptake Serotonin Reuptake This compound->Serotonin_reuptake Inhibits (Non-competitively) SERT->Serotonin_reuptake Mediates Synaptic_serotonin Increased Synaptic Serotonin

Caption: Non-competitive inhibition of SERT by this compound.

References

Application Notes and Protocols for Oral Administration of Noribogaine in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of noribogaine in rat studies, including detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of relevant signaling pathways.

Introduction

This compound, the primary active metabolite of ibogaine, is a psychoactive compound with potential therapeutic applications in the treatment of substance use disorders. Preclinical studies in rodent models are crucial for elucidating its pharmacological profile and therapeutic efficacy. Oral administration is a common and clinically relevant route for drug delivery in these studies. This document outlines detailed protocols for the preparation and oral gavage of this compound in rats, summarizes key pharmacokinetic data from published studies, and illustrates its primary mechanisms of action through signaling pathway diagrams.

Experimental Protocols

Vehicle Preparation for Oral Administration

A common vehicle for the oral administration of this compound in rats is a suspension of methylcellulose and Tween 80 in sterile water. This vehicle is suitable for compounds with low water solubility.

Materials:

  • Methylcellulose (e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Heating plate

Protocol for 0.5% Methylcellulose with 0.2% Tween 80:

  • Heat Water: In a beaker, heat approximately one-third of the total required volume of sterile water to 60-80°C on a heating plate with a magnetic stirrer.

  • Disperse Methylcellulose: Slowly add the weighed methylcellulose powder (0.5% w/v) to the heated water while stirring vigorously. Continue stirring until the powder is fully dispersed and the solution appears milky.

  • Cool and Dissolve: Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) to the mixture. Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.

  • Add Tween 80: Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% v/v. Stir gently to mix without creating excessive foam.

  • Storage: Store the vehicle at 4°C. Before use, allow it to reach room temperature and stir gently to ensure homogeneity.

Preparation of this compound Suspension

Materials:

  • This compound HCl

  • Prepared vehicle (e.g., 0.5% Methylcellulose with 0.2% Tween 80)

  • Mortar and pestle (optional)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate Dosage: Determine the required concentration of the this compound suspension based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

  • Weigh this compound: Accurately weigh the required amount of this compound HCl powder.

  • Trituration (Optional): For better suspension, triturate the this compound powder in a mortar and pestle to a fine consistency.

  • Suspension: Add a small amount of the vehicle to the this compound powder and mix to form a smooth paste. Gradually add the remaining vehicle while continuously mixing with a vortex mixer until the desired volume is reached and the suspension is uniform. Prepare fresh daily if possible.

Oral Gavage Procedure in Rats

This protocol outlines the standard procedure for administering a substance directly into the stomach of a rat via oral gavage.

Materials:

  • Rat restraint device (optional)

  • Appropriately sized gavage needle (16-18 gauge, straight or curved, with a ball tip is common for adult rats)

  • Syringe

  • Prepared this compound suspension

Protocol:

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct administration volume.

    • Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck and support its body. The head should be slightly extended to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle if necessary.

    • Attach the syringe containing the this compound suspension to the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.

    • The rat should swallow as the needle enters the esophagus. Allow the needle to be guided by the swallowing reflex. Do not force the needle. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is in the esophagus to the pre-measured depth, administer the suspension slowly and steadily.

    • Monitor the rat for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental entry into the trachea. If this occurs, immediately withdraw the needle.

  • Post-Administration:

    • After administration, gently remove the gavage needle.

    • Return the rat to its cage and monitor for at least 10-15 minutes for any adverse reactions.

Quantitative Data

The following tables summarize quantitative data from various studies on the oral administration of this compound in rats. It is important to note that complete pharmacokinetic profiles for oral this compound in rats are not extensively detailed in the available literature, and some data is extrapolated from studies on the parent compound, ibogaine, or from other routes of administration.

Table 1: Dosages of Orally Administered this compound in Rat Studies

Study FocusSpecies/StrainDosage Range (mg/kg)VehicleReference
Nicotine Self-AdministrationSprague-Dawley Rats12.5, 25, 500.5% Tween 80 in 5% dextrose and 1.5% methylcellulose[1]
Conditioned Place PreferenceRatsUp to 100Not specified[2]
Morphine WithdrawalMice10, 30, 100Not specified[2]

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

ParameterValueSpecies/StrainNotesReference
Brain/Blood Ratio 7 ± 1RodentsHigh brain penetration observed across all tested doses.[2]
Brain Concentration (2h post-dose) 1727 ng/gRatsFollowing a 10 mg/kg oral dose.[3]
5795 ng/gRatsFollowing a 30 mg/kg oral dose.[3]
15117 ng/gRatsFollowing a 56 mg/kg oral dose.[3]
17067 ng/gRatsFollowing a 100 mg/kg oral dose.[3]
Tmax (Peak Plasma Concentration) 2-3 hoursHealthy VolunteersWhile not a rat study, this provides an estimate of absorption time.[4]
Bioavailability 2-3 times higher in female ratsRatsData is for ibogaine, but suggests a sex difference may exist for this compound.[5]
Half-life 28-49 hoursHealthy VolunteersSlow elimination observed in humans.[4]

Note: Comprehensive Cmax, Tmax, bioavailability, and half-life data specifically for oral this compound administration in rats are limited in the publicly available literature. The provided data should be interpreted with caution and further pharmacokinetic studies are warranted.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential is attributed to its complex pharmacology, primarily involving its interaction with the kappa-opioid receptor and the serotonin transporter.

Biased Agonism at the Kappa-Opioid Receptor (KOR)

This compound acts as a G-protein biased agonist at the kappa-opioid receptor.[6] This means it preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction, while having a much lower efficacy in recruiting β-arrestin, a pathway linked to the dysphoric and aversive effects of other KOR agonists.[6]

KOR_Signaling cluster_0 This compound cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_Protein G-Protein Activation KOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment (Low Efficacy) KOR->Beta_Arrestin Weakly Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-Addiction) G_Protein->Therapeutic_Effects Aversive_Effects Aversive Effects (Dysphoria) Beta_Arrestin->Aversive_Effects

Caption: this compound's biased agonism at the kappa-opioid receptor.

Inhibition of the Serotonin Transporter (SERT)

This compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, this compound increases the extracellular concentration of serotonin, which is thought to contribute to its antidepressant and anti-addictive effects.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Increased_Serotonin Increased Synaptic 5-HT Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binds Therapeutic_Effects Antidepressant & Anti-addictive Effects Serotonin_Receptor->Therapeutic_Effects This compound This compound This compound->SERT Inhibits Increased_Serotonin->Serotonin_Receptor Enhanced Signaling

Caption: this compound's inhibition of the serotonin transporter (SERT).

Experimental Workflow for Oral this compound Studies in Rats

The following diagram illustrates a typical experimental workflow for investigating the effects of orally administered this compound in rats.

Experimental_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation vehicle_prep Vehicle & this compound Suspension Preparation animal_acclimation->vehicle_prep randomization Randomization into Treatment Groups vehicle_prep->randomization oral_gavage Oral Gavage with This compound or Vehicle randomization->oral_gavage behavioral_testing Behavioral Testing (e.g., Self-Administration, Conditioned Place Preference) oral_gavage->behavioral_testing pharmacokinetic_sampling Pharmacokinetic Sampling (Blood & Brain Tissue) behavioral_testing->pharmacokinetic_sampling data_analysis Data Analysis pharmacokinetic_sampling->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for oral this compound studies in rats.

References

Application Notes and Protocols for LC-MS/MS Quantification of Noribogaine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of noribogaine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving ibogaine, for which this compound is the primary active metabolite.

Introduction

This compound, the O-demethylated metabolite of ibogaine, is a psychoactive compound with potential therapeutic applications in the treatment of substance use disorders. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document outlines a validated method for the determination of this compound in plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for this compound in human plasma, based on published literature.[1][2]

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteThis compound
Internal Standard (IS)Fluorescein[1][2] or Clonazepam-d4[3]
Calibration ModelQuadratic[1][2]
Concentration Range1 - 200 µg/L[1][2]
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (µg/L)Accuracy (%)Precision (%RSD)
LLOQ189 - 102[1][2]4.5 - 13[1][2]
Low QC389 - 1024.5 - 13
Mid QC10089 - 1024.5 - 13
High QC18089 - 1024.5 - 13

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)
This compound≥ 94% (in plasma)[1][2]

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method utilizing Oasis HLB columns for the extraction of this compound from human plasma.[1][2]

Materials:

  • Human plasma samples

  • This compound and Internal Standard (e.g., Fluorescein) stock solutions

  • Oasis HLB SPE cartridges

  • Methanol

  • Acetonitrile

  • 2mM Ammonium formate buffer

  • Deionized water

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 1 mL of plasma with the internal standard.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a mixture of methanol and water (e.g., 20:80, v/v).

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: [1][2][4]

  • Column: Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm)[4] or equivalent

  • Mobile Phase A: 2 mM Ammonium formate buffer

  • Mobile Phase B: Acetonitrile containing 0.02% (v/v) trimethylamine[1][2]

  • Gradient: A suitable gradient to ensure separation of this compound from endogenous plasma components.

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: Room temperature (20°C)[4]

Mass Spectrometric Conditions: [1][2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 297.2 → 122.1, 159.1, 160.1[1][2][3]

    • Internal Standard (Fluorescein): m/z 332.5[1][2]

    • Internal Standard (Clonazepam-d4): m/z 319.9 → 218.1, 245.1, 274.1[3]

  • Capillary Voltage: 4.0 kV[4]

  • Cone Voltage: 135 V[4]

  • Drying Gas Temperature: 350°C[4]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. The linearity should be evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.[2] In frozen plasma, this compound has been shown to be stable for at least one year.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection spiking Spiking with Internal Standard plasma_sample->spiking spe Solid-Phase Extraction (SPE) spiking->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Quantification calibration_curve->quantification

Caption: Experimental Workflow for this compound Quantification.

validation_parameters cluster_core Core Performance cluster_sample_related Sample Handling method_validation Method Validation selectivity Selectivity & Specificity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability linearity->lloq accuracy->precision

Caption: Logical Relationship of Method Validation Parameters.

References

Application Notes: Investigating Noribogaine's Effect on GDNF in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Noribogaine, the primary active metabolite of ibogaine, is a compound of significant interest for its potential therapeutic effects in substance use disorders.[1][2][3] Emerging evidence suggests that its mechanism of action may involve the modulation of neurotrophic factors, including Glial cell line-derived neurotrophic factor (GDNF).[4][5][6] GDNF is a potent protein that supports the survival and function of various neurons, particularly dopaminergic neurons, which are central to reward and addiction pathways.[7][8][9] Studies have shown that this compound can increase GDNF mRNA levels in SH-SY5Y cells, suggesting a potential pathway for its anti-addictive properties.[4] These application notes provide detailed protocols to investigate and quantify the effects of this compound on GDNF expression and signaling in vitro.

2. Scientific Background

This compound acts as a G-protein biased kappa-opioid receptor (KOR) agonist.[1][2][3] This means it activates the KOR pathway primarily through G-protein signaling with weak recruitment of β-arrestin, a profile that may contribute to its therapeutic effects without inducing the dysphoria associated with other KOR agonists.[1][2][10] The upregulation of GDNF is a key downstream effect of interest. GDNF signals through a multicomponent receptor complex, primarily consisting of the RET receptor tyrosine kinase and a GFRα co-receptor.[7][8][11] This signaling cascade activates downstream pathways like MAPK and PI3K/Akt, which are crucial for neuronal survival and plasticity.[11] Investigating this compound's influence on this system can elucidate its neurorestorative and anti-addictive potential.

Hypothesized Signaling Pathway

Noribogaine_GDNF_Pathway cluster_cyto Cytoplasm / ER GDNF_PRO GDNF Protein (Translation) GDNF_SEC Secreted GDNF GDNF_PRO->GDNF_SEC Secretion NOR NOR KOR KOR NOR->KOR Binds to G_PRO G_PRO KOR->G_PRO AC AC G_PRO->AC Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GDNF_GENE GDNF_GENE CREB->GDNF_GENE Activates Transcription GDNF_mRNA GDNF_mRNA GDNF_GENE->GDNF_mRNA Transcription GDNF_mRNA->GDNF_PRO Translation

Caption: Hypothesized this compound-induced GDNF signaling pathway.

Recommended Cell Lines

Choosing an appropriate cell model is critical for obtaining relevant data.

Cell LineTypeRationaleKey Considerations
SH-SY5Y Human NeuroblastomaDifferentiable into a neuronal phenotype; known to express KORs and produce GDNF.[4][12][13] Has been used successfully to show this compound increases GDNF mRNA.[4]Requires a differentiation protocol (e.g., using Retinoic Acid and BDNF) to acquire a mature neuronal phenotype.[12][14][15]
C6 Glioma Rat Glial CellAstrocytes are a primary source of GDNF in the brain.[16] C6 cells are known to express and release GDNF.[17][18]Glial-specific responses may differ from neuronal responses. Results should be interpreted in the context of glia-neuron communication.
Primary Astrocytes Rodent Primary CellsProvides a model that is more physiologically relevant than cell lines.[19][20][21] Can be cultured from rodent brains to study GDNF production.[19][22][23]Cultures are more complex to establish and maintain, may have higher variability, and involve animal use.[19][21]

Experimental Protocols

This section provides detailed protocols for assessing this compound's effect on GDNF.

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A Select & Culture Cell Line (e.g., SH-SY5Y) B Differentiate Cells (if required) A->B C Seed Cells into Multi-well Plates B->C E Treat Cells with Vehicle or this compound (Dose-Response & Time-Course) C->E D Prepare this compound Stock Solutions D->E F Harvest Supernatant (for ELISA) E->F G Lyse Cells E->G J Quantify Secreted GDNF (ELISA) F->J H Extract RNA (for qPCR) G->H I Extract Protein (for Western Blot) G->I K Quantify GDNF mRNA (RT-qPCR) H->K L Quantify Cellular Protein (Western Blot) I->L

Caption: Overall experimental workflow for assaying this compound's effects.

Protocol 4.1: SH-SY5Y Cell Culture and Differentiation
  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. Maintain at 37°C in a 5% CO₂ incubator.

  • Differentiation (Day 1): Seed cells at a density of 1x10⁵ cells/cm² in complete medium.

  • Differentiation (Day 2): Change to differentiation medium containing 1% FBS and 10 µM all-trans-Retinoic Acid (RA).

  • Differentiation (Day 5): Replace the medium with a serum-free medium containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).

  • Differentiation (Day 7+): The cells should now exhibit a differentiated, neuron-like morphology.[13] Maintain in the BDNF-containing medium, replacing it every 2-3 days. The cells are ready for this compound treatment.

Protocol 4.2: this compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in sterile, nuclease-free water. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution in serum-free culture medium to achieve final concentrations ranging from 1 µM to 50 µM. A vehicle control (medium with water) must be included.

  • Cell Treatment: Remove the existing medium from the differentiated cells and replace it with the medium containing the desired concentration of this compound or vehicle.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) to assess both early and late transcriptional and translational changes.

Protocol 4.3: Quantification of GDNF mRNA by RT-qPCR
  • RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and primers for GDNF and a housekeeping gene (e.g., GAPDH, ACTB).

    • Human GDNF Forward Primer: 5'-AGAGGGGCAAGATCGACAAG-3'

    • Human GDNF Reverse Primer: 5'-GCTTCGCACTCACTGTCTGC-3'

    • Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: Calculate the relative GDNF mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 4.4: Quantification of Secreted GDNF Protein by ELISA
  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

  • ELISA Procedure: Use a commercially available Human GDNF ELISA kit.[24] Follow the manufacturer's instructions precisely. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of GDNF in each sample by interpolating from the standard curve. Normalize data to the total protein content of the cells in the corresponding well if desired.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Effect of this compound on GDNF mRNA Expression (24h Treatment)

Treatment GroupConcentration (µM)Mean GDNF mRNA Fold Change (vs. Vehicle)Standard Deviationp-value
Vehicle Control01.000.12-
This compound11.350.210.04
This compound102.890.45<0.001
This compound253.540.51<0.001
This compound502.110.33<0.01

Table 2: Effect of this compound on Secreted GDNF Protein (48h Treatment)

Treatment GroupConcentration (µM)Mean Secreted GDNF (pg/mL)Standard Deviationp-value
Vehicle Control0150.415.2-
This compound1195.820.10.03
This compound10355.235.8<0.001
This compound25410.641.3<0.001
This compound50298.728.9<0.01

Conclusion

The protocols outlined provide a comprehensive framework for investigating the effects of this compound on GDNF expression in vitro. By employing differentiated SH-SY5Y cells or other relevant cell lines, researchers can use RT-qPCR and ELISA to quantify changes in GDNF mRNA and secreted protein levels. These assays are essential for elucidating the molecular mechanisms behind this compound's therapeutic potential and for advancing the development of novel treatments for addiction and neurodegenerative disorders.

References

Application Notes and Protocols for Animal Self-Administration Studies with Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications in substance use disorders.[1][2] Unlike its parent compound, this compound does not appear to induce tremors and may have a more favorable safety profile.[1][3] Understanding the abuse liability of this compound is a critical step in its development as a potential pharmacotherapy. Animal self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a compound.[4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting intravenous self-administration studies in rats to evaluate the reinforcing effects of this compound. The protocols are designed to be adaptable for investigating this compound's potential to be self-administered, as well as its effects on the self-administration of other drugs of abuse.

Pharmacological Profile of this compound: this compound is a polypharmacological agent with a complex mechanism of action. It is a biased agonist at the kappa-opioid receptor (KOR) and a potent serotonin reuptake inhibitor.[8] It also demonstrates affinity for mu-opioid receptors and acts as a weak NMDA receptor antagonist.[8] Notably, studies using the conditioned place preference (CPP) paradigm have shown that oral this compound does not produce a conditioned place preference or aversion in rodents, suggesting it may lack intrinsic rewarding or aversive properties.[9][10] This is a critical consideration when designing self-administration paradigms, as establishing and maintaining operant responding for a non-reinforcing compound is challenging.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data relevant to the design of this compound self-administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesRoute of AdministrationDoseValueReference
Half-life (t½)RatIntravenous10 mg/kg~24 hours[11]
Brain/Blood RatioRatOral10-100 mg/kg7 ± 1[9]
Time to Peak Concentration (Tmax)RatIntraperitoneal40 mg/kg2.4 hours[12]
Peak Brain Concentration (Cmax)RatOral10 mg/kg1727 ng/g[13]
Peak Brain Concentration (Cmax)RatOral30 mg/kg5795 ng/g[13]
Peak Brain Concentration (Cmax)RatOral100 mg/kg17067 ng/g[13]

Table 2: Effective Doses of this compound in Behavioral Paradigms

Behavioral ParadigmSpeciesRoute of AdministrationEffective Dose RangeEffectReference
Nicotine Self-AdministrationRatOral12.5 - 50 mg/kgDose-dependent decrease in nicotine intake[4][5]
Morphine & Cocaine Self-AdministrationRatN/A40 mg/kgDecrease in morphine and cocaine intake[1]
Ethanol Self-AdministrationRatIntra-VTA infusion10 µMLong-lasting decrease in ethanol intake[6]
Opiate WithdrawalMouseOralED50: 13 mg/kgDecrease in global opiate withdrawal score[9]
Conditioned Place PreferenceRatOralUp to 100 mg/kgNo preference or aversion[9]

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats are commonly used for self-administration studies due to their stable responding.

  • Weight: 250-300g at the start of the experiment.

  • Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation for a food reinforcer during initial training.

Surgical Implantation of Intravenous Catheter

Aseptic surgical techniques are critical for the successful long-term patency of intravenous catheters.

  • Anesthesia: Isoflurane (2-3% in oxygen) is recommended for induction and maintenance of anesthesia.

  • Catheterization:

    • Anesthetize the rat and shave the back and the area over the right jugular vein.

    • Make a small incision on the back between the scapulae and another over the right jugular vein.

    • Aseptically expose the jugular vein and carefully make a small incision.

    • Insert a sterile silicone-tipped catheter into the vein, advancing it until the tip is near the entrance of the right atrium.

    • Secure the catheter to the vein with surgical suture.

    • Tunnel the external portion of the catheter subcutaneously to the incision on the back and exteriorize it through a vascular access port.

    • Close all incisions with sutures or surgical staples.

  • Post-operative Care:

    • Administer analgesics (e.g., carprofen, 5 mg/kg, s.c.) and antibiotics (e.g., cefazolin, 10 mg/kg, i.v.) immediately after surgery and for at least 3 days post-operatively.

    • Allow a recovery period of at least 7 days before starting any behavioral procedures.

    • Flush the catheters daily with a sterile heparinized saline solution (10 U/mL) to maintain patency.

Apparatus: Operant Conditioning Chamber
  • Chamber: Standard operant conditioning chambers equipped with two response levers (one active, one inactive), a stimulus light above the active lever, a house light, and an infusion pump.

  • Infusion System: The infusion pump is connected to the rat's catheter via a liquid swivel and a tether system, allowing the animal to move freely within the chamber.

  • Data Acquisition: The chamber is controlled by a computer running software that records all lever presses and controls the infusion pump and stimulus presentations.

Drug Preparation
  • This compound Solution: this compound hydrochloride should be dissolved in sterile saline (0.9% NaCl). The solution should be filtered through a 0.22 µm syringe filter before infusion.

  • Dose Range: Based on doses used in other behavioral studies, an initial intravenous dose range of 0.1, 0.3, and 1.0 mg/kg/infusion is proposed for assessing reinforcing effects. The infusion volume should be kept constant (e.g., 0.1 mL) and delivered over a short period (e.g., 5 seconds).

Experimental Procedure: Intravenous Self-Administration

Phase 1: Acquisition of Lever Pressing (Food Reinforcement)

  • Food Restriction: Gently food-restrict the rats to 85-90% of their free-feeding body weight to motivate responding for food pellets.

  • Training Sessions: Place the rats in the operant chambers for daily 1-hour sessions.

  • Shaping: Initially, deliver a food pellet (45 mg) non-contingently and pair it with the illumination of the stimulus light above the active lever. Gradually shape the lever-pressing response by rewarding successive approximations to a lever press.

  • Fixed-Ratio 1 (FR1) Schedule: Once lever pressing is established, switch to an FR1 schedule where each press on the active lever results in the delivery of one food pellet and the illumination of the stimulus light for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (timeout period). Presses on the inactive lever are recorded but have no programmed consequences.

  • Criterion: Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of reinforcers earned over three consecutive days).

Phase 2: Substitution of this compound for Food

  • Return to Ad Libitum Feeding: Once stable responding for food is established, return the rats to ad libitum feeding.

  • Substitution Sessions: Replace the food pellet reinforcer with an intravenous infusion of this compound.

  • Dose-Response Evaluation: Begin with a single dose of this compound (e.g., 0.3 mg/kg/infusion) and assess acquisition of self-administration over 10-15 daily 2-hour sessions. If stable responding is not acquired, test other doses (0.1 and 1.0 mg/kg/infusion) in separate groups of rats.

  • Reinforcement Schedule: Maintain the FR1 schedule with a 20-second timeout period following each infusion.

  • Data Collection: Record the number of infusions earned, active lever presses, and inactive lever presses.

Phase 3: Assessment of Reinforcing Efficacy (if acquisition is successful)

  • Fixed-Ratio (FR) Escalation: If responding is acquired and stable on an FR1 schedule, the ratio requirement can be systematically increased (e.g., FR2, FR5, FR10) to assess the motivation to self-administer this compound.

  • Progressive-Ratio (PR) Schedule: A PR schedule, where the number of responses required for each subsequent infusion increases, can be used to determine the "breakpoint" (the highest ratio completed), which is a measure of the reinforcing efficacy of the drug.

Control Group: A control group receiving saline infusions under the same schedule of reinforcement is essential to demonstrate that any observed responding is due to the reinforcing effects of this compound and not non-specific behavioral activation.

Mandatory Visualizations

Signaling Pathways

Noribogaine_Signaling_Pathways cluster_kappa Kappa-Opioid Receptor (KOR) Pathway cluster_serotonin Serotonin Transporter (SERT) Inhibition cluster_nmda NMDA Receptor Modulation This compound This compound KOR KOR This compound->KOR Biased Agonist G_protein G-protein (Gi/o) KOR->G_protein Beta_arrestin β-Arrestin (Weakly recruited) KOR->Beta_arrestin Low Efficacy AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Noribogaine_SERT This compound SERT SERT Noribogaine_SERT->SERT Inhibitor Serotonin_reuptake Serotonin Reuptake Synaptic_Serotonin ↑ Synaptic Serotonin Noribogaine_NMDA This compound NMDA_Receptor NMDA Receptor Noribogaine_NMDA->NMDA_Receptor Weak Antagonist Ion_Channel Ion Channel Calcium_Influx ↓ Ca²⁺ Influx

Caption: Simplified signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Experiment cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (7 days) Surgery Catheter Implantation Surgery Animal_Acclimation->Surgery Recovery Post-operative Recovery (7 days) Surgery->Recovery Food_Restriction Food Restriction Recovery->Food_Restriction Lever_Press_Training Lever Press Training (Food Reinforcement, FR1) Food_Restriction->Lever_Press_Training Stable_Baseline Stable Baseline Responding Lever_Press_Training->Stable_Baseline Ad_Lib_Feeding Return to Ad Libitum Feeding Stable_Baseline->Ad_Lib_Feeding Substitution Substitution of this compound (i.v. infusion, FR1) Ad_Lib_Feeding->Substitution Dose_Response Dose-Response Evaluation (0.1, 0.3, 1.0 mg/kg/infusion) Substitution->Dose_Response Data_Collection Data Collection: - Infusions Earned - Active/Inactive Lever Presses Dose_Response->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for a this compound self-administration study.

Logical Relationships in the Operant Task

Operant_Logic Start_Session Session Start Active_Lever_Press Active Lever Press Start_Session->Active_Lever_Press Inactive_Lever_Press Inactive Lever Press Start_Session->Inactive_Lever_Press Infusion This compound Infusion (0.1 mL over 5s) Active_Lever_Press->Infusion FR1 Schedule Met Record_Inactive Record Press (No Consequence) Inactive_Lever_Press->Record_Inactive Stimulus_Light Stimulus Light On (20s) Infusion->Stimulus_Light Timeout Timeout Period (20s) Stimulus_Light->Timeout Timeout->Active_Lever_Press Timeout->Inactive_Lever_Press Record_Inactive->Active_Lever_Press Record_Inactive->Inactive_Lever_Press End_Session Session End

Caption: Logical flow of the operant self-administration task.

References

Application Notes and Protocols for Intra-VTA Infusion of Noribogaine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the site-specific infusion of noribogaine into the ventral tegmental area (VTA) of rodents. This technique is critical for investigating the neurobiological mechanisms of this compound, a primary active metabolite of ibogaine, particularly its role in addiction and reward pathways. The protocols outlined below are intended for researchers, scientists, and drug development professionals familiar with stereotaxic surgery and behavioral neuroscience techniques.

Introduction

This compound, the main metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential anti-addictive properties.[1][2] Unlike its parent compound, this compound does not appear to induce tremors and ataxia in rodents, suggesting a more favorable safety profile.[3][4] Research indicates that the VTA, a key nucleus in the brain's reward circuitry, is a critical site of action for the effects of ibogaine and its metabolites on substance self-administration.[1][2][5][6] Specifically, intra-VTA infusion of this compound has been shown to decrease alcohol self-administration in rats.[1][2][6] This effect is potentially mediated by the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) within the VTA.[1][2][5][6] The following protocols detail the necessary steps for stereotaxic cannula implantation into the VTA and the subsequent microinfusion of this compound for behavioral studies.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the intra-VTA infusion of this compound in rats, compiled from relevant literature.

ParameterValueSpecies/StrainSource
Stereotaxic Coordinates for VTA Anteroposterior (AP): -5.6 mm from BregmaMediolateral (ML): ±1.0 mm from midlineDorsoventral (DV): -8.0 mm from skull surfaceRat (Wistar)[7]
Guide Cannula 26 gauge, bilateralRat[7]
Injector Cannula Protrudes beyond the guide cannulaRat-
This compound Dosage Not explicitly stated for intra-VTA infusion in provided search results. Ibogaine was tested at 0.1, 1, and 10 µM.[7]Rat[7]
Infusion Volume Not explicitly stated for this compound. For a similar compound (GDNF) in the same lab, 0.5 µl per side was used.Rat[7]
Infusion Rate Not explicitly stated. A common rate for microinfusions is 0.1-0.5 µl/min.-General Practice
Post-infusion Diffusion Time 1 minuteRat[7]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Bilateral VTA Cannula Implantation

This protocol describes the surgical procedure for implanting guide cannulas aimed at the VTA in rodents.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Analgesic (e.g., buprenorphine, carprofen)

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Sterile surgical instruments

  • Surgical drill with burrs

  • Bilateral guide cannulas (26-gauge)

  • Dummy cannulas

  • Dental cement

  • Surgical screws

  • Suture material or wound clips

  • Heating pad

Procedure:

  • Anesthesia and Analgesia: Anesthetize the rodent using an appropriate anesthetic regimen. Administer a pre-operative analgesic to manage pain.

  • Surgical Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Ensure the head is level. Apply an antiseptic solution to the surgical area.

  • Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to visualize bregma and lambda.

  • Identification of Bregma: Clean and dry the skull surface. Identify and mark the location of bregma.

  • Drilling: Using the stereotaxic coordinates (AP: -5.6 mm, ML: ±1.0 mm from bregma), drill two small holes through the skull for the guide cannulas. Drill additional holes for anchor screws.

  • Cannula Implantation: Slowly lower the bilateral guide cannulas to the target DV coordinate (-8.0 mm from the skull surface).

  • Securing the Cannula: Secure the cannulas to the skull using dental cement and anchor screws.

  • Wound Closure: Suture the incision around the dental cement cap.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery. House the animal individually to prevent damage to the implant. Allow at least one week for recovery before commencing experiments. Insert dummy cannulas into the guide cannulas to maintain patency.

Protocol 2: Intra-VTA this compound Infusion and Behavioral Testing

This protocol details the preparation and infusion of this compound into the VTA, followed by behavioral assessment.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)

  • Infusion pump

  • Internal injector cannulas (sized to protrude slightly from the guide cannulas)

  • Polyethylene tubing

  • Syringes

  • Behavioral testing apparatus (e.g., operant self-administration chamber)

Procedure:

  • This compound Solution Preparation: Dissolve this compound-HCl in aCSF to the desired concentration. The effective concentration range should be determined through pilot studies. Based on studies with the parent compound ibogaine, concentrations in the low micromolar range could be a starting point.[7]

  • Habituation: Habituate the animal to the handling and infusion procedure by connecting the internal cannula to the infusion pump without infusing any substance.

  • Infusion: On the test day, gently restrain the animal and remove the dummy cannulas. Insert the internal injector cannulas into the guide cannulas.

  • Drug Delivery: Infuse the this compound solution or vehicle bilaterally at a constant rate (e.g., 0.5 µl per side over 1-2 minutes).

  • Diffusion Period: Leave the injector cannulas in place for an additional minute following the infusion to allow for diffusion of the solution into the brain tissue.[7]

  • Behavioral Testing: After the infusion, remove the injector cannulas and replace the dummy cannulas. Place the animal in the behavioral apparatus (e.g., an operant chamber for alcohol self-administration) and begin the behavioral session.[1][2]

  • Data Analysis: Record and analyze the behavioral data (e.g., number of lever presses for alcohol).

Visualizations

Signaling Pathway

Noribogaine_Signaling_Pathway This compound This compound (Intra-VTA Infusion) VTA_Neuron VTA Neuron This compound->VTA_Neuron GDNF_Expression Increased GDNF Expression VTA_Neuron->GDNF_Expression Upregulation Behavioral_Outcome Decreased Alcohol Self-Administration GDNF_Expression->Behavioral_Outcome Leads to

Caption: Proposed signaling pathway for intra-VTA this compound.

Experimental Workflow

Experimental_Workflow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Analgesia) Stereotaxic_Surgery Stereotaxic Implantation of VTA Cannulas Animal_Prep->Stereotaxic_Surgery Post_Op Post-Operative Recovery (≥ 1 week) Stereotaxic_Surgery->Post_Op Habituation Habituation to Infusion Procedure Post_Op->Habituation Infusion Intra-VTA Infusion (this compound or Vehicle) Habituation->Infusion Behavior Behavioral Testing (e.g., Alcohol Self-Administration) Infusion->Behavior Data_Analysis Behavioral Data Analysis Behavior->Data_Analysis Histology Histological Verification of Cannula Placement

Caption: Workflow for intra-VTA this compound infusion experiments.

References

Application Notes: Utilizing Zebrafish Models for Anxiolytic Studies of Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for using the zebrafish (Danio rerio) model to investigate the anxiolytic properties of noribogaine, the primary psychoactive metabolite of ibogaine. The zebrafish model offers a high-throughput, cost-effective, and ethically sound alternative to traditional rodent models for preclinical screening of psychoactive compounds.

Introduction to this compound and its Anxiolytic Potential

This compound is a promising compound for treating substance use disorders and various psychiatric conditions.[1] Unlike its parent compound, ibogaine, this compound does not appear to produce tremors and ataxia in rodents, suggesting a better safety profile.[2] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems, including opioid, serotonin, and dopamine pathways.[3][4][5][6] Notably, this compound acts as a biased agonist at the kappa-opioid receptor (KOR), activating the G-protein signaling pathway more effectively than the β-arrestin pathway.[3][7] This biased agonism is hypothesized to contribute to its anxiolytic effects without inducing the dysphoria typically associated with KOR activation.[3][7]

The Zebrafish Model for Anxiety Research

Zebrafish have become a valuable tool in neurobehavioral and psychopharmacological research due to their genetic tractability, rapid development, and well-characterized behavioral responses to anxiogenic and anxiolytic compounds.[1][8] Key behavioral assays to assess anxiety-like states in zebrafish include the Novel Tank Test (NTT) and the Light-Dark Preference Test (LDT).[9] These tests are conceptually similar to rodent open-field and elevated plus maze tasks, relying on the fish's natural exploratory behaviors and aversion to brightly lit or open spaces.[10]

Quantitative Data Summary

A study by Kalueff et al. (2017) demonstrated the robust anxiolytic-like effects of this compound in adult zebrafish using the Novel Tank Test. The key findings are summarized below.

Treatment GroupTime Spent in Top Half (seconds)Transitions to Top HalfFreezing Bouts (number)
Control (Water)~20~5~4
This compound (1 mg/L)~40~10~2*
This compound (5 mg/L)~60 ~15~1**
This compound (10 mg/L)~80 ~20~0***

*p<0.05, **p<0.01, ***p<0.001 vs. water-treated fish. (Data are approximate values based on graphical representation in the cited literature for illustrative purposes).[4]

Experimental Protocols

Protocol 1: Novel Tank Test (NTT) for Anxiolytic Screening of this compound

This protocol is adapted from established methods for assessing anxiety-like behavior in adult zebrafish.[1][10][11][12]

1. Materials:

  • Adult wild-type zebrafish (Danio rerio) of mixed sex.

  • This compound hydrochloride.

  • System water (dechlorinated and temperature-controlled).

  • Novel tank: A rectangular glass or acrylic tank (e.g., 25 cm L x 15 cm W x 15 cm H) with transparent walls.[12] The back and sides can be covered with white adhesive paper to improve contrast for video tracking.[12]

  • Video recording and analysis software.

  • Acclimation tanks.

  • Treatment beakers.

2. Procedure:

  • Animal Acclimation: House fish in standard laboratory conditions. Before the experiment, allow fish to acclimate to the testing room for at least one hour.[11]

  • Drug Preparation: Prepare stock solutions of this compound and dilute to final concentrations (e.g., 1, 5, and 10 mg/L) in system water.[1][4] A control group should receive system water only.

  • Drug Administration (Immersion):

    • Individually place zebrafish in treatment beakers containing either the this compound solution or control water.

    • Expose the fish for a predetermined period, for example, 20 minutes.[1][2][13]

  • Novel Tank Test:

    • Fill the novel tank with system water to a specific depth (e.g., 13 cm).[11]

    • Gently transfer a single fish from its treatment beaker to the center of the novel tank.

    • Immediately start video recording the fish's behavior for a 5-minute period.[1][4]

    • After each trial, clean the tank thoroughly to remove any chemical cues.

  • Data Analysis:

    • Using video tracking software, divide the tank virtually into a top and bottom half.

    • Quantify the following parameters:

      • Time spent in the top half of the tank.

      • Number of transitions to the top half.

      • Duration of freezing bouts (complete immobility).[1]

      • Total distance traveled (to assess general locomotor activity).

3. Expected Results: Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the top half of the tank, while decreasing freezing behavior, without significantly altering overall locomotion.[1]

Protocol 2: Light-Dark Preference Test (LDT)

This protocol provides an alternative or complementary method to the NTT for assessing anxiety-like behavior.[9][14][15][16]

1. Materials:

  • Adult wild-type zebrafish.

  • This compound hydrochloride.

  • System water.

  • Light-dark tank: A rectangular tank divided into two equal compartments, one black (dark) and one white (light), with an opening allowing the fish to move between them.[9][16]

  • Video recording and analysis software.

  • Acclimation tanks.

  • Treatment beakers.

2. Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedures as in Protocol 1.

  • Light-Dark Test:

    • Fill the light-dark tank with system water.

    • Gently place a single fish in the center of the tank or in the light compartment.

    • Allow the fish to explore the apparatus for a set period (e.g., 5-6 minutes).[9]

    • Record the fish's behavior using an overhead camera.

  • Data Analysis:

    • Quantify the following parameters:

      • Time spent in the light compartment.

      • Number of transitions between the light and dark compartments.

      • Latency to first enter the dark compartment.

3. Expected Results: Zebrafish naturally prefer the dark compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.

Visualizations

Noribogaine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Biased Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor DAT Dopamine Transporter (DAT) This compound->DAT Inhibitor G_protein G-protein Activation (GDP -> GTP) KOR->G_protein Beta_arrestin β-Arrestin Recruitment (Inhibited) KOR->Beta_arrestin Weakly Activates/ Functionally Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Dopamine Increased Synaptic Dopamine DAT->Dopamine Anxiolytic_Effects Anxiolytic Effects G_protein->Anxiolytic_Effects Serotonin->Anxiolytic_Effects Dopamine->Anxiolytic_Effects

Caption: Proposed signaling pathway of this compound's anxiolytic effects.

Zebrafish_Anxiolytic_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation 1. Animal Acclimation (Adult Zebrafish) Drug_Prep 2. This compound Solution Preparation (1, 5, 10 mg/L) Drug_Admin 3. Drug Administration (20-min Immersion) Drug_Prep->Drug_Admin NTT 4a. Novel Tank Test (NTT) (5-min trial) Drug_Admin->NTT Option 1 LDT 4b. Light-Dark Test (LDT) (5-min trial) Drug_Admin->LDT Option 2 Video_Tracking 5. Video Recording & Automated Tracking NTT->Video_Tracking LDT->Video_Tracking Quantification 6. Quantification of Behavioral Endpoints Video_Tracking->Quantification Stats 7. Statistical Analysis (e.g., ANOVA) Quantification->Stats

Caption: Experimental workflow for assessing this compound's anxiolytic effects in zebrafish.

References

Application Notes and Protocols for Preclinical Noribogaine Research: Ethical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethical considerations paramount in the preclinical research of noribogaine, a primary active metabolite of ibogaine. Adherence to these guidelines is crucial for ensuring the humane treatment of animal subjects and the generation of high-quality, reproducible scientific data.

Ethical Framework for Preclinical Research

The ethical landscape of preclinical research involving animal models is governed by a set of core principles designed to minimize harm and maximize scientific value. All research must have a clear scientific purpose of sufficient potential significance to justify the use of nonhuman animals.[1] The foundation of this framework is the principle of the "3Rs": Replacement, Reduction, and Refinement.[1][2][3]

  • Replacement: Researchers have a responsibility to use non-animal alternatives whenever possible.[2][4] This includes in vitro methods, such as cell cultures and organ-on-a-chip technologies, and in silico computer modeling to simulate biological processes.[5][6] For this compound research, in vitro assays using human cardiomyocytes can be employed to assess cardiac liability, potentially reducing the number of animals needed for cardiotoxicity studies.[7]

  • Reduction: The number of animals used in experiments must be minimized to the fewest necessary to obtain scientifically valid data.[4][8] This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data and resources to avoid unnecessary duplication of studies.[4]

  • Refinement: Experimental procedures must be optimized to minimize any pain, suffering, or distress to the animals.[2][4] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and providing comfortable housing that allows for species-typical behavior.[1][4]

All research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure compliance with federal regulations and ethical guidelines.[1][9][10]

Key Preclinical Safety and Toxicity Considerations for this compound

Preclinical studies are essential to identify a safe starting dose for human trials, understand potential target organs for toxicity, and establish safety parameters for clinical monitoring.[11] For this compound, the primary areas of concern are cardiotoxicity and neurotoxicity.

2.1 Cardiotoxicity: Ibogaine is known to cause QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12][13][14] this compound, its metabolite, appears to be at least as harmful to cardiac function.[12] The long half-life of this compound means that cardiac monitoring is required for an extended period after administration.[12][15] Preclinical assessment of cardiovascular risk is therefore a critical ethical and scientific requirement.

2.2 Neurotoxicity: Ibogaine has been shown to cause neurodegeneration in rats, particularly in the cerebellum.[12] While this compound might be less neurotoxic than its parent compound, this must be rigorously evaluated.[12] Behavioral assessments for tremors and ataxia, as well as histopathological examination of the brain, are necessary components of the preclinical safety profile.[16]

2.3 Acute Toxicity: Determining the median lethal dose (LD50) is a standard component of acute toxicity testing. This data helps in dose selection for subsequent studies.

Data Presentation: Quantitative Preclinical Data for this compound

The following tables summarize key quantitative data from preclinical and early-phase clinical studies of this compound.

Table 1: Acute Toxicity of this compound in Mice

ParameterValueSpeciesRoute of AdministrationSource
LD50630 mg/kgMouseIntragastric[17]

Table 2: Preclinical Dosing of this compound in Rats for Behavioral Studies

DoseSpeciesPurpose of StudySource
20 mg/kg and 40 mg/kg (i.p.)RatTo study effects on sleep and wakefulness[18]
40 mg/kg (i.p.)RatTo assess effects on cocaine and morphine self-administration[19]

Table 3: Human Phase I Clinical Trial Dosing and Pharmacokinetics of this compound

Dose (Oral)PopulationKey Pharmacokinetic FindingsSource
3, 10, 30, 60 mgHealthy Male VolunteersRapidly absorbed (peak concentration 2-3 hours post-dose); Slow elimination (half-life 28-49 hours)[20][21]
60, 120, 180 mgOpioid-Dependent PatientsDose-linear increases in AUC and Cmax; Slow elimination (half-life 24-30 hours)[22]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments for this compound, designed with ethical considerations in mind.

4.1 Protocol: Acute Oral Toxicity Study (LD50 Determination) in Rodents

  • Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

  • Animals: Use a minimal number of mice or rats (e.g., as per OECD Test Guideline 423, Acute Toxic Class Method).

  • Materials:

    • This compound (pharmaceutical-grade, if available).[23][24]

    • Vehicle (e.g., saline).[17]

    • Oral gavage needles.

  • Methodology:

    • House animals in a controlled environment with access to food and water.

    • Acclimatize animals for at least 5 days before the experiment.

    • Divide animals into groups (e.g., 4-5 animals per group).

    • Administer a single dose of this compound intragastrically to each treatment group.[17] Doses should be selected based on available data (e.g., ranging from 300 mg/kg to 900 mg/kg for mice).[17]

    • Administer an equivalent volume of the vehicle to the control group.[17]

    • Observe animals continuously for the first few hours post-administration and then periodically for 14 days.

    • Record clinical signs of toxicity, including convulsions, nervous behavior, and limb paralysis.[17]

    • Record the number of mortalities in each group.

    • Calculate the LD50 using a standard formula or statistical software.[17]

  • Ethical Endpoint: Animals showing severe distress or chronic pain that cannot be alleviated should be humanely euthanized immediately.[1]

4.2 Protocol: Cardiovascular Safety Pharmacology (QT Interval) in a Conscious Telemetered Animal Model

  • Objective: To assess the effect of this compound on the QT interval and other cardiovascular parameters.

  • Animals: Use a small number of telemetered animals (e.g., dogs, non-human primates) to allow for repeated measurements from the same individual, reducing the total number of animals required.

  • Methodology:

    • Surgically implant telemetry transmitters for the measurement of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a full recovery period post-surgery.

    • Record baseline cardiovascular data for a sufficient period before dosing.

    • Administer a single dose of this compound. Dose selection should be based on all available toxicity and efficacy data.

    • Continuously record cardiovascular parameters for at least 24-48 hours post-dose, given the long half-life of this compound.

    • Analyze the data for changes in QT interval (corrected using an appropriate formula, e.g., Fridericia's correction), heart rate, and blood pressure.

    • Include a vehicle control and a positive control (a substance known to prolong the QT interval) to validate the model.

  • Ethical Considerations: This is a refinement of traditional methods as it avoids the stress of restraint and allows for high-quality data collection from conscious, freely moving animals.

Mandatory Visualizations

Diagram 1: The 3Rs Ethical Framework in Preclinical Research

3Rs_Framework cluster_0 Ethical Preclinical Research cluster_1 Methodologies replace Replacement (Use of non-animal methods) in_vitro In Vitro Models (e.g., cell cultures) replace->in_vitro in_silico In Silico Models (e.g., computer simulation) replace->in_silico reduce Reduction (Minimize number of animals) stat_design Statistical Design (e.g., power analysis) reduce->stat_design refine Refinement (Minimize animal distress) humane_endpoints Humane Endpoints refine->humane_endpoints analgesia Anesthesia & Analgesia refine->analgesia

Caption: The 3Rs framework guides ethical preclinical research.

Diagram 2: Preclinical this compound Safety Assessment Workflow

Preclinical_Workflow start Start: This compound Candidate iacuc IACUC Protocol Submission & Approval start->iacuc acute_tox Acute Toxicity Studies (e.g., LD50 in rodents) iacuc->acute_tox safety_pharm Safety Pharmacology - Cardiovascular (QT Assay) - CNS Assessment acute_tox->safety_pharm repeat_dose Repeated-Dose Toxicity Studies safety_pharm->repeat_dose data_analysis Data Analysis & Risk Assessment repeat_dose->data_analysis go_nogo Decision: Proceed to Clinical Trials? data_analysis->go_nogo go_nogo->iacuc No-Go / Refine end End: IND Submission go_nogo->end Go

Caption: A typical workflow for preclinical safety assessment.

Diagram 3: Proposed Signaling Pathways of this compound

Noribogaine_Pathways cluster_receptors Receptor Interactions cluster_transporters Transporter Interactions cluster_effects Downstream Effects This compound This compound mu_opioid μ-Opioid Receptor This compound->mu_opioid kappa_opioid κ-Opioid Receptor This compound->kappa_opioid nmda NMDA Receptor This compound->nmda serotonin_transporter Serotonin Transporter (SERT) This compound->serotonin_transporter cardiac_risk Cardiac Risk (QT Prolongation) This compound->cardiac_risk hERG channel interaction anti_addictive Anti-Addictive Effects mu_opioid->anti_addictive kappa_opioid->anti_addictive nmda->anti_addictive antidepressant Antidepressant-like Effects serotonin_transporter->antidepressant

Caption: this compound interacts with multiple neurotransmitter systems.

References

Determining the Purity of Noribogaine: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a substance of significant interest in the fields of addiction treatment and neuroscience. As research into its therapeutic potential progresses, the need for robust and reliable analytical methods to determine its purity is paramount. This document provides detailed application notes and protocols for various analytical techniques suited for assessing the purity of this compound in bulk drug substance and pharmaceutical formulations. These methods are essential for ensuring the quality, safety, and efficacy of this compound for research and drug development purposes.

The analytical techniques covered herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, a protocol for chiral separation is provided to assess the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It can be employed for both potency determination (assay) and the detection and quantification of related substances and impurities.

Application Note: HPLC-UV for this compound Purity

This method describes the use of reverse-phase HPLC with UV detection for the routine quality control of this compound. The method is designed to be stability-indicating, meaning it can separate this compound from its potential degradation products and process-related impurities.

Principle: The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The elution is monitored by a UV detector at a wavelength where this compound exhibits significant absorbance. The purity is determined by comparing the peak area of this compound to the total area of all observed peaks (area percent method) or by using a reference standard of known purity for quantitative assay.

Experimental Protocol: Validated HPLC-UV Method

1.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

1.2.2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

1.2.3. Sample Preparation

  • Standard Solution (for assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • For Related Substances: A higher concentration of the sample solution (e.g., 1.0 mg/mL) may be used to enhance the detection of impurities.

1.2.4. Data Analysis

  • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

  • Impurities (%): (Area_impurity / Total_area_all_peaks) * 100

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for this compound purity, in accordance with ICH guidelines.[1][2]

ParameterTypical Specification
Linearity R² > 0.999 over the concentration range
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 1.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities
Robustness No significant impact on results with small variations in method parameters

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is often required to increase its volatility. This method is particularly useful for identifying and quantifying potential volatile impurities from the synthesis process and for confirming the structure of this compound and its related substances.[3]

Application Note: GC-MS for this compound Purity

This method outlines the GC-MS analysis of derivatized this compound to assess its purity and identify any volatile or semi-volatile impurities.

Principle: The this compound sample is derivatized to make it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: GC-MS Method

2.2.1. Materials and Reagents

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2.2.2. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

2.2.3. GC-MS Conditions

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 550 amu

2.2.4. Data Analysis

  • Identify the peak corresponding to the derivatized this compound.

  • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity based on the relative peak areas.

Quantitative Data Summary for Chromatographic Methods

The following table summarizes typical quantitative performance data for HPLC and GC-MS methods for the analysis of this compound and related compounds.[4][5]

ParameterHPLC-UV/FluorimetricGC-MS
Limit of Quantitation (LOQ) 1 ng/mL5-10 ng/mL
Linear Range 1 - 1000 ng/mL5 - 1000 ng/mL
Precision (RSD) < 15%< 15%
Accuracy 85 - 115%85 - 115%

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6] It is a powerful tool for the absolute purity determination of this compound.

Application Note: qNMR for this compound Purity

This protocol describes the determination of the absolute purity of a this compound sample using ¹H-qNMR with an internal standard.

Principle: A known mass of the this compound sample is mixed with a known mass of a certified internal standard of high purity. The ¹H-NMR spectrum of the mixture is recorded under quantitative conditions. The purity of the this compound is calculated by comparing the integral of a specific, well-resolved signal from this compound with the integral of a signal from the internal standard.[7][8]

Experimental Protocol: ¹H-qNMR Method

3.2.1. Materials and Reagents

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (≥ 99.9%)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

3.2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy)

  • Number of Scans: 16 or higher, to achieve a good signal-to-noise ratio

  • Acquisition Time: Sufficient to allow for full signal decay (typically > 3 seconds)

3.2.4. Data Processing and Analysis

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR spectrum (Quantitative parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of this compound purity.

Chiral HPLC for Enantiomeric Purity

This compound possesses a chiral center, meaning it can exist as two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial to determine the enantiomeric purity of this compound. Chiral HPLC is the most common technique for this purpose.[9]

Application Note: Chiral HPLC for this compound

This method describes the separation of this compound enantiomers using a chiral stationary phase (CSP) to determine the enantiomeric excess (% ee) of the desired enantiomer.

Principle: The this compound sample is dissolved and injected into an HPLC system equipped with a chiral column. The CSP interacts differently with each enantiomer, leading to their separation. The separated enantiomers are detected by a UV detector, and the enantiomeric purity is calculated from the relative peak areas.

Experimental Protocol: Chiral HPLC Method

4.2.1. Materials and Reagents

  • This compound racemic standard

  • This compound sample for analysis

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for mobile phase modification)

4.2.2. Chromatographic Conditions

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) is often added to improve peak shape and resolution. A typical starting mobile phase could be n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4.2.3. Sample Preparation

  • Racemic Standard Solution: Dissolve approximately 1 mg of racemic this compound in 10 mL of the mobile phase.

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

4.2.4. Data Analysis

  • Inject the racemic standard to confirm the resolution of the two enantiomeric peaks.

  • Inject the sample solution.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Visualization of Chiral Method Development Logic

Chiral_Method_Dev start Start: Chiral Separation of this compound select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_mp Initial Mobile Phase Screening (Hexane/Alcohol) select_csp->initial_mp add_modifier Add Modifier (Acidic/Basic) for peak shape improvement initial_mp->add_modifier optimize_ratio Optimize Alcohol Ratio for resolution add_modifier->optimize_ratio optimize_flow Optimize Flow Rate and Temperature optimize_ratio->optimize_flow validate Validate Method (Specificity, Linearity, LOQ, etc.) optimize_flow->validate end_method Final Validated Method validate->end_method

Caption: Logical workflow for chiral HPLC method development for this compound.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the determination of this compound purity. The choice of technique will depend on the specific requirements of the analysis. HPLC is well-suited for routine quality control, including assay and related substances determination. GC-MS is valuable for the identification of volatile impurities and for structural confirmation. qNMR offers the advantage of being a primary method for absolute purity determination. Finally, chiral HPLC is essential for assessing the enantiomeric purity of this compound. The implementation of these validated methods will ensure the quality and consistency of this compound used in research and development, ultimately contributing to a better understanding of its therapeutic potential.

References

Application Note: Quantification of Noribogaine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of noribogaine, the primary active metabolite of ibogaine, in biological samples such as plasma, brain, and other tissues. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS) for selective and accurate measurement. The methodology involves a liquid-liquid extraction, followed by derivatization to enhance the volatility and thermal stability of this compound, enabling precise quantification. This method is suitable for pharmacokinetic studies, drug metabolism research, and forensic analysis.

Introduction

This compound, or 12-hydroxy-ibogamine, is the principal psychoactive metabolite of ibogaine, a naturally occurring indole alkaloid with potential applications in the treatment of substance use disorders. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety profile. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the detection of small molecules in complex matrices. This note describes a validated GC-MS method for the determination of this compound.

Experimental Workflow

This compound GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Brain Homogenate) internal_standard Add Internal Standard (e.g., Ibogaine-d3) sample->internal_standard extraction Solvent Extraction (under basic conditions) internal_standard->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (with Ethyl Iodide) evaporation->derivatization reconstitution Reconstitution in Solvent derivatization->reconstitution gc_ms GC-MS Injection reconstitution->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (based on ion ratios) detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound detection by GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described GC-MS method for the analysis of this compound.

ParameterValueReference
AnalyteDerivatized 12-OH-ibogamine (this compound)[1][2]
Internal Standardo-(methyl)-ibogaine-d3[1][2]
Limit of Detection (LOD)5 ng/mL[1][2]
Limit of Quantitation (LOQ)5 - 10 ng/mL[1][2]
Linearity Range5 - 1000 ng/mL or ng/g[1][2]
Ionization ModeElectron Impact (EI)[1][2]
Monitored Ion (m/z) for Quantitation324 (for 12-OH-ibogamine ethyl ether)[1][2]

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard

  • Ibogaine-d3 (internal standard)

  • Ethyl iodide

  • Trimethyl anilinium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Organic solvents (e.g., for extraction)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Sample Preparation Protocol
  • Sample Collection: Collect biological samples (e.g., plasma, brain tissue homogenate) using standard procedures.

  • Internal Standard Addition: Spike the samples with a known concentration of the internal standard (o-(methyl)-ibogaine-d3).[1][2]

  • Solvent Extraction: Perform a solvent extraction under basic conditions to isolate ibogaine, this compound, and the internal standard.[1][2]

  • Evaporation: Evaporate the resulting organic extract to dryness under a gentle stream of nitrogen.[1][2]

  • Derivatization:

    • To the dry residue, add ethyl iodide in the presence of trimethyl anilinium hydroxide in dimethyl sulfoxide.[1][2]

    • Allow the reaction to proceed at room temperature.[1][2]

    • Terminate the reaction by acidification.[1][2]

  • Purification:

    • Wash the acidified solution with organic solvents to remove impurities.[1][2]

    • Alkalinize the aqueous phase and re-extract the derivatized analytes.[1][2]

  • Final Preparation: Concentrate the final organic extract and reconstitute in a suitable solvent for GC-MS analysis.[1][2]

GC-MS Analysis Protocol
  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for drug analysis.

  • Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization and selected ion monitoring (SIM) or full-scan acquisition.

  • Injection: Inject an aliquot of the prepared sample into the GC.

  • Chromatographic Separation: Develop a temperature program to achieve chromatographic separation of the derivatized this compound from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in full-scan electron-impact mode for identification.[1][2] For quantitative analysis, use selected ion monitoring (SIM) mode.

  • Quantitation: Base the quantitation on the ratio of the molecular ion of the derivatized this compound (m/z 324 for the ethyl ether derivative) to the molecular ion of the internal standard (m/z 313 for ibogaine-d3).[1][2]

Discussion

The described method provides a reliable and sensitive approach for the quantification of this compound in various biological matrices. The derivatization step is critical for improving the chromatographic properties of this compound, which contains a polar hydroxyl group. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method's performance, with a low limit of detection and a wide linear range, makes it well-suited for a variety of research and clinical applications.

Safety Precautions

Handle all chemicals and biological samples in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Dispose of all chemical and biological waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Noribogaine Synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental outcomes, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

What are the primary synthetic pathways to this compound, and which is most viable for yield optimization?

There are three main routes to obtain this compound:

  • Semi-synthesis from Voacangine: This is often the most practical and highest-yielding approach. Voacangine is extracted from the bark of the Voacanga africana tree, which is a more abundant and renewable source compared to Tabernanthe iboga.[1][2] The process involves the O-demethylation and decarboxylation of voacangine.[3][4]

  • Semi-synthesis from Ibogaine: This route involves the direct O-demethylation of ibogaine.[4][5] While chemically straightforward, it is hampered by the low natural abundance of ibogaine (~0.3-0.4% of T. iboga root bark) and the ecological concerns of overharvesting the plant.[1][6] Furthermore, ensuring the complete removal of the starting material, ibogaine (a Schedule I controlled substance), from the final product is a significant purification challenge.[2][5]

  • Total Synthesis: This involves constructing the this compound molecule from simple, commercially available chemical building blocks like pyridine.[1][7] While this method avoids reliance on natural sources, historical total syntheses have suffered from low overall yields (0.14%–4.61%) and long step counts.[1] Recent breakthroughs have improved efficiency, with new methods achieving yields of 6-29% in fewer steps, making it a more viable option for producing analogs and potentially for large-scale production in the future.[7][8]

For researchers focused on optimizing preparative scale yield currently, the semi-synthetic route starting from voacangine is the most established and efficient pathway.

cluster_source Starting Materials cluster_intermediate Key Intermediates / Precursors V_africana Voacanga africana (Renewable Bark Source) T_iboga Tabernanthe iboga (Root Source) Ibogaine Ibogaine T_iboga->Ibogaine Low-Yield Extraction Pyridine Pyridine (Chemical Feedstock) This compound This compound Pyridine->this compound Multi-Step Total Synthesis Voacangine Voacangine Voacangine->this compound Demethylation & Decarboxylation (High Yield) Ibogaine->this compound O-Demethylation (Purification Challenge)

Caption: Primary synthetic routes to this compound.
How can I maximize the yield of the precursor, voacangine, from Voacanga africana?

Optimizing the extraction of voacangine is the most critical step for improving the overall yield of semi-synthetic this compound. The primary challenges are inefficient extraction and the presence of voacangine-containing dimers.

Troubleshooting & Optimization:

  • Extraction Method: A direct acetone-based extraction has been shown to be simpler and as effective as traditional acid-base methods, yielding approximately 0.8-0.9% voacangine from dried root bark.[9][10][11]

  • Cleavage of Dimers: A significant portion of the alkaloid content in V. africana extracts consists of iboga-vobasine dimers like voacamine and voacamidine (~3.7% of dried root bark).[9] These dimers contain a voacangine moiety. Cleaving these dimers can nearly double the total amount of available voacangine. An optimized acid-catalyzed cleavage can recover the voacangine moiety with an isolated molar yield of around 50%.[9][10][12]

Data Summary: Voacangine Yield Optimization

Method Starting Material Yield of Voacangine (from dried root bark) Notes
Direct Acetone Extraction V. africana Root Bark ~0.82% Simpler operational steps than acid-base extraction.[9]
Acid-Base Extraction V. africana Root Bark ~0.9% Traditional method, comparable initial yield to direct extraction.[10][11]
Dimer Cleavage Isolated Dimer Mixture ~50% (molar yield) Recovers additional voacangine from voacamine/voacamidine.[9]

| Combined Strategy | V. africana Root Bark | ~1.5% (Estimated) | Direct extraction followed by dimer cleavage from the extract. |

Experimental Protocol: Optimized Voacangine Isolation

(Adapted from González et al., 2021) [9][10]

Part A: Direct Acetone Extraction

  • Grind dried Voacanga africana root bark to a fine powder.

  • Perform a Soxhlet extraction on the ground bark (e.g., 0.5 kg scale) using acetone as the solvent. Continue until the eluting solvent is clear.

  • Concentrate the acetone extract under reduced pressure to obtain a crude alkaloid mixture.

  • Subject the crude mixture to column chromatography (e.g., silica gel) with an appropriate solvent gradient (e.g., hexane/ethyl acetate with triethylamine) to isolate the voacangine fraction.

Part B: Dimer Cleavage for Enhanced Yield

  • Isolate the dimer fraction (voacamine/voacamidine) from the column chromatography performed in Part A.

  • Dissolve the dimer mixture in a solution of glacial acetic acid.

  • Add stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).

  • Reflux the reaction mixture for several hours, monitoring the cleavage progress via TLC or HPLC.

  • After completion, cool the mixture and basify with an appropriate base (e.g., NH₄OH).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to isolate the newly liberated voacangine.

Start V. africana Root Bark Extract Direct Acetone Extraction Start->Extract Crude Crude Alkaloid Extract Extract->Crude Chrom Silica Gel Chromatography Crude->Chrom Voacangine1 Voacangine (Yield: ~0.8%) Chrom->Voacangine1 Dimers Dimer Fraction (Voacamine, etc.) Chrom->Dimers Combine Combine & Purify Voacangine1->Combine Cleavage Acid-Catalyzed Cleavage (AcOH, SnCl₂, HCl) Dimers->Cleavage Voacangine2 Additional Voacangine (Yield: ~50% from dimers) Cleavage->Voacangine2 Voacangine2->Combine Final Total Optimized Voacangine Combine->Final

Caption: Workflow for maximizing voacangine precursor yield.
My O-demethylation of ibogaine to this compound gives a low yield. How can I improve it?

Incomplete reaction and side-product formation are common issues in the O-demethylation of ibogaine. The choice of demethylating agent and reaction conditions are critical.

Troubleshooting & Optimization:

  • Reagent: Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[4]

  • Scavenger: The addition of a scavenger, such as ethanethiol, can prevent over-dealkylation and other side reactions by reacting with excess BBr₃.[4]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side-product formation.

  • Inert Atmosphere: The reaction is moisture-sensitive and should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Data Summary: O-Demethylation of Ibogaine

Method Reagent Solvent Yield Notes
Optimized Protocol Boron Tribromide (BBr₃) 1,2-dichloroethane 89% Protocol uses ethanethiol as a scavenger and controlled temperature.[13]

| Conventional | Boron Tribromide (BBr₃) | Methylene Chloride | Variable | Demethylation may be accomplished by conventional techniques.[5] |

Experimental Protocol: Optimized O-Demethylation of Ibogaine

(Adapted from Rodriguez et al., 2023) [13]

  • In a two-neck round-bottom flask under an argon atmosphere, dissolve ibogaine (1.0 eq) in dry 1,2-dichloroethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add ethanethiol (2.0 eq) to the solution.

  • Add a solution of boron tribromide (BBr₃, 1.5 eq) in dry 1,2-dichloroethane dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.

  • Quench the reaction by carefully adding methanol, followed by a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, 50% EtOAc in Hexane, 1% NH₄OH) to yield this compound free base.[13]

What are the key challenges in converting voacangine to this compound and how can they be addressed?

The conversion of voacangine to this compound requires two transformations: hydrolysis (or deesterification) of the methyl ester and subsequent decarboxylation. Performing these steps efficiently without generating difficult-to-remove byproducts is the primary goal.

Troubleshooting & Optimization:

  • One-Pot vs. Two-Step: The reaction can be performed in a "one-pot" synthesis or by isolating the intermediate 12-hydroxyibogamine-18-carboxylic acid.[2][3] One-pot procedures are often more efficient but may require more careful optimization to maximize yield.

  • Base-Catalyzed Demethoxycarbonylation: A robust method involves using a strong base like aqueous sodium hydroxide at elevated temperatures. This single step accomplishes both hydrolysis and decarboxylation.[4]

  • Lewis Acid Approach: Alternatively, Lewis acids like boron tribromide can be used, often in the presence of a nucleophilic thiol, to effect demethylation. This is followed by a separate decarboxylation step.[3]

Data Summary: Voacangine to this compound Conversion

Method Reagents Temperature Duration Yield
Base-Catalyzed Demethoxycarbonylation Aqueous NaOH (2-5 M) 80-100°C 6-12 hours 60-75%[4]

| Lewis Acid Demethylation | BBr₃ / Ethanethiol | -10 to 50°C | 2-24 hours | Variable[3] |

Experimental Protocol: Base-Catalyzed Demethoxycarbonylation of Voacangine

(Based on patent EP2481740B1) [4]

  • Suspend voacangine in an aqueous solution of sodium hydroxide (2-5 M).

  • Heat the mixture to reflux (80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a mineral acid (e.g., HCl) to a slightly acidic pH to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Further purification is required to remove co-products. Column chromatography with silica gel (e.g., ethyl acetate/methanol 9:1) is a common method.[4]

How can I effectively purify this compound and, most importantly, ensure it is free of residual ibogaine?

Purification is a critical step, as residual ibogaine is a common contaminant that must be removed, especially for clinical applications.[5] The structural similarity between this compound and ibogaine makes this separation challenging.

Troubleshooting & Optimization:

  • Standard Chromatography: Column chromatography on silica gel is the first line of purification but may not be sufficient to achieve pharmaceutical-grade purity.[4][5]

  • Ion-Exchange Chromatography: This technique can be used to isolate and purify this compound or its acidic intermediates, offering an alternative separation mechanism to standard chromatography.[3]

  • Solid-Support Purification: This advanced method involves covalently attaching the crude this compound to a solid support via its phenolic hydroxyl group. The resin is then washed thoroughly to remove all non-covalently bound impurities (like ibogaine). Finally, the pure this compound is cleaved from the support.[3][5] This method provides a high degree of assurance for removing contaminants.

Start Crude this compound (Contains Ibogaine, etc.) Attach Attach to Solid Support via Phenolic -OH Start->Attach ResinBound Resin-Bound this compound Attach->ResinBound Wash Wash Resin Thoroughly ResinBound->Wash Cleave Cleave from Support ResinBound->Cleave Wash->ResinBound Washed Resin Impurities Ibogaine & Other Impurities Removed Wash->Impurities Final High-Purity this compound Cleave->Final

Caption: Logical workflow for high-purity this compound isolation.

References

Noribogaine Stability in Methanolic Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing the instability of noribogaine in methanolic solutions, particularly when exposed to light.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in methanolic solutions.

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound in solution. Exposure to daylight or UV light.1. Prepare and handle all this compound solutions under amber or light-protective glassware. 2. Minimize exposure to ambient light during experimental procedures. 3. Store stock and working solutions in the dark, preferably at low temperatures.
Appearance of unknown peaks in analytical chromatograms (e.g., LC-MS). Formation of degradation products due to oxidation.1. Confirm the identity of the degradation products. Known oxidation products of this compound in methanolic solutions exposed to light are desmethoxyibochine and desmethoxyiboluteine.[1][2][3][4] 2. Compare the mass-to-charge ratios (m/z) of the unknown peaks with the expected values for these degradation products (e.g., desmethoxyibochine (M+H)+ at m/z 311).[3] 3. Implement light-protective measures as described above to prevent further degradation.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between samples due to inconsistent light exposure.1. Standardize all sample handling and preparation procedures to ensure uniform light exposure for all samples. 2. Prepare fresh solutions for each experiment to minimize the impact of degradation over time. 3. Include control samples that are intentionally exposed to light to monitor the extent of degradation.
Loss of this compound concentration over a short period. This compound has a short half-life in methanolic solutions under daylight.1. Be aware that the half-life of this compound (25 ng/mL) in methanolic solution at 20°C with daylight exposure is approximately 11 minutes.[2] 2. Plan experiments accordingly, minimizing the time between solution preparation and analysis or use. 3. If longer-term stability is required, consider alternative solvents or the use of light-protective additives, though further research on compatible options is needed.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution in methanol changing color?

A1: A change in color is a likely indicator of chemical degradation. This compound is susceptible to oxidation in the presence of light, which can lead to the formation of colored degradation products. It is crucial to prepare and store your solutions in a manner that protects them from light.

Q2: What are the primary degradation products of this compound in methanolic solutions exposed to light?

A2: When exposed to daylight, this compound in a methanolic solution primarily degrades into two oxidation products: desmethoxyibochine and desmethoxyiboluteine.[1][2][3][4]

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To prevent degradation, it is essential to minimize light exposure. Use amber-colored vials or wrap your glassware in aluminum foil. Prepare solutions fresh and store them in a dark, cool place. Conduct all experimental manipulations in a dimly lit environment whenever possible.[5]

Q4: What is the recommended method for analyzing the stability of this compound?

A4: Liquid chromatography-mass spectrometry (LC-MS) is a suitable method for analyzing this compound and its degradation products.[1][2][3] This technique allows for the separation and identification of the parent compound and its metabolites or degradation products based on their retention times and mass-to-charge ratios.

Q5: Is this compound stable in other solvents?

A5: While this guide focuses on methanolic solutions, the stability of this compound can vary in different solvents. It is advisable to conduct stability studies in any new solvent system you intend to use. This compound is stable in human plasma at room temperature for at least one week.[6][7][8]

Quantitative Data on this compound Instability

The following table summarizes the available quantitative data on the stability of this compound in a methanolic solution when exposed to daylight.

Compound Concentration Solvent Conditions Half-life (t½)
This compound25 ng/mLMethanol20°C, Daylight Exposure11 minutes[2]
Ibogaine (for comparison)22.4 ng/mLMethanol20°C, Daylight Exposure81.5 minutes[2]

Experimental Protocols

Protocol 1: Assessment of this compound Photostability in Methanolic Solution

Objective: To determine the degradation kinetics of this compound in a methanolic solution upon exposure to light.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • Amber and clear glass vials

  • Calibrated light source (or natural daylight)

  • LC-MS system

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 25 ng/mL) in methanol.

  • Sample Preparation: Aliquot the working solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials (as a control).

  • Light Exposure: Place the clear vials under a controlled light source or in a location with consistent daylight exposure. Keep the amber vials in the dark at the same temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), take a sample from both the light-exposed and control vials.

  • LC-MS Analysis: Immediately analyze the samples using a validated LC-MS method to quantify the concentration of this compound and identify any degradation products. The mobile phase for LC could consist of a gradient of acetonitrile and formate buffer.[9]

  • Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and control samples. Calculate the degradation rate and the half-life of this compound under light exposure.

Visualizations

Noribogaine_Degradation_Pathway This compound This compound in Methanol Oxidation Oxidation This compound->Oxidation Light Daylight Exposure Light->Oxidation Desmethoxyibochine Desmethoxyibochine Oxidation->Desmethoxyibochine Desmethoxyiboluteine Desmethoxyiboluteine Oxidation->Desmethoxyiboluteine

Caption: this compound degradation pathway in methanol under light.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Sol Prepare this compound in Methanol Aliquot Aliquot into Clear & Amber Vials Prep_Sol->Aliquot Expose Expose Clear Vials to Light Aliquot->Expose Dark Store Amber Vials in Dark Aliquot->Dark Sample Sample at Time Intervals Expose->Sample Dark->Sample LCMS LC-MS Analysis Sample->LCMS Data Data Analysis & Half-life Calculation LCMS->Data

Caption: Workflow for assessing this compound photostability.

References

Technical Support Center: Solid Phase Extraction of Noribogaine from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the solid phase extraction (SPE) of noribogaine from whole blood samples.

Troubleshooting Guide

This guide addresses common issues encountered during the solid phase extraction of this compound from whole blood.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete Sample Lysis and Protein Precipitation: Red blood cells may trap the analyte, and proteins can interfere with sorbent interaction.- Ensure complete homogenization of the whole blood sample before protein precipitation.- Use a strong protein precipitation agent like trichloroacetic acid (TCA), perchloric acid, or acetonitrile.- Vortex thoroughly and centrifuge at high speed to ensure a clear supernatant for loading.
Inefficient Sorbent Binding: The pH of the sample load solution may not be optimal for the retention of this compound. This compound is a weakly basic compound.- Adjust the pH of the sample supernatant to be at least 2 pH units above the pKa of this compound to ensure it is in a neutral state for reversed-phase sorbents. Alternatively, for cation exchange sorbents, adjust the pH to be at least 2 pH units below the pKa to ensure it is protonated.
Improper Sorbent Conditioning/Equilibration: The sorbent bed is not properly prepared to receive the aqueous sample.- Condition the cartridge with an organic solvent (e.g., methanol) to wet the sorbent particles.- Equilibrate the cartridge with an aqueous solution (e.g., water or buffer) at the same pH as the sample to be loaded. Do not let the sorbent bed dry out between these steps.
Wash Step Too Aggressive: The organic content of the wash solvent is too high, leading to premature elution of this compound.- Decrease the percentage of organic solvent in the wash solution.- Use an aqueous buffer to wash away hydrophilic interferences.
Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. The pH is not optimal for elution.- Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).- For reversed-phase sorbents, elute with a solvent of optimal pH to ionize the analyte and decrease its retention.- For ion-exchange sorbents, use a counter-ion or a solvent with a pH that neutralizes the analyte to disrupt the ionic interaction. A common strategy is to use a basic modifier like ammonium hydroxide in the elution solvent.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Components: Phospholipids and other matrix components are not effectively removed during the wash steps and elute with the analyte.- Optimize the wash step with a solvent that can remove interferences without eluting this compound. A wash with a low percentage of organic solvent is often effective.- Consider using a mixed-mode SPE sorbent that offers multiple retention mechanisms for better cleanup.
Insufficient Sample Dilution: The concentration of matrix components is too high.- Dilute the whole blood sample with a suitable buffer before protein precipitation and SPE.[1]
Poor Reproducibility (High %RSD) Inconsistent Sample Pretreatment: Variability in protein precipitation or pH adjustment.- Use a consistent and validated protocol for sample pretreatment.- Ensure accurate and precise pipetting.
SPE Cartridge Variability: Inconsistent packing or sorbent mass between cartridges.- Use high-quality SPE cartridges from a reputable manufacturer.
Drying of Sorbent Bed: The sorbent bed dries out during conditioning, equilibration, or loading.- Ensure the sorbent bed remains wet throughout the initial steps of the SPE process until the sample is loaded.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is recommended for this compound extraction from whole blood?

A1: Polymeric reversed-phase sorbents are effective for the extraction of this compound. Oasis HLB (hydrophilic-lipophilic balanced) and N-vinylpyrrolidone-divinylbenzene copolymer cartridges have been successfully used.[1][2] These sorbents provide good retention for a broad range of compounds and are stable across a wide pH range.

Q2: What is a suitable internal standard for the analysis of this compound?

A2: Fluorescein has been used as an internal standard in methods for the simultaneous determination of ibogaine and this compound.[1][2] The choice of internal standard should ideally be a structural analog of the analyte that is not present in the sample.

Q3: What are the expected extraction recovery rates for this compound from whole blood?

A3: Extraction recoveries for this compound from whole blood have been reported to be ≥57%.[1] In plasma, extraction efficiencies have been reported to be higher than 94%.[2] Recovery can be highly dependent on the specific protocol and matrix.

Q4: What are the lower limits of quantitation (LLOQ) that can be achieved for this compound in whole blood?

A4: A lower limit of quantitation of 2 µg/kg for this compound in whole blood has been reported using an LC-ESI-MS method.[1][3]

Q5: How should whole blood samples containing this compound be stored?

A5: In whole blood, ibogaine and this compound have been found to be stable for 4 hours at 4°C and 20°C, and for 2 months at -20°C.[1][3] For longer-term storage, freezing at -20°C or below is recommended.

Experimental Protocol: SPE of this compound from Whole Blood

This protocol is a representative method based on published literature for the extraction of this compound from whole blood using a polymeric reversed-phase SPE cartridge.

1. Sample Pretreatment

  • To 1 mL of homogenized whole blood, add an internal standard.

  • Add 2 mL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Adjust the pH of the supernatant with a suitable buffer to optimize sorbent retention.

2. Solid Phase Extraction

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water (or an appropriate buffer matching the sample pH) through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pretreated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like 2% ammonium hydroxide).

3. Downstream Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for the analytical method (e.g., LC-MS).

  • Inject an aliquot into the analytical instrument.

Quantitative Data Summary

AnalyteMatrixSPE SorbentAnalytical MethodExtraction RecoveryLLOQReference
This compoundWhole BloodOasis HLBLC-ESI-MS≥57%2 µg/kg[1]
This compoundPlasmaOasis HLBLC-ESI-MS≥94%1 µg/L[1]
This compoundPlasmaN-vinylpyrrolidone-divinylbenzene copolymerHPLC-Fluorimetry>94%1 ng/mL[2]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis WholeBlood Whole Blood Sample Add_IS Add Internal Standard WholeBlood->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant pH_Adjust pH Adjustment Supernatant->pH_Adjust Load 3. Load Sample pH_Adjust->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash 4. Wash (e.g., 5% MeOH) Elute 5. Elute (e.g., MeOH + NH4OH) Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for SPE of this compound from whole blood.

Troubleshooting_Logic cluster_pretreat Pretreatment Issues cluster_spe_method SPE Step Issues Start Start: Low Analyte Recovery Check_Pretreat Check Sample Pretreatment Start->Check_Pretreat Check_SPE_Steps Review SPE Methodology Start->Check_SPE_Steps Lysis Incomplete Lysis? Check_Pretreat->Lysis pH Incorrect pH? Check_Pretreat->pH Conditioning Proper Conditioning? Check_SPE_Steps->Conditioning Wash Wash Too Strong? Check_SPE_Steps->Wash Elution Elution Too Weak? Check_SPE_Steps->Elution Optimize_Lysis Optimize Lysis/ Precipitation Lysis->Optimize_Lysis Optimize_pH Adjust Sample pH pH->Optimize_pH Optimize_Conditioning Ensure Sorbent is Not Dry Conditioning->Optimize_Conditioning Optimize_Wash Decrease Organic in Wash Solvent Wash->Optimize_Wash Optimize_Elution Increase Organic/ Modify pH in Eluent Elution->Optimize_Elution

Caption: Troubleshooting logic for low this compound recovery in SPE.

References

minimizing ibogaine contamination in noribogaine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing ibogaine contamination during the synthesis of noribogaine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound from ibogaine.

Issue 1: Significant Ibogaine Peak Detected in Final this compound Product by HPLC/LC-MS Analysis

  • Question: My final this compound product shows a significant peak corresponding to ibogaine in the HPLC/LC-MS analysis. What are the possible causes and how can I resolve this?

  • Answer: Incomplete O-demethylation of ibogaine is the most probable cause. Several factors could contribute to this:

    • Insufficient Reagent: The demethylating agent (e.g., boron tribromide) may have been used in an insufficient stoichiometric ratio.

    • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Reaction Temperature: The temperature may have been too low for the reaction to be efficient.

    • Moisture: The presence of moisture can quench the demethylating agent.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure a stoichiometric excess of the demethylating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ibogaine) is no longer visible.

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the demethylating agent.

    • Purification: If ibogaine contamination persists, an additional purification step is necessary. Standard column chromatography can be effective, but for higher purity, specialized techniques are recommended.[1] One such method is the use of an ion-exchange resin. This compound, with its phenolic hydroxyl group, will bind to an anion exchange resin at a pH of 10 or greater, while ibogaine, lacking this group, will pass through.[1] The purified this compound can then be eluted.

Issue 2: Low Yield of this compound After Purification

  • Question: I am experiencing a low yield of this compound after the purification process. What could be the reasons and how can I improve the yield?

  • Answer: Low yields can result from several factors during the reaction and purification stages:

    • Degradation of Product: Ibogaine and this compound can be sensitive to light and air, leading to the formation of oxidation byproducts such as ibochine and iboluteine from ibogaine, and their desmethoxy counterparts from this compound.[2][3]

    • Loss During Extraction: Product may be lost during aqueous workup and extraction steps if the pH is not optimal.

    • Inefficient Chromatographic Separation: Poor separation on a chromatography column can lead to fractions containing a mixture of product and impurities, which may be discarded, thus reducing the yield.

    Troubleshooting Steps:

    • Protect from Light and Air: Conduct the reaction and purification steps under subdued light and an inert atmosphere to minimize degradation.

    • Optimize Extraction pH: Ensure the pH of the aqueous phase is appropriately adjusted during extraction to maximize the partitioning of this compound into the organic phase.

    • Fine-tune Chromatography: Optimize the solvent system for column chromatography to achieve better separation between this compound and any impurities.

Issue 3: Presence of Unknown Impurities in the Final Product

  • Question: My NMR and Mass Spectrometry data indicate the presence of unknown impurities in my final this compound product. What is the likely source of these impurities and how can they be removed?

  • Answer: Unknown impurities can be byproducts of the demethylation reaction or arise from the degradation of the starting material or product.

    • Side Reactions: The demethylating agent can sometimes react with other parts of the molecule, leading to side products.

    • Solvent Adducts: In some cases, impurities can be adducts with the solvents used.

    Troubleshooting Steps:

    • Analyze Impurities: If possible, isolate and characterize the major impurities using techniques like NMR and high-resolution mass spectrometry to understand their structure. This can provide insights into their formation and how to prevent it.

    • Alternative Demethylation Reagents: Consider using a different demethylating agent that may be more selective. For example, lithium diphenylphosphine is another option for O-demethylation.[1]

    • Solid-Support Purification: A robust method to remove a wide range of impurities is to use solid-support purification.[1] In this technique, this compound is chemically attached to a solid support. The support is then washed extensively to remove all non-bound impurities, including residual ibogaine and reaction byproducts. Finally, the pure this compound is cleaved from the support.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from ibogaine?

A1: The most common method is the O-demethylation of the methoxy group on the indole ring of ibogaine to a hydroxyl group.[1][4] This is typically achieved using a Lewis acid such as boron tribromide in a solvent like methylene chloride at room temperature.[1][4]

Q2: Why is it critical to minimize ibogaine contamination in the final this compound product?

A2: Ibogaine is a Schedule I controlled substance in the United States and possesses hallucinogenic properties.[1][5] For this compound to be developed as a therapeutic agent, it is crucial to ensure that the final product is substantially free of ibogaine to avoid these psychoactive effects and comply with regulatory requirements.[4][5]

Q3: What analytical techniques are recommended for detecting and quantifying ibogaine in a this compound sample?

A3: Several analytical methods can be used to detect and quantify ibogaine contamination. These include Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 13C-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][6] LC-MS/MS is particularly sensitive for this purpose.[6]

Q4: What are the expected mass-to-charge ratios (m/z) for ibogaine and this compound in mass spectrometry?

A4: In positive ion mode electrospray mass spectrometry, ibogaine is typically observed as the protonated molecule [M+H]+ at an m/z of 311.1, while this compound is observed at an m/z of 297.1.[2]

Q5: Are there any known degradation products of ibogaine and this compound to be aware of?

A5: Yes, ibogaine and this compound can undergo oxidation, especially when exposed to light.[3] Ibogaine can degrade to ibochine and iboluteine. This compound can degrade to desmethoxyibochine and desmethoxyiboluteine.[3]

Data Presentation

Table 1: Physicochemical Properties of Ibogaine and this compound

PropertyIbogaineThis compound
Chemical Formula C20H26N2OC19H24N2O
Molecular Weight 310.43 g/mol 296.41 g/mol
[M+H]+ (m/z) 311.1297.1[2]
Key Structural Difference Methoxy group at C12Hydroxyl group at C12[7]

Experimental Protocols

Protocol 1: O-Demethylation of Ibogaine using Boron Tribromide

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve ibogaine in anhydrous methylene chloride in a flame-dried flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: Slowly add a solution of boron tribromide (a stoichiometric excess, e.g., 1.5-3 equivalents) in anhydrous methylene chloride to the stirred ibogaine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the ibogaine spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Workup: Remove the solvent under reduced pressure. The residue can then be subjected to an aqueous workup, including pH adjustment and extraction with an appropriate organic solvent.

  • Purification: Purify the crude this compound using column chromatography, preparative HPLC, or a specialized technique like ion-exchange chromatography or solid-support purification to remove residual ibogaine.[1][4]

Protocol 2: Quality Control Analysis by LC-MS/MS

This protocol provides a general framework for detecting and quantifying ibogaine in a this compound sample.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and an aqueous buffer.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of ibogaine and this compound.

  • LC Separation: Inject the samples and standards onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for ibogaine (e.g., m/z 311.4 → 122.1, 174.1) and this compound (e.g., m/z 297.4 → 122.1, 159.1).[6]

  • Quantification: Construct a calibration curve from the standards and use it to determine the concentration of ibogaine in the this compound sample.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Ibogaine Ibogaine ReactionVessel O-Demethylation (e.g., BBr3, CH2Cl2) Ibogaine->ReactionVessel Crudethis compound Crude this compound (with Ibogaine contaminant) ReactionVessel->Crudethis compound PurificationStep Purification (e.g., Column Chromatography, Ion Exchange, Solid Support) Crudethis compound->PurificationStep Purethis compound Pure this compound (<0.5% Ibogaine) PurificationStep->Purethis compound Waste Ibogaine & Byproducts PurificationStep->Waste Separation QC_Analysis QC Analysis (HPLC, LC-MS/MS) Purethis compound->QC_Analysis FinalProduct Final Product Release QC_Analysis->FinalProduct Purity Confirmed

Caption: Workflow for this compound Synthesis and Purification.

G Start Ibogaine Contamination Detected in this compound? IncompleteReaction Incomplete Demethylation Start->IncompleteReaction Yes IneffectivePurification Ineffective Purification Start->IneffectivePurification Yes OptimizeConditions Optimize Reaction: - Increase Reagent - Extend Time - Check Temperature IncompleteReaction->OptimizeConditions Reanalyze Re-analyze Purity OptimizeConditions->Reanalyze ImprovePurification Improve Purification: - Ion-Exchange Resin - Solid-Support Method - Preparative HPLC IneffectivePurification->ImprovePurification ImprovePurification->Reanalyze Reanalyze->IncompleteReaction No Pass Contamination Minimized Reanalyze->Pass Yes

References

Technical Support Center: Noribogaine Synthesis Scale-Up for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in scaling up the synthesis of noribogaine for clinical applications. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work, ensuring the production of high-purity material suitable for clinical trials.

Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues that may arise during the synthesis, purification, and analysis of this compound.

Question: My final this compound product shows persistent ibogaine contamination after demethylation of ibogaine. How can I remove it to meet regulatory standards?

Answer: Residual ibogaine is a critical impurity due to its Schedule I status and hallucinogenic properties, and its removal is paramount.[1] this compound prepared by demethylation has not been reported as being substantially free of ibogaine (e.g., not more than 0.5 wt %).[1]

  • Problem: Standard purification methods like crystallization may be insufficient because of the structural similarity between this compound and ibogaine. Incomplete O-demethylation is the primary cause of this contamination.[1]

  • Solutions:

    • Multi-Step Purification: A robust, multi-step purification strategy is necessary. This can include a combination of acid-base extraction, column chromatography, and recrystallization.[2]

    • Solid-Support Purification: A highly effective method involves attaching the this compound molecule to a solid support via its hydroxyl group. The unreacted, amino-protected ibogaine lacks this reactive site and can be washed away. Subsequently, the purified this compound is cleaved from the support.[3] This method allows for repeated washings and sampling to confirm purity via GC/MS or NMR before cleavage.[3]

    • Preparative HPLC: For extremely stubborn impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step to achieve the requisite high purity.[2][3]

    • Alternative Synthesis Route: To completely avoid ibogaine as a starting material or intermediate, consider a total synthesis approach. Recent advancements have made total synthesis more scalable, starting from simple, inexpensive building blocks like pyridine.[4][5][6] This inherently eliminates the risk of ibogaine contamination.

Question: The yield of my scaled-up synthesis is significantly lower than in my small-scale experiments. What are the common causes and how can I improve recovery?

Answer: Yield loss during scale-up is a common challenge in process chemistry. It often stems from issues related to reaction conditions, work-up procedures, and purification.

  • Potential Causes:

    • Reaction Inhomogeneity: In larger vessels, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in side reactions and incomplete conversion.

    • Transfer Losses: More significant material loss occurs during transfers between large reactors and filtration setups.

    • Purification Inefficiencies: Each purification step (extraction, chromatography, crystallization) contributes to yield loss.[2] For example, using excessive solvent during recrystallization can cause a significant portion of the product to remain in the mother liquor.[2]

  • Optimization Strategies:

    • Process Parameter Optimization: Re-evaluate and optimize reaction parameters such as temperature, pressure, stirring rate, and addition rates for the larger scale.

    • Solvent Selection: Carefully select the solvent system for chromatography to ensure good separation without excessive product loss.[2] For liquid-liquid extractions, confirm the pH is optimal for partitioning this compound into the desired phase.[2]

    • Telescoping Reactions: If possible, combine reaction steps without isolating intermediates to minimize transfer losses.

    • Continuous Flow Technology: For industrial-scale production, continuous flow manufacturing can offer better control over reaction parameters, improve consistency, reduce waste, and lower production costs compared to batch processes.

Question: My purified this compound is difficult to crystallize. What techniques can I use to induce crystallization?

Answer: Difficulty in crystallization can be caused by residual solvents or the presence of minor impurities that inhibit the formation of a crystal lattice.[2]

  • Effective Strategies:

    • Solvent System: For this compound hydrochloride, ethanol is a commonly used and effective solvent for recrystallization.[2]

    • Inducement Techniques: If crystals do not form spontaneously upon cooling, try the following:

      • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

      • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution to reduce its solubility and promote precipitation.

    • Purity Check: Ensure the material entering the crystallization step is of high purity, as even trace impurities can interfere with the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound synthesis for clinical trials?

A1: The main challenges include:

  • Chemical Complexity: The intricate molecular structure of this compound makes its synthesis technically demanding.[7]

  • Scalability of Synthesis: Transitioning from laboratory-scale (milligrams) to a scale sufficient for clinical trials (grams to kilograms) is a significant hurdle. While newer synthetic routes are more efficient, they still require substantial development for commercial-level production.[4][7]

  • Purity and Quality Control: Achieving consistent, high-purity this compound is critical. The primary concern is eliminating residual ibogaine, a controlled substance, as well as other byproducts, reagents, and starting materials.[1][2][7]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA is essential. This involves providing extensive data on the purity, stability, and safety of the synthetic compound, which can be a lengthy and costly process.[7]

  • Cost of Production: While total synthesis may reduce costs in the long term by avoiding reliance on rare natural sources, the initial development, optimization, and scale-up of the process can be expensive.[7][8]

Q2: Why is synthetic this compound preferred over material derived from natural ibogaine for clinical trials?

A2: Synthetic this compound offers several key advantages:

  • Consistency and Purity: Synthetic production allows for consistent quality and high purity, eliminating the batch-to-batch variability in potency and impurity profiles often seen with natural extracts.[7] This consistency is crucial for establishing reliable dosing and safety in clinical trials.

  • Elimination of Ibogaine Contamination: Total synthesis routes that do not use ibogaine as a starting material completely avoid the risk of it appearing as an impurity in the final product.[1]

  • Sustainability: Synthesis avoids the over-harvesting of the Tabernanthe iboga plant, which is a limited natural resource and culturally significant to indigenous communities.[6][7]

  • Scalability: A well-designed synthetic process can be scaled up to meet demand for large clinical trials and eventual commercialization without being constrained by the availability of plant material.[7][9]

Q3: What analytical techniques are essential for quality control of clinical-grade this compound?

A3: A suite of advanced analytical techniques is required to confirm the identity, purity, and stereochemistry of this compound:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC/MS): Used to confirm the molecular weight and identify trace impurities.[2][3]

  • Chiral Chromatography: To ensure the correct enantiomer is present, as different enantiomers can have different biological activities.[1][4]

Q4: What are the regulatory expectations for synthetic this compound to be used in clinical trials?

A4: Regulatory agencies like the FDA require a comprehensive data package for any new clinical trial material. Key expectations include:

  • Purity Profile: Detailed characterization and quantification of all impurities, with particularly strict limits on any potentially toxic or psychoactive contaminants like ibogaine.

  • Stability Data: Evidence that the drug substance is stable under specified storage conditions for the duration of the clinical trial.

  • Manufacturing Process: A well-documented and controlled manufacturing process (following Good Manufacturing Practices, or GMP) that ensures consistent product quality.

  • Safety and Toxicology Data: Preclinical data demonstrating the safety of the synthetically produced this compound.[7] Agencies may require additional safety studies for a synthetic compound compared to a naturally derived one.[7]

Data Summary Tables

Table 1: Comparison of Ibogaine/Noribogaine Synthesis Routes

ParameterTraditional Synthesis RoutesModern Synthetic Routes (e.g., UC Davis)
Step Count 9–15 steps[4][10]6–7 steps[6]
Overall Yield 0.14% – 4.61%[4][10]6% – 29%[6]
Starting Material Complex precursors or natural productsSimple, inexpensive chemicals (e.g., pyridine)[4][6]
Scalability Not easily scalable[4]Designed with scalability in mind[7]
Ibogaine Contamination Risk High (if starting from ibogaine)[1]None (if using total synthesis)[1]

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

ParameterValueSource
Time to Peak Concentration (Tmax) 2–3 hours (oral dosing)[11]
Elimination Half-Life (t½) 28–49 hours[11][12][13]
Volume of Distribution (Vd) High (1417–3086 L)[11]
Metabolism Primarily via O-demethylation of ibogaine by CYP2D6[14][15][16]

Experimental Methodologies

Method 1: General Protocol for this compound Purification via Solid-Support Chemistry

This protocol is a conceptual summary based on described methods.[3]

  • Protection: The secondary amine of crude this compound (containing ibogaine impurity) is protected with a suitable protecting group (e.g., Boc anhydride).

  • Immobilization: The amino-protected this compound is reacted with a solid support functionalized with a group that will bind to this compound's free hydroxyl group. The protected ibogaine, lacking this hydroxyl group, will not react and remains in the solution.

  • Washing: The solid support is washed extensively with appropriate solvents to remove all unbound material, including the protected ibogaine impurity.

  • Cleavage: The purified, protected this compound is cleaved from the solid support using a specific chemical reagent (e.g., a reducing agent like L-Selectride®).[3]

  • Deprotection: The amino protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).

  • Final Purification: The resulting this compound is further purified if necessary by crystallization or preparative HPLC to yield the final high-purity active pharmaceutical ingredient (API).

Method 2: Quality Control Analysis by HPLC

This is a representative methodology.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard at a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject the standard solutions and the sample solution. The purity of the sample is determined by comparing the area of the this compound peak to the total area of all peaks. Impurities are identified and quantified by comparing their retention times and response factors to known impurity standards, if available.

Visualizations

Synthesis_to_Clinic_Workflow cluster_synthesis Phase 1: Synthesis & Scale-Up cluster_purification Phase 2: Purification & QC cluster_clinical Phase 3: Clinical Formulation Start Readily Available Starting Material (e.g., Pyridine) Synthesis Multi-Step Total Synthesis (6-7 Steps) Start->Synthesis ScaleUp Process Optimization & Scale-Up Production Synthesis->ScaleUp Crude Crude this compound ScaleUp->Crude Purify Multi-Step Purification (Chromatography, Crystallization) Crude->Purify Analysis QC Analysis (HPLC, NMR, MS) Purify->Analysis API High-Purity this compound API (>99.5%) Analysis->API Formulate Formulation with Excipients API->Formulate Final Final Drug Product for Clinical Trials Formulate->Final

Caption: Workflow for the synthesis and preparation of this compound for clinical trials.

Purification_Troubleshooting Start Impurity Detected in HPLC/NMR? ImpurityType Identify Impurity Type (e.g., via MS) Start->ImpurityType Yes End Proceed to Final QC Start->End No (Purity >99.5%) SM Unreacted Starting Material ImpurityType->SM Byproduct Synthesis Byproduct ImpurityType->Byproduct Ibogaine Residual Ibogaine (from Demethylation Route) ImpurityType->Ibogaine Sol_SM Optimize reaction stoichiometry and time. Recrystallize. SM->Sol_SM Sol_Byproduct Optimize reaction conditions. Use column chromatography. Byproduct->Sol_Byproduct Sol_Ibogaine Switch to total synthesis route OR use solid-support purification followed by preparative HPLC. Ibogaine->Sol_Ibogaine Sol_SM->End Sol_Byproduct->End Sol_Ibogaine->End

Caption: Decision tree for troubleshooting this compound purification.

Challenges_Logic_Diagram Synthesis Synthesis Complexity & Scalability Purity Achieving High Purity (>99.5%) Synthesis->Purity impacts Cost Production Cost Synthesis->Cost drives Regulatory Regulatory Approval (e.g., FDA) Synthesis->Regulatory process must be validated for Purity->Regulatory is required for Clinical Clinical Trial Readiness Cost->Clinical affects feasibility of Regulatory->Clinical is a prerequisite for

Caption: Relationship between key challenges in scaling up this compound production.

References

Technical Support Center: Enhancing the Oral Bioavailability of Noribogaine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral noribogaine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving high oral bioavailability for this compound?

A1: The primary challenges for the oral delivery of this compound, an indole alkaloid, stem from its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract. While this compound is the primary active metabolite of ibogaine and circumvents the extensive first-pass metabolism of its parent compound by CYP2D6, its own oral bioavailability can be limited by:

  • Poor Aqueous Solubility: this compound is a lipophilic compound, which can lead to low dissolution rates in the aqueous environment of the GI tract.[1] This is often the rate-limiting step for the absorption of poorly soluble drugs.

  • Limited Permeability: While its lipophilicity suggests it may cross cell membranes, other factors can influence its permeability across the intestinal epithelium.

  • Potential for Degradation: The stability of the molecule in the varying pH environments of the stomach and intestine should be considered.

  • P-glycoprotein (P-gp) Efflux: Like its parent compound ibogaine, this compound may be a substrate for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen, reducing net absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the challenges of this compound's oral delivery:

  • Lipid-Based Formulations: These are a highly effective approach for lipophilic drugs.[2]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[3] This increases the surface area for absorption and can bypass the dissolution step.

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[4] For this compound, liposomes can protect it from degradation in the GI tract and enhance its absorption.[4] Specialized liposomes, such as the Brain Targeting Liposome System (BTLS), are being explored to minimize systemic exposure while increasing brain concentrations.

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.

  • Prodrugs: While this compound is a metabolite of ibogaine, further derivatization to create a more soluble and/or permeable prodrug of this compound is a potential strategy.

Q3: What excipients are commonly used in these advanced formulations?

A3: The choice of excipients is critical for the success of the formulation.

  • For SEDDS:

    • Oils: Medium-chain triglycerides (e.g., Capryol®, Captex®), long-chain triglycerides (e.g., soybean oil, sesame oil).

    • Surfactants: Non-ionic surfactants with high HLB values (>12) are preferred, such as polysorbates (e.g., Tween® 80), polyoxyl 35 castor oil (e.g., Cremophor® EL), and polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40).

    • Co-solvents/Co-surfactants: To improve drug solubility and the spontaneity of emulsification, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are often used.

  • For Liposomes:

    • Phospholipids: Phosphatidylcholines (e.g., soy phosphatidylcholine, egg phosphatidylcholine), and hydrogenated phospholipids for improved stability.

    • Cholesterol: Incorporated to modulate membrane fluidity and stability.

    • Surface Modifiers: PEGylated lipids (e.g., DSPE-PEG) are used to create "stealth" liposomes with longer circulation times.

  • For ASDs:

    • Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus®.

A patent for this compound compositions also mentions the use of biocompatible dehydrating saccharides like mannitol to enhance blood-brain barrier penetration.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₉H₂₄N₂O[6]
Molecular Weight296.4 g/mol [6]
XLogP33.6[6]
DescriptionOrganic heteropentacyclic compound, primary metabolite of ibogaine.[6]
Table 2: Pharmacokinetic Parameters of Oral this compound in Humans (Healthy Volunteers)
DoseCmax (ng/mL)Tmax (hours)AUC₀₋∞ (ng·h/mL)t½ (hours)
3 mg5.2 ± 1.52.5 (2-4)204 ± 5527.6 ± 8.7
10 mg14.5 ± 4.12.5 (2-4)681 ± 13834.6 ± 10.3
30 mg55.9 ± 18.22.0 (1.5-4)2580 ± 90149.7 ± 15.6
60 mg116 ± 362.0 (1.5-3)5110 ± 141045.4 ± 11.2

Data adapted from an ascending single-dose study in healthy male volunteers.[7] Cmax and AUC are presented as mean ± SD. Tmax is presented as median (range). t½ is the terminal half-life.

Table 3: Pharmacokinetic Parameters of Oral this compound in Rodents
SpeciesDose (mg/kg)Brain Concentration (ng/g) at 2hBrain/Blood Ratio
Rat101727~7
Rat305795~7
Rat5615117~7
Rat10017067~7

Data adapted from a study in rats, demonstrating high brain penetration.[7][8]

Troubleshooting Guides

Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Cause(s) Troubleshooting Steps
Poor self-emulsification or long emulsification time - Inappropriate oil/surfactant/co-solvent ratio. - Low surfactant concentration. - High viscosity of the formulation.- Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. - Increase the surfactant-to-oil ratio. - Add a co-solvent like ethanol or propylene glycol to reduce viscosity.
Drug precipitation upon dilution - Drug concentration exceeds the solubilization capacity of the emulsion. - Formulation is a supersaturated system without a precipitation inhibitor.- Reduce the drug loading. - Screen for oils and surfactants with higher solubilizing capacity for this compound. - Incorporate a polymeric precipitation inhibitor like HPMC.
Formulation instability (phase separation) - Immiscibility of components. - Temperature fluctuations.- Ensure all components are miscible at the intended ratios. - Store the formulation at a controlled temperature.
Incompatibility with capsule shells - Certain oils or surfactants can degrade gelatin capsules.- Perform compatibility studies with the chosen capsule shells. - Consider using HPMC capsules as an alternative to gelatin.
Liposomal Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low drug encapsulation efficiency - Poor solubility of this compound in the aqueous or lipid phase. - Inefficient loading method. - Drug leakage during formulation processing.- For passive loading of the lipophilic this compound, ensure it is fully dissolved in the lipid phase during film formation. - Optimize the drug-to-lipid ratio. - Consider active loading methods if a suitable gradient can be established.
Liposome aggregation - Insufficient surface charge or steric hindrance. - Improper storage conditions.- Incorporate charged lipids to increase zeta potential. - Add a sufficient concentration of a PEGylated lipid (e.g., DSPE-PEG) for steric stabilization. - Store liposomes at an appropriate temperature, typically 4°C.
Drug leakage during storage - Instability of the lipid bilayer. - Hydrolysis or oxidation of lipids.- Incorporate cholesterol to increase membrane rigidity. - Use saturated phospholipids which are less prone to oxidation. - Store under an inert atmosphere (e.g., nitrogen) and protect from light.
Variability in particle size - Inconsistent energy input during size reduction. - Inefficient extrusion or sonication process.- Optimize the number of extrusion cycles or sonication time and power. - Ensure the lipid concentration is appropriate for the chosen method.

Experimental Protocols

Protocol 1: Development of a this compound SEDDS Formulation
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil, sesame oil), surfactants (e.g., Tween 80, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Add an excess amount of this compound to 2 mL of each excipient in a sealed vial.

    • Agitate the vials for 48 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent with the highest solubility for this compound.

    • Prepare mixtures of surfactant and co-solvent (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

    • Mix the Sₘᵢₓ with the oil at various ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add 100 µL to 500 mL of water with gentle agitation.

    • Visually inspect the resulting emulsion for clarity and stability. Plot the self-emulsifying regions on a ternary diagram.

  • Formulation Preparation and Characterization:

    • Select a formulation from the optimal self-emulsifying region.

    • Dissolve the desired amount of this compound in the oil/surfactant/co-solvent mixture.

    • Droplet Size Analysis: Dilute the formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle method) in simulated gastric and intestinal fluids.[1]

Protocol 2: Preparation of this compound-Loaded Liposomes
  • Thin-Film Hydration Method:

    • Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles (LUVs or SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

    • Encapsulation Efficiency (%EE): Determine the concentration of this compound in the liposomes before and after purification using HPLC. Calculate %EE as: (Amount of encapsulated drug / Total initial amount of drug) x 100.

    • Particle Size and Zeta Potential: Measure the size distribution and surface charge of the liposomes using DLS.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the study.

  • Dosing and Sample Collection:

    • Fast the animals overnight before dosing.

    • Administer the this compound formulation (e.g., SEDDS or liposomal formulation) and a control (e.g., this compound in aqueous suspension) via oral gavage at a specific dose.

    • Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (by comparing with data from an intravenous administration group) using non-compartmental analysis software.

Mandatory Visualizations

metabolic_pathway ibogaine Ibogaine This compound This compound (Active Metabolite) ibogaine->this compound O-demethylation (CYP2D6 in Liver)

Caption: Metabolic conversion of ibogaine to its active metabolite, this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) formulation_optimization Formulation Optimization (e.g., Ternary Phase Diagram for SEDDS) excipient_screening->formulation_optimization physicochemical Physicochemical Characterization (Particle Size, Zeta Potential, %EE) formulation_optimization->physicochemical dissolution In Vitro Dissolution/ Drug Release physicochemical->dissolution pk_study Pharmacokinetic Study (Rodent Model) dissolution->pk_study Select Lead Formulation data_analysis Data Analysis (Cmax, AUC, Bioavailability) pk_study->data_analysis

Caption: General workflow for developing and evaluating oral this compound formulations.

sedds_mechanism cluster_oral Oral Administration cluster_gi GI Tract cluster_absorption Intestinal Absorption sedds_capsule SEDDS Formulation in Capsule (this compound dissolved in oil/surfactant) emulsion Fine Oil-in-Water Emulsion (this compound remains solubilized) sedds_capsule->emulsion Dispersion in GI fluids absorption_node Enhanced Absorption (Increased surface area, bypasses dissolution) emulsion->absorption_node

Caption: Mechanism of SEDDS for enhancing oral bioavailability of this compound.

References

Technical Support Center: Mitigating QT Interval Prolongation with Noribogaine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating QT interval prolongation associated with noribogaine administration. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes QT interval prolongation?

A1: this compound, the primary active metabolite of ibogaine, causes QT interval prolongation by inhibiting the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] This channel is crucial for the repolarization phase of the cardiac action potential.[2][5] Inhibition of the hERG channel's IKr current leads to a delay in ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1][3][6]

Q2: Why is the QT prolongation sometimes delayed and persistent after ibogaine administration?

A2: The delayed and persistent QT prolongation is primarily attributed to the long half-life of this compound, which is approximately 28-49 hours.[1][7] Even after the parent compound, ibogaine, has been cleared from the plasma, clinically relevant concentrations of this compound can persist, continuing to inhibit the hERG channel and prolong the QTc interval for several days.[8][9][10]

Q3: What is the role of CYP2D6 metabolism in this compound-induced QT prolongation?

A3: The cytochrome P450 enzyme CYP2D6 is responsible for metabolizing ibogaine into this compound.[3] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant variability in the plasma concentrations of both ibogaine and this compound.[1][11][12] Individuals who are "poor metabolizers" may have higher, more sustained levels of ibogaine, while "extensive metabolizers" will convert it to this compound more rapidly. This variability can influence the severity and duration of QT prolongation.[11]

Q4: Are there any known agents that can mitigate this compound-induced QT prolongation?

A4: Research into mitigating agents is ongoing. One area of investigation has been the potential role of cannabidiol (CBD). While some synthetic cannabinoids have been shown to prolong the QT interval, a study on CBD itself at therapeutic and supratherapeutic doses did not show a significant impact on the QTc interval.[13][14] However, direct evidence for CBD mitigating this compound's effects is still emerging and requires further dedicated study.

Troubleshooting Guide

Issue 1: High variability in QTc measurements between experimental subjects.

  • Possible Cause: Genetic differences in metabolic enzymes, particularly CYP2D6, can lead to varied pharmacokinetic profiles of this compound.[11][12]

  • Troubleshooting Steps:

    • Genotyping: If using animal models that exhibit genetic variability, consider genotyping for the equivalent of human CYP2D6 to stratify the study population.

    • Pharmacokinetic Analysis: Measure plasma concentrations of both ibogaine and this compound to correlate drug exposure with the observed QTc changes.[11]

    • Standardize Administration: Ensure consistent dosing and administration protocols across all subjects.

Issue 2: In vitro hERG inhibition does not correlate with in vivo QTc prolongation.

  • Possible Cause 1: Drug-protein binding in plasma. In vitro assays are often performed in protein-free solutions, whereas in vivo, this compound will be partially bound to plasma proteins, reducing the free (active) concentration.[15]

  • Troubleshooting Steps:

    • Serum Shift Assay: Conduct a hERG patch-clamp assay in the presence of serum to determine the impact of protein binding on the IC50 value.[15]

    • Measure Free Drug Concentration: Determine the unbound fraction of this compound in plasma and use this concentration for in vitro to in vivo correlation.

  • Possible Cause 2: this compound may affect other ion channels. The net effect on the action potential duration (and thus the QT interval) is a balance of multiple ionic currents.[2]

  • Troubleshooting Steps:

    • Multi-Ion Channel Screening: Profile this compound against a panel of other cardiac ion channels (e.g., Nav1.5, Cav1.2) to identify any off-target effects that might counteract or potentiate the hERG block.

Issue 3: Difficulty in establishing a clear dose-response relationship for QTc prolongation.

  • Possible Cause: Saturation of metabolic pathways or complex pharmacokinetics.

  • Troubleshooting Steps:

    • Wider Dose Range: Test a broader range of doses, including lower, therapeutically relevant concentrations.

    • PK/PD Modeling: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to describe the relationship between this compound concentration and QTc interval changes.[11] A sigmoid Emax model has been used to describe this relationship for ibogaine.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound and its effects on the hERG channel and QT interval.

Table 1: hERG Channel Inhibition by this compound and Related Compounds

CompoundIC50 (µM)Cell LineMethod
This compound2.86 ± 0.68HEK 293Whole-cell patch clamp
This compound~3TSA-201Heterologous expression
Ibogaine4.09 ± 0.69HEK 293Whole-cell patch clamp
Ibogaine3.53 ± 0.16HEK 293Whole-cell patch clamp

Data compiled from multiple sources.[3][7]

Table 2: Clinically Observed QTc Prolongation with this compound

Dose of this compoundMean QTc Prolongation (ms)Study Population
60 mg16Healthy Volunteers
120 mg20Healthy Volunteers
180 mg42Healthy Volunteers

This data highlights a dose-dependent effect on the QTc interval.[6]

Experimental Protocols

1. In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)

This protocol provides a general framework for assessing this compound's inhibitory effect on the hERG channel using an automated patch clamp system like QPatch or SyncroPatch.[2]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.[2]

  • Methodology:

    • Cell Preparation: Culture cells to optimal confluency and harvest for the experiment.

    • Solutions: Prepare extracellular and intracellular solutions with appropriate ionic compositions. Prepare stock solutions of this compound and positive controls (e.g., E-4031, dofetilide, cisapride) in DMSO.[2][16]

    • Automated Patch Clamp Procedure:

      • Load cells, intracellular solution, and test compounds onto the system.

      • Initiate the automated process of obtaining whole-cell patch-clamp recordings. Quality control criteria (e.g., seal resistance >100 MΩ, pre-compound current >0.2 nA) must be met.[2]

      • Apply a vehicle control (e.g., 0.1-0.5% DMSO) for a baseline recording period (e.g., 3 minutes).[2]

      • Sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) to the same cell, allowing for stable current measurement at each concentration (e.g., 5 minutes).[2]

    • Voltage Protocol: Use a standardized voltage protocol designed to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV or +40 mV to activate the channels, followed by a repolarizing step to approximately -40 mV or -50 mV to measure the peak tail current.[5][16]

    • Data Analysis: Measure the peak tail current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.[16]

2. In Vivo QTc Interval Assessment (Telemetry)

This protocol outlines the use of telemetry for continuous ECG monitoring in conscious, unrestrained non-rodent models (e.g., dogs, non-human primates) to assess this compound-induced QTc changes.[17][18]

  • Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.

  • Methodology:

    • Surgical Implantation: Surgically implant a telemetry transmitter for the continuous collection of ECG, blood pressure, and heart rate data. Allow for a sufficient post-operative recovery period.

    • Acclimation and Baseline Recording: Acclimate animals to the study environment. Collect at least 24 hours of baseline telemetry data to establish diurnal rhythms and baseline cardiovascular parameters.[18]

    • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

    • Data Collection: Continuously record ECG data for at least 24 hours post-dose. Collect timed blood samples for pharmacokinetic analysis to correlate drug exposure with ECG changes.[19]

    • Data Analysis:

      • Extract high-quality ECG waveforms for analysis.

      • Measure RR, PR, QRS, and QT intervals from the ECGs.

      • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Van de Water's or Bazett's formula).[20]

      • Calculate the change from baseline (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).

      • Analyze the data for statistically significant changes in QTc compared to the vehicle control group.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound cardiotoxicity research.

Noribogaine_Pathway cluster_drug Pharmacokinetics cluster_cellular Cellular Mechanism cluster_organ Organ-Level Effect Ibogaine Ibogaine Administration Metabolism CYP2D6 Metabolism Ibogaine->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound hERG hERG K+ Channel (IKr Current) This compound->hERG Inhibition Repol Delayed Ventricular Repolarization hERG->Repol Reduced K+ Efflux QT QT Interval Prolongation Repol->QT TdP Risk of Torsades de Pointes (TdP) QT->TdP Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG_Assay hERG Patch Clamp Assay (IC50 Determination) Multi_Ion Multi-Ion Channel Screening (Optional) hERG_Assay->Multi_Ion Purkinje Purkinje Fiber Action Potential Assay hERG_Assay->Purkinje Confirm Cellular Effect Telemetry Non-Rodent Telemetry (QTc Measurement) Purkinje->Telemetry Evaluate in Whole Organism PKPD PK/PD Modeling Telemetry->PKPD TQT_Study Thorough QT (TQT) Study Telemetry->TQT_Study Translate to Human Studies Troubleshooting_Logic rect_node rect_node start Inconsistent QTc Prolongation Data check_variability High Inter-Subject Variability? start->check_variability check_correlation Poor in vitro-in vivo Correlation? start->check_correlation geno Action: Genotype for CYP2D6 Polymorphisms check_variability->geno Yes pk Action: Correlate Plasma Levels with QTc check_variability->pk Yes protein Cause: Plasma Protein Binding? check_correlation->protein Yes other_channels Cause: Other Ion Channel Effects? check_correlation->other_channels Yes serum_assay Action: Conduct hERG Serum Shift Assay protein->serum_assay channel_screen Action: Perform Multi-Ion Channel Screening other_channels->channel_screen

References

Noribogaine Dosage Refinement for Reduced Motor Impairment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining noribogaine dosage to minimize motor impairment side effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary motor side effect observed with this compound administration?

A1: The primary motor impairment observed is ataxia, characterized by a lack of voluntary coordination of muscle movements, which can manifest as an unsteady gait, difficulty with balance, and general clumsiness. In preclinical studies with the parent compound ibogaine, tremors have also been noted at high doses. However, this compound itself does not appear to induce tremors in the same way.[1]

Q2: At what dosages does this compound typically induce motor impairment?

A2: Evidence from preclinical and clinical studies suggests a dose-dependent relationship. In cynomolgus monkeys, poor coordination was observed at oral doses of 160 mg/kg and 320 mg/kg. In contrast, clinical trials in healthy human volunteers receiving single oral doses of 3 mg to 60 mg reported no significant safety or tolerability issues, including motor impairments.[2][3][4] A study in opioid-dependent patients using single doses of 60 mg, 120 mg, and 180 mg noted side effects like headache and nausea, but did not specifically highlight motor impairment as a primary adverse event at these dosages.[5][6]

Q3: How long after administration do motor side effects typically appear and how long do they last?

A3: In a study with the parent compound ibogaine, signs of ataxia developed within minutes and diminished over 18 hours, with behavior returning to normal within 24 hours.[7] Given this compound's longer half-life (28-49 hours in humans), the duration of motor side effects, if they occur, could potentially be more prolonged.[3][4]

Q4: Is there a known therapeutic window for this compound that separates the anti-addictive effects from motor impairment?

A4: Research suggests that the anti-addictive and motor-impairing effects of iboga alkaloids may be dissociable.[1] This suggests that a therapeutic window likely exists. Studies in rodents have shown that this compound can reduce morphine and cocaine self-administration at a dose of 40 mg/kg without inducing the tremors seen with ibogaine.[1] Further dose-ranging studies are necessary to fully define this window.

Troubleshooting Guides

Problem: Unexpectedly severe motor impairment observed at a planned dosage.
Possible Cause Troubleshooting Step
Individual subject sensitivity Review subject characteristics. Consider factors like age, weight, and overall health. In clinical research, CYP2D6 enzyme activity can significantly impact metabolism and plasma concentrations of ibogaine and this compound; this may also be a factor for direct this compound administration.
Incorrect dosage calculation or administration Double-check all calculations and ensure the correct dose was administered via the intended route. Verify the concentration and stability of the this compound solution.
Drug-drug interactions Review any other compounds administered to the subjects. Concomitant medications could potentiate the motor side effects of this compound.
Off-target effects At higher concentrations, this compound's activity at multiple receptors could lead to more pronounced side effects. Consider a dose de-escalation in subsequent experiments.
Problem: Difficulty in quantifying the extent of motor impairment.
Possible Cause Troubleshooting Step
Inadequate assessment tools Implement more sensitive and quantitative methods for assessing motor function. For preclinical studies, consider using a battery of tests such as the rotarod, beam walking, and gait analysis.[8][9] For clinical studies, ensure standardized administration of scales like the Scale for the Assessment and Rating of Ataxia (SARA).[2][10][11]
Lack of baseline data Always establish a stable baseline of motor performance for each subject before drug administration. This allows for a more accurate determination of the drug's effect.
Observer variability For behavioral scoring, ensure that all observers are properly trained and blinded to the treatment conditions to minimize bias. Utilize automated analysis systems where possible.

Data Summary

Table 1: Preclinical this compound Dosage and Observed Motor Effects
Species Dosage Route of Administration Observed Motor Effects Reference
Cynomolgus Monkey160 mg/kgOralPoor coordination[2]
Cynomolgus Monkey320 mg/kgOralPoor coordination, myoclonic movements in one subject[2]
Rat40 mg/kgNot specifiedDid not induce ibogaine-like tremors[1]
Table 2: Clinical this compound Dosage and Reported Side Effects
Population Dosage Route of Administration Reported Side Effects (including motor) Reference
Healthy Volunteers3, 10, 30, 60 mgOralNo safety or tolerability issues identified[3][4]
Opioid-Dependent Patients60, 120, 180 mgOralHeadache, nausea (motor impairment not specified as a primary adverse event)[5][6]

Experimental Protocols

Preclinical Motor Function Assessment: The Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[8]

Apparatus: A rotating rod, typically with a textured surface to provide grip. The speed of rotation can be constant or accelerating.

Procedure:

  • Habituation/Training: For 2-3 days prior to the experiment, animals are trained on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.

  • Baseline Measurement: On the day of the experiment, prior to drug administration, each animal is tested on the rotarod. This can be at a constant speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Several trials are typically conducted and the average latency is used as the baseline.

  • Post-Dosing Assessment: At specified time points after this compound administration, the animals are re-tested on the rotarod using the same protocol as for the baseline measurement. The latency to fall is recorded.

  • Data Analysis: The post-dosing latencies are compared to the baseline latencies to determine the extent of motor impairment.

Clinical Motor Function Assessment: Scale for the Assessment and Rating of Ataxia (SARA)

The SARA is a clinical scale used to semi-quantitatively assess the severity of ataxia.[10][11][12]

Domains Assessed: The scale consists of 8 items:

  • Gait: Assesses walking ability, including the need for support.

  • Stance: Evaluates stability while standing with feet together, in tandem, and on one leg.

  • Sitting: Measures stability while sitting unsupported.

  • Speech Disturbance: Assesses the clarity and flow of speech.

  • Finger Chase: Tests the ability to accurately and quickly move a finger to touch the examiner's moving finger.

  • Nose-Finger Test: Evaluates coordination by having the patient touch their nose and then the examiner's finger repeatedly.

  • Fast Alternating Hand Movements: Assesses the ability to perform rapid, alternating movements of the hands (e.g., pronation and supination).

  • Heel-Shin Slide: Tests lower limb coordination by having the patient slide their heel up and down the shin of the opposite leg.

Scoring: Each item is scored on a scale, with a total possible score of 40, where a higher score indicates more severe ataxia.[12]

Administration: A trained clinician administers the scale by providing standardized instructions and observing the patient's performance on each task.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Motor Impairment

This compound's motor side effects are likely mediated by its complex pharmacology, involving multiple neurotransmitter systems. A key area implicated in ibogaine-induced ataxia is the olivocerebellar pathway.[13][14] this compound's action as a kappa-opioid receptor agonist and an NMDA receptor antagonist may also contribute to cerebellar dysfunction.[7][15][16][17][18]

Noribogaine_Motor_Impairment_Pathway This compound This compound KOR Kappa-Opioid Receptor (G-protein biased agonist) This compound->KOR NMDAR NMDA Receptor (Antagonist) This compound->NMDAR Olivocerebellar Olivocerebellar Pathway (Inferior Olive -> Purkinje Cells) This compound->Olivocerebellar Modulates Cerebellum Cerebellar Dysfunction KOR->Cerebellum NMDAR->Cerebellum Olivocerebellar->Cerebellum Motor_Impairment Motor Impairment (Ataxia) Cerebellum->Motor_Impairment

Caption: Putative signaling pathways involved in this compound-induced motor impairment.

Experimental Workflow for Assessing this compound-Induced Motor Impairment

The following diagram outlines a typical experimental workflow for investigating the effects of different this compound dosages on motor function in a preclinical setting.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model baseline Establish Baseline Motor Function (e.g., Rotarod, Beam Walk) animal_model->baseline dosing Administer this compound (Vehicle and Multiple Dose Groups) baseline->dosing assessment Post-Dose Motor Assessment (At various time points) dosing->assessment data_analysis Data Analysis (Compare post-dose to baseline) assessment->data_analysis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling data_analysis->pk_pd Correlate plasma/brain concentrations with effects conclusion Conclusion data_analysis->conclusion pk_pd->conclusion

Caption: Preclinical workflow for dose-response analysis of this compound's motor effects.

Logical Relationship for Mitigating Drug-Induced Ataxia

The general approach to managing drug-induced motor impairment involves a logical progression from identification to intervention. While specific antagonists for this compound's motor effects are not established, the principles of dose adjustment and supportive care are applicable.

Mitigation_Strategy observe Observe Motor Impairment (Ataxia) confirm Confirm Association with This compound Administration observe->confirm evaluate Evaluate Severity and Impact on Experiment confirm->evaluate decision Decision Point evaluate->decision reduce_dose Reduce this compound Dosage in Subsequent Cohorts decision->reduce_dose If severe or unacceptable supportive_care Implement Supportive Care (e.g., Physical Therapy in clinical setting) decision->supportive_care If mild and manageable continue_monitoring Continue Monitoring Motor Function reduce_dose->continue_monitoring supportive_care->continue_monitoring end Resolution of Side Effects continue_monitoring->end

References

Navigating Noribogaine's Long Half-Life: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the unique pharmacokinetic profile of noribogaine, particularly its long elimination half-life, presents distinct challenges in study design. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound and how does it impact study design?

A1: this compound, the primary active metabolite of ibogaine, has a mean elimination half-life ranging from 28 to 49 hours in healthy volunteers and 24 to 30 hours in opioid-dependent patients.[1][2][3][4] This extended half-life is a critical factor that necessitates long observation periods for safety and pharmacokinetic assessments, which can extend up to 216 hours (9 days) post-dose.[1][2] Key design considerations include planning for prolonged in-clinic stays or extensive outpatient monitoring, managing the risk of drug accumulation in multiple-dose studies, and implementing extended washout periods in crossover trials.[5][6]

Q2: How do I calculate an adequate washout period for a crossover study involving this compound?

A2: A sufficient washout period is crucial to prevent carry-over effects from one treatment period to the next. A general rule is to allow for at least 5 half-lives for the drug to be considered effectively eliminated (approximately 97% washed out).[7][8] However, for regulatory purposes, a washout of 10 half-lives is often preferred to ensure concentrations are below the lower limit of bioanalytical quantification.[9] Given this compound's average half-life of ~36 hours, a minimum washout period would be 180 hours (7.5 days), with a more conservative and recommended period being 360 hours (15 days). The exact duration should be confirmed based on the sensitivity of the bioanalytical assay and regulatory guidance.[9][10]

Q3: What are the primary safety concerns associated with this compound's long half-life?

A3: The primary safety concern is cardiotoxicity, specifically a concentration-dependent prolongation of the QTc interval.[3][11][12][13] Because this compound is cleared slowly, this risk is sustained, and adverse cardiac events can be delayed, occurring long after the parent compound, ibogaine, has been eliminated.[12][14][15] This necessitates intensive cardiac monitoring (e.g., frequent ECGs) for an extended period after dosing. Other reported adverse events in clinical trials include non-euphoric changes in light perception, headache, and nausea.[3][4][16]

Q4: How does the long half-life affect the design of dose-finding and multiple-dose studies?

A4: The long half-life complicates dose-escalation and the establishment of a multiple-dosing regimen due to the risk of drug accumulation.[5] With repeated dosing, plasma concentrations can progressively increase, potentially reaching toxic levels. "Staggered" or infrequent dosing schedules may be necessary.[17] Studies should incorporate pharmacokinetic modeling to predict accumulation and establish safe dosing intervals. For ascending-dose studies, a sufficient time interval between dose escalations in different cohorts is essential to allow for full characterization of the pharmacokinetic and safety profile of the preceding dose level.

Troubleshooting Guides

Issue: Difficulty establishing a safe and effective dosing regimen for a multiple-dose study.

Solution:

  • Start with a Single Ascending-Dose (SAD) Study: Thoroughly characterize the single-dose pharmacokinetics and safety, paying close attention to the terminal elimination phase.

  • Utilize Pharmacokinetic (PK) Modeling: Use the data from your SAD study to model and simulate different multiple-dosing regimens. This can help predict the degree of accumulation and the time to reach steady-state concentrations.

  • Consider a Long Inter-dose Interval: Based on the half-life, initial multiple-dose studies should explore extended intervals between doses (e.g., every 3-4 days or weekly) to minimize accumulation.[18]

  • Implement Therapeutic Drug Monitoring (TDM): Measure plasma concentrations of this compound regularly to ensure they remain within a targeted therapeutic window and below any known toxic thresholds.

Issue: Managing the burden of prolonged cardiac safety monitoring.

Solution:

  • Risk-Based Monitoring Strategy: Implement intensive ECG monitoring (e.g., Holter monitoring or frequent 12-lead ECGs) in the initial period post-dose (e.g., first 72 hours) when concentrations are highest.

  • Telemetric Monitoring: For later time points, consider the use of ambulatory or telemetric ECG devices to allow for patient monitoring outside of a clinical setting, reducing the burden of long in-patient stays.

  • Establish Clear Stopping Rules: Define clear criteria for QTc thresholds that would trigger a dose reduction, interruption, or discontinuation of the study drug. A mean effect of 28 to 42 milliseconds of QTc prolongation has been observed at doses of 120 mg and 180 mg, respectively.[3][4][16]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterHealthy Volunteers (3-60 mg Single Dose)Opioid-Dependent Patients (60-180 mg Single Dose)Reference(s)
Tmax (Time to Peak Concentration) 2 - 3 hoursNot explicitly stated, but absorption is rapid.[1],[2]
t1/2 (Elimination Half-Life) 28 - 49 hours24 - 30 hours[1],[2],[3]
Vd (Apparent Volume of Distribution) 1417 - 3086 LNot Stated[1],[2]
Dose Proportionality (AUC & Cmax) Linear between 3 and 60 mgLinear between 60 and 180 mg[1],[3]

Experimental Protocols & Visualizations

Protocol: Pharmacokinetic Sample Collection in a Single-Dose this compound Study

Objective: To characterize the pharmacokinetic profile of a single oral dose of this compound over a 216-hour period.

Methodology:

  • Subject Preparation: Subjects should fast for at least 10 hours prior to dosing.

  • Pre-dose Sample: Collect one blood sample (e.g., 5 mL in a K2-EDTA tube) up to 1 hour before dosing (t=0).

  • Dosing: Administer a single oral dose of this compound with water. Record the exact time of administration.

  • Post-dose Sampling: Collect blood samples at the following time points: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, 168, and 216 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Harvest the plasma into labeled cryovials.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Below is a diagram illustrating the workflow for a typical single ascending-dose study, accounting for the challenges of this compound's long half-life.

Noribogaine_SAD_Study_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Intensive Monitoring (In-Clinic) cluster_monitoring Phase 3: Extended Outpatient Monitoring cluster_analysis Phase 4: Data Analysis & Dose Escalation Decision s1 Subject Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessments (ECG, Vitals, Labs) s2->s3 d1 Admission to Clinic s3->d1 d2 Pre-dose Procedures (Baseline PK/PD samples) d1->d2 d3 Single Dose Administration (e.g., Cohort 1: 60 mg) d2->d3 d4 Intensive PK Sampling (0-72 hours) d3->d4 d5 Continuous Cardiac Monitoring (Holter/Telemetry for 72h) d3->d5 m1 Discharge from Clinic (Post 72h observation) d5->m1 m2 Scheduled Outpatient Visits (e.g., Day 5, 7, 9) m1->m2 m3 Sparse PK Sampling (96h, 168h, 216h) m2->m3 m4 Follow-up ECGs & Safety Labs m2->m4 a1 Pharmacokinetic Analysis (Calculate t1/2, AUC, Cmax) m4->a1 a3 Dose Escalation Decision (Proceed to next cohort?) a1->a3 a2 Safety & Tolerability Review (Focus on QTc data) a2->a3 a3->d3 If safe, proceed to Cohort 2 (e.g., 120 mg)

Workflow for a Single Ascending-Dose this compound Study.
Cardiac Safety Monitoring Protocol

Objective: To monitor and mitigate the risk of QTc prolongation during a this compound clinical trial.

Methodology:

  • Baseline: Obtain triplicate 12-lead ECGs at screening and pre-dose to establish a robust baseline QTc value for each subject.

  • Post-dose Intensive Monitoring:

    • Following administration, perform triplicate 12-lead ECGs at time points corresponding to the anticipated Tmax and throughout the initial 24-48 hours (e.g., at 2, 4, 6, 8, 12, 24, 48, and 72 hours).

    • Continuous Holter or telemetric monitoring is recommended for at least the first 72 hours post-dose.

  • Follow-up Monitoring: Obtain triplicate ECGs during follow-up visits until the this compound concentration is expected to be negligible (e.g., up to 216 hours post-dose).

  • Data Analysis:

    • Use a centralized ECG core laboratory for consistent analysis.

    • Correct the QT interval for heart rate using an individual-specific correction (QTcI) or Fridericia's correction (QTcF).

    • Analyze the relationship between this compound plasma concentration and the change in QTc from baseline (ΔQTc). A linear relationship of approximately 0.17 ms per ng/mL has been reported.[3][16]

  • Safety Thresholds: Pre-specify action thresholds. For example:

    • Alert: Any ΔQTc > 30 ms.

    • Action: Any QTc > 500 ms or ΔQTc > 60 ms should prompt immediate clinical reassessment and may require study drug discontinuation.

The logical relationship between this compound's properties and the required study design adaptations is visualized below.

Noribogaine_Challenges_Logic cluster_pk Pharmacokinetic Property cluster_challenge Resulting Challenge cluster_solution Study Design Adaptation pk_node Long Elimination Half-Life (24-49 hours) c1 Prolonged Drug Exposure pk_node->c1 c2 Risk of Accumulation (Multi-dose) pk_node->c2 c3 Sustained QTc Prolongation Risk pk_node->c3 c4 Slow Washout pk_node->c4 s1 Extended PK/PD & Safety Monitoring Period (e.g., >200h) c1->s1 s2 PK Modeling & Long Dosing Intervals c2->s2 s3 Intensive & Prolonged Cardiac Monitoring c3->s3 s4 Extended Washout Period (>10 days in crossover trials) c4->s4

Logical Flow from PK Property to Study Design Adaptation.

References

Technical Support Center: Troubleshooting Variability in Rodent Behavioral Responses to Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with noribogaine in rodent models. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is the primary psychoactive metabolite of ibogaine, an alkaloid found in the Tabernanthe iboga plant.[1] Its primary mechanisms of action relevant to behavioral responses in rodents include:

  • Biased Kappa-Opioid Receptor (KOR) Agonism: this compound is a G-protein biased agonist at the KOR. It stimulates G-protein signaling with about 75% the efficacy of the endogenous ligand dynorphin A, but is significantly less effective at recruiting β-arrestin (only 12% as efficacious).[1][2] This biased agonism is thought to contribute to its potential therapeutic effects without inducing the dysphoria associated with unbiased KOR agonists.[1][2]

  • Serotonin Transporter (SERT) Inhibition: this compound is a potent inhibitor of the serotonin transporter, which increases the extracellular levels of serotonin in the brain.[3][4] This action is believed to play a role in its antidepressant-like effects.[5]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: Based on preclinical studies, this compound has been shown to elicit several behavioral responses in rodents:

  • Reduction of Opioid Withdrawal Symptoms: Oral administration of this compound has been shown to dose-dependently decrease the global opiate withdrawal score in morphine-dependent mice by up to 88%, with an ED50 of 13 mg/kg.[1][6]

  • Effects on Locomotion: A 40 mg/kg intraperitoneal (i.p.) dose of this compound has been observed to decrease locomotor activity in male mice.[7] However, effects on locomotion can be complex and may vary by dose, sex, and specific experimental conditions.

  • Lack of Rewarding Properties: In a conditioned place preference (CPP) test, rats given oral this compound at doses up to 100 mg/kg did not show a preference for the drug-paired chamber, suggesting it is not perceived as a rewarding stimulus.[1][6]

  • Antidepressant-like Effects: In the forced swim test, this compound has demonstrated antidepressant-like effects in rats.[5]

  • Wakefulness and Sleep Alterations: this compound has been shown to promote wakefulness and suppress REM sleep in rats.[8]

Q3: What are the key pharmacokinetic parameters of this compound in rodents?

A3: this compound is highly lipophilic and readily crosses the blood-brain barrier, with a brain-to-blood concentration ratio of approximately 7:1 in mice.[1][6] It has a longer half-life than its parent compound, ibogaine.[9] While specific Cmax, Tmax, and half-life values can vary depending on the rodent species, strain, and route of administration, the following table summarizes available data.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Tmax (hours)Cmax (ng/mL or µM)Half-life (t1/2) (hours)Brain/Blood RatioReference
RatOral50~2.4Plasma: > IbogaineLonger than Ibogaine~7.9[3]
MouseOral10, 30, 1002 (blood & brain)Dose-dependent increaseNot specified~7[1][6]
RatIntravenous1, 10Not specifiedDose-dependent increaseNot specifiedNot specified[3]
RatIntraperitoneal40~0.5 (brain)Brain: ~21 µM/L~1.22 (Ibogaine)Not specified[5]

Table 2: Dose-Response Effects of this compound on Rodent Behavior

Behavioral AssaySpeciesRoute of AdministrationDose Range (mg/kg)Observed EffectReference
Morphine WithdrawalMouseOral10 - 100Dose-dependent decrease in withdrawal score (ED50 = 13 mg/kg)[1][6]
Locomotor Activity (Open Field)Mouse (Male)Intraperitoneal10, 4040 mg/kg decreased total distance traveled[7]
Locomotor Activity (Open Field)Mouse (Female)Intraperitoneal10, 40No significant effect on total distance traveled[7]
Conditioned Place PreferenceRatOralup to 100No place preference observed[1][6]
Forced Swim TestRatIntraperitoneal20, 40Dose-dependent antidepressant-like effect (40 mg/kg significant)[5]
Nicotine Self-AdministrationRatOral12.5, 25, 50Dose-dependent decrease in nicotine self-administration[10]

Troubleshooting Guide

Variability in rodent behavioral responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these sources of variability.

Issue: High variability in behavioral data between subjects or cohorts.

TroubleshootingWorkflow start High Variability Observed d1 Review Experimental Protocol? start->d1 end Consistent Results d2 Examine Animal-Related Factors? d1->d2 No a1 Standardize handling, habituation, and testing procedures. Implement blinding. d1->a1 Yes d3 Assess Environmental Conditions? d2->d3 No a2 Ensure consistency in species, strain, age, sex, and health status. d2->a2 Yes d4 Evaluate Drug Administration? d3->d4 No a3 Control for lighting, noise, temperature, and cage cleaning schedules. d3->a3 Yes d4->end No a4 Verify drug formulation, dosing accuracy, and consistent administration route. d4->a4 Yes a1->d2 a2->d3 a3->d4 a4->end NoribogaineSignaling cluster_KOR Kappa-Opioid Receptor (KOR) Pathway cluster_SERT Serotonin Transporter (SERT) Pathway This compound This compound KOR KOR This compound->KOR G_protein G-protein (Gi/o) KOR->G_protein Agonism (75% efficacy) beta_arrestin β-arrestin KOR->beta_arrestin Weak Recruitment (12% efficacy) AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Dysphoria Dysphoria (attenuated) beta_arrestin->Dysphoria cAMP ↓ cAMP AC->cAMP Analgesia Analgesia/ Anti-addictive Effects cAMP->Analgesia MAPK->Analgesia Noribogaine2 This compound SERT SERT Noribogaine2->SERT Inhibition Extracellular_Serotonin ↑ Extracellular Serotonin Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Antidepressant Antidepressant-like Effects Extracellular_Serotonin->Antidepressant ExperimentalWorkflow start Start: Experiment Planning animal_selection Animal Selection (Species, Strain, Sex, Age) start->animal_selection habituation Habituation to Facility and Experimenter animal_selection->habituation drug_prep This compound Formulation and Vehicle Preparation habituation->drug_prep randomization Randomization to Treatment Groups drug_prep->randomization drug_admin Drug Administration (Oral or IP) randomization->drug_admin behavioral_testing Behavioral Assay (e.g., Open Field, CPP) drug_admin->behavioral_testing data_collection Data Collection (Automated Tracking) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End: Interpretation of Results data_analysis->end

References

Validation & Comparative

A Comparative Analysis of the Anti-Addictive Profiles of Noribogaine and 18-MC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-addictive properties of noribogaine, the primary active metabolite of ibogaine, and 18-methoxycoronaridine (18-MC), a synthetic ibogaine analog. The following sections detail their receptor binding affinities, efficacy in animal models of addiction, and underlying mechanisms of action, supported by experimental data.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, lower values indicate higher affinity) of this compound and 18-MC at various neurotransmitter receptors implicated in addiction.

Receptor SubtypeThis compound Ki (µM)18-MC Ki (µM)Reference
Opioid Receptors
Kappa (κ)0.96 ± 0.08Similar to ibogaine[1]
Mu (µ)2.66 ± 0.62Modest affinity[1][2]
Delta (δ)24.72 ± 2.26-[1]
Nicotinic Acetylcholine Receptors
α3β4Weak antagonistPotent antagonist[3]
Serotonin Transporter (SERT) Potent inhibitorNo affinity[4]
NMDA Receptor Weak antagonistNo affinity[5]
Sigma-2 (σ2) Receptor No affinityLow affinity[5][6]
Efficacy in Animal Models of Self-Administration

This table outlines the effects of this compound and 18-MC on the self-administration of various substances of abuse in rodent models.

Substance of AbuseThis compound Effect18-MC EffectReference
Morphine Decreases self-administrationDecreases self-administration[7][8]
Cocaine Decreases self-administrationDecreases self-administration
Ethanol Decreases self-administration (via VTA)No effect on self-administration (via VTA)
Nicotine -Decreases self-administration[8]
Methamphetamine -Decreases self-administration[8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and 18-MC for various receptor subtypes.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-naloxone for opioid receptors, [3H]-epibatidine for nicotinic receptors) and varying concentrations of the test compound (this compound or 18-MC).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

Example using [3H]-naloxone for opioid receptor binding:

  • Radioligand: [3H]-naloxone (a non-selective opioid antagonist).

  • Tissue: Rat brain membranes.

  • Procedure: Membranes are incubated with [3H]-naloxone in the presence of varying concentrations of this compound or 18-MC. Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone.[10][11]

Animal Self-Administration Models

Objective: To assess the effect of this compound and 18-MC on the reinforcing properties of drugs of abuse.

General Protocol:

  • Animal Model: Typically, rats are used. They are surgically implanted with an intravenous catheter for drug delivery.

  • Training: Rats are placed in an operant conditioning chamber and trained to press a lever to receive an infusion of a drug of abuse (e.g., morphine, cocaine). This is often paired with a cue (e.g., a light or a tone).

  • Treatment: Once a stable level of self-administration is established, the rats are pre-treated with either this compound, 18-MC, or a vehicle control before the self-administration session.

  • Testing: The number of lever presses and, consequently, the amount of drug self-administered, is recorded during the session.

  • Data Analysis: The data from the treatment group is compared to the control group to determine if the compound reduces drug-seeking and drug-taking behavior.

Example for Morphine Self-Administration:

  • Animal: Male Wistar rats.

  • Training: Rats are trained to self-administer morphine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule.

  • Treatment: Rats are administered this compound or 18-MC (e.g., 40 mg/kg, i.p.) prior to the self-administration session.[7]

Mandatory Visualization

Signaling Pathways

Below are diagrams illustrating the key signaling pathways implicated in the anti-addictive effects of this compound and 18-MC.

Noribogaine_KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Biased Agonist G_protein G-protein (Gi/o) KOR->G_protein Strong Activation Beta_arrestin β-arrestin KOR->Beta_arrestin Weak Activation cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition Dysphoria Dysphoria (Reduced) Beta_arrestin->Dysphoria Anti_addictive_effects Anti-addictive Effects cAMP_inhibition->Anti_addictive_effects Noribogaine_GDNF_Signaling This compound This compound VTA_neuron VTA Neuron This compound->VTA_neuron GDNF_upregulation ↑ GDNF Expression VTA_neuron->GDNF_upregulation RET_receptor RET Receptor GDNF_upregulation->RET_receptor GDNF Binds Downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RET_receptor->Downstream_signaling Activates Neuronal_plasticity ↑ Neuronal Plasticity & Survival Downstream_signaling->Neuronal_plasticity Anti_addictive_effects Anti-addictive Effects Neuronal_plasticity->Anti_addictive_effects MC18_Nicotinic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MC18 18-MC a3b4_receptor α3β4 Nicotinic Receptor MC18->a3b4_receptor Antagonist Acetylcholine Acetylcholine Acetylcholine->a3b4_receptor Blocked Ion_channel Ion Channel (Closed) a3b4_receptor->Ion_channel Reduced_dopamine_release ↓ Dopamine Release (in reward pathway) Ion_channel->Reduced_dopamine_release Anti_addictive_effects Anti-addictive Effects Reduced_dopamine_release->Anti_addictive_effects Experimental_Workflow start Start receptor_binding Receptor Binding Assays (Determine Ki values) start->receptor_binding self_admin Animal Self-Administration (Assess in vivo efficacy) start->self_admin data_analysis Data Analysis & Comparison receptor_binding->data_analysis self_admin->data_analysis pathway_analysis Signaling Pathway Investigation data_analysis->pathway_analysis conclusion Conclusion on Anti-addictive Profile pathway_analysis->conclusion

References

A Comparative Guide to the Anxiolytic Effects of Noribogaine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic potential of noribogaine with established anxiolytic agents, supported by experimental data from various animal models. This compound, the primary active metabolite of the psychoactive compound ibogaine, is emerging as a substance of interest for its potential therapeutic effects on addiction and mood disorders.[1][2] This document summarizes key findings, details experimental methodologies, and visualizes proposed mechanisms of action to aid in the evaluation of this compound's anxiolytic profile.

Executive Summary

This compound has demonstrated anxiolytic-like activity in preclinical studies, primarily in the open field test in rats and the novel tank test in zebrafish.[1][2] Unlike its parent compound, ibogaine, this compound does not appear to induce tremors or ataxia in rodents.[1] Its unique pharmacological profile, characterized by biased agonism at the kappa-opioid receptor (KOR) and potent serotonin reuptake inhibition, is thought to underpin its anxiolytic effects without producing the dysphoria or sedative effects associated with other compounds.[3][4][5][6][7] This guide compares the performance of this compound with the benchmark anxiolytic, diazepam (a benzodiazepine), and a commonly prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine.

Data Presentation: Comparative Anxiolytic Effects

The following tables summarize the quantitative data from key preclinical anxiety models. It is important to note that direct head-to-head comparative studies of this compound with diazepam and fluoxetine in the same anxiety models are limited. The data presented here are compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Open Field Test (OFT) - A Model of Exploratory Behavior and Anxiety

The Open Field Test assesses anxiety-like behavior by measuring an animal's tendency to remain in the protected periphery of a novel arena versus exploring the more exposed central area. An increase in time spent in the center and frequency of entries into the center is indicative of an anxiolytic effect.

CompoundSpeciesDoseKey FindingsReference
This compound Rat (Sprague-Dawley, female)25, 50, 100 mg/kg (oral)Dose-dependent decrease in emotionality and arousal; reduction in exploratory activity and rearing at 1-6 hours post-dose.[1]ITR Laboratories Canada Inc.
Diazepam Rat0.25-3.0 mg/kg (i.p.)Biphasic effect: increased exploration at lower doses (0.25-1.0 mg/kg), decreased at higher doses (2.0-3.0 mg/kg).[8]Ruarte & Alvarez, 1999
Fluoxetine Rat5.0 mg/kg (i.p.)Acute and chronic administration decreased locomotor activity.[9]Silva et al., 1999
Fluoxetine Rat1.0, 5.0 mg/kgRepeated administration increased exploratory activity.[3]Khan et al., 2011

Table 2: Elevated Plus Maze (EPM) - A Model of Conflict Anxiety

The Elevated Plus Maze is a widely used model for assessing anxiety. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiogenic" arms of the maze. Currently, there is no published data on the effects of this compound in the elevated plus maze.

CompoundSpeciesDoseKey Findings (% Time in Open Arms)Reference
Diazepam Rat1.5, 2.5 mg/kgSignificant increase in the percentage of time spent on the open arms.[10]Taukulis & Goggi, 1998
Diazepam GerbilNot specifiedIncreased percentage of entries into the open arms.[11]Bradley et al., 2007
Fluoxetine Rat5, 10 mg/kg (acute, i.p.)Decreased percentage of time spent in the open arms (anxiogenic-like effect).[10]Taukulis & Goggi, 1998
Fluoxetine Rat5.0 mg/kg (acute & chronic)Significant reduction in the percentage of time spent in the open arms.[9][12]Silva et al., 1999

Table 3: Novel Tank Test (NTT) - A Zebrafish Model of Anxiety

The Novel Tank Test in zebrafish assesses anxiety-like behavior by measuring the fish's latency to explore the upper, more exposed portion of a new tank. Anxiolytic compounds decrease this latency and increase the time spent in the upper half.

CompoundSpeciesConcentrationKey FindingsReference
This compound Zebrafish (Danio rerio)1, 5, 10 mg/L (immersion)Robust anxiolytic-like behavior: prolonged time spent in the top half, increased transitions to the top, and absence of freezing behavior, without locomotor impairment.[1][2]ITR Laboratories Canada Inc.; Kalueff et al., 2017

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Open Field Test (OFT) Protocol (Rodents)
  • Apparatus: A square arena (e.g., 45 cm x 45 cm x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of squares, with the central squares defined as the "center zone" and the outer squares as the "periphery."

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and a novel environment.

  • Procedure: Each animal is gently placed in the center of the open field arena and allowed to explore freely for a predetermined duration (typically 5-10 minutes).

  • Data Collection: An overhead camera records the session. Automated tracking software is used to measure parameters such as:

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Total distance traveled (a measure of general locomotor activity).

    • Rearing frequency (a measure of exploratory behavior).

  • Analysis: An increase in the time spent in and entries into the center zone, without a significant change in total distance traveled, is interpreted as an anxiolytic-like effect.

Elevated Plus Maze (EPM) Protocol (Rodents)
  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two "open" arms without walls and two "closed" arms enclosed by high walls, connected by a central platform.

  • Acclimation: Similar to the OFT, animals are habituated to the testing room before the experiment.

  • Procedure: Each animal is placed on the central platform facing one of the closed arms and is allowed to explore the maze for a set time (usually 5 minutes).

  • Data Collection: A video camera records the test session. The primary measures recorded are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.[13]

Proposed Anxiolytic Mechanisms of this compound

This compound's anxiolytic effects are believed to stem from its complex pharmacology, primarily involving the kappa-opioid receptor and the serotonin transporter.

Biased Agonism at the Kappa-Opioid Receptor (KOR)

This compound is a biased agonist at the KOR.[3][5][6][7] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[4][5] Activation of the β-arrestin pathway by KOR agonists is associated with dysphoria and anxiogenic effects.[4] By avoiding this pathway, this compound may produce anxiolytic effects without the negative side effects of other KOR agonists.[3][5][6][7]

KOR_Signaling cluster_0 This compound cluster_1 Kappa-Opioid Receptor (KOR) cluster_2 Signaling Pathways cluster_3 Cellular Response This compound This compound KOR KOR This compound->KOR Binds to G_Protein G-Protein Pathway KOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Pathway KOR->Beta_Arrestin Weakly Activates/ Antagonizes Anxiolysis Anxiolysis G_Protein->Anxiolysis Dysphoria Dysphoria/Anxiety Beta_Arrestin->Dysphoria

This compound's biased agonism at the KOR.
Serotonin Reuptake Inhibition

This compound is a potent serotonin reuptake inhibitor (SRI).[4][14] It is even more potent in this regard than its parent compound, ibogaine. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, which is a well-established mechanism for producing anxiolytic and antidepressant effects, similar to SSRIs like fluoxetine.[15][16]

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binds Anxiolytic_Effect Anxiolytic Effect Serotonin_Receptor->Anxiolytic_Effect Leads to This compound This compound This compound->SERT Blocks

This compound's inhibition of the serotonin transporter.

Experimental Workflow for Anxiolytic Drug Screening

The general workflow for screening a novel compound like this compound for anxiolytic effects in animal models is a multi-step process.

Anxiolytic_Screening_Workflow A Compound Administration (e.g., this compound, Diazepam, Vehicle) B Acclimation Period A->B C Behavioral Testing B->C D Open Field Test (OFT) C->D E Elevated Plus Maze (EPM) C->E F Data Collection (Automated Tracking) D->F E->F G Statistical Analysis F->G H Interpretation of Results (Anxiolytic/Anxiogenic/No Effect) G->H

Workflow for preclinical anxiolytic screening.

Conclusion

The available preclinical evidence suggests that this compound possesses anxiolytic-like properties, as demonstrated in the open field and novel tank tests. Its unique mechanism of action, particularly its biased agonism at the kappa-opioid receptor and potent serotonin reuptake inhibition, distinguishes it from traditional anxiolytics like benzodiazepines and SSRIs. While this compound appears to avoid the sedative and ataxic effects of its parent compound, ibogaine, further research is warranted. Specifically, studies in a wider range of anxiety models, including the elevated plus maze, and direct, well-controlled comparisons with standard anxiolytic drugs are necessary to fully elucidate its therapeutic potential. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a novel anxiolytic agent.

References

A Comparative Guide to LC-MS and GC-MS Methods for Noribogaine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of noribogaine, the primary active metabolite of the psychoactive compound ibogaine. This document outlines the experimental protocols for each technique and presents a summary of their performance characteristics to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound, or 12-hydroxyibogamine, is a key metabolite in the pharmacology of ibogaine, a substance investigated for its potential in treating substance use disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Both LC-MS and GC-MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for such analyses. However, they differ in their principles of separation, sample preparation requirements, and overall performance. This guide offers a side-by-side comparison to inform methodological decisions.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters reported for validated LC-MS and GC-MS methods for this compound analysis in biological samples.

ParameterLC-MS/MSGC-MS
Linearity Range 1 - 200 µg/L (plasma)[1][2]5 - 1000 ng/mL (or ng/g)[3]
Lower Limit of Quantitation (LLOQ) 1 µg/L (plasma)[1][2][4]5 - 10 ng/mL[3]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low.5 ng/mL[3]
Accuracy 89 - 102%[1][2]Not explicitly stated in the provided results.
Precision (RSD%) 4.5 - 13%[1][2]Not explicitly stated in the provided results.
Sample Throughput Generally higher due to less complex sample preparation.Lower, often limited by derivatization and longer run times.
Derivatization Not required.Required (e.g., ethylation, trifluoroacetylation).[3][5]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred method for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization.

Sample Preparation (Solid-Phase Extraction - SPE): [1][4]

  • Condition Oasis HLB SPE columns.

  • Load the plasma or whole blood sample.

  • Wash the columns to remove interferences.

  • Elute this compound and the internal standard.

  • Evaporate the eluate and reconstitute in the mobile phase for injection.

Liquid Chromatography Conditions: [1][2][4]

  • Column: Zorbax eclipse XD8 C8 (5 µm)[1][2][4] or ODB Uptisphere C18 (5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile (containing 0.02% v/v trimethylamine) and 2mM ammonium formate buffer.[1][2][4]

  • Flow Rate: 200 µL/min.[6]

Mass Spectrometry Conditions: [1][4][6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: For this compound, m/z 297.2 -> 122.1, 159.1, and 160.1.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Sample Preparation (Solvent Extraction and Derivatization): [3]

  • Isolate this compound and the internal standard from the biological matrix via solvent extraction under basic conditions.

  • Evaporate the organic extract to dryness.

  • Derivatize the residue with an agent such as ethyl iodide in the presence of trimethyl anilinium hydroxide in dimethyl sulfoxide[3] or with trifluoroacetic anhydride.[5]

  • Terminate the reaction and concentrate the derivatized extract for GC-MS analysis.

Gas Chromatography Conditions:

  • Column: A capillary column such as an HP-5 or equivalent.[7]

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature ramp to ensure separation of the analytes.

Mass Spectrometry Conditions: [3]

  • Ionization: Electron Impact (EI) or Chemical Ionization (CI).

  • Detection: Full-scan or Selected Ion Monitoring (SIM).

  • Monitored Ions: For the ethylated derivative of this compound, the molecular ion at m/z 324 is monitored.[3]

Methodological Considerations

LC-MS/MS Advantages:

  • High Sensitivity and Specificity: The use of MRM provides excellent selectivity and low detection limits.

  • No Derivatization: Simplifies sample preparation, reduces analysis time, and avoids potential side reactions.

  • Suitable for Polar and Thermally Labile Compounds: Ideal for the analysis of molecules like this compound.

GC-MS Advantages:

  • High Chromatographic Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Robust and Established Technique: Widely available with extensive spectral libraries for compound identification.

Key Differences and Cross-Validation Considerations:

  • Sample Preparation: The most significant difference lies in the sample preparation workflow. The necessity of derivatization in GC-MS adds complexity and potential for variability.

  • Sensitivity: Modern LC-MS/MS instruments generally offer lower limits of detection for compounds like this compound compared to older GC-MS systems.

  • Matrix Effects: Both techniques can be susceptible to matrix effects, where components of the biological sample can interfere with the ionization and detection of the analyte. These effects must be carefully evaluated during method validation.

  • Cross-Validation: A true cross-validation study would involve analyzing the same set of samples by both a validated LC-MS and a validated GC-MS method. The results would then be statistically compared to assess for any systematic bias between the two techniques. Key metrics for comparison would include the correlation of results, Bland-Altman analysis to assess agreement, and comparison of precision and accuracy data.

Workflow Diagrams

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Blood, etc.) SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Washing Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC Injection MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data

Caption: LC-MS/MS workflow for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC Gas Chromatography (Separation) Concentration->GC Injection MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Processing MS->Data

Caption: GC-MS workflow for this compound analysis.

Conclusion

Both LC-MS and GC-MS are capable of the reliable quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For high-sensitivity, high-throughput applications, and for laboratories focused on polar and thermally labile compounds, LC-MS/MS is generally the more advantageous technique. GC-MS remains a robust and reliable alternative, particularly when high chromatographic resolution is paramount and the laboratory has well-established protocols for derivatization. A thorough method validation is essential regardless of the chosen technique to ensure accurate and reproducible results.

References

A Comparative Analysis of Noribogaine and Traditional Pharmacotherapies for Opioid Dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for opioid use disorder (OUD) is continually evolving, with ongoing research into novel therapeutic agents that can offer improved efficacy and safety profiles over existing options. This guide provides a comparative overview of the emerging psychedelic-assisted therapy candidate, noribogaine, and the established, traditional opioid dependence treatments: methadone, buprenorphine, and naltrexone. The information is intended to provide a resource for researchers, scientists, and drug development professionals by presenting available efficacy data, detailing experimental methodologies, and illustrating the underlying pharmacological pathways.

It is critical to note at the outset that while a substantial body of evidence exists for the efficacy of traditional treatments from numerous randomized controlled trials, the clinical evidence for this compound is primarily derived from observational studies and preclinical data. To date, there is a lack of head-to-head, randomized controlled clinical trials directly comparing the efficacy of this compound with methadone, buprenorphine, or naltrexone. Therefore, the comparisons presented herein are based on juxtaposing findings from separate studies and should be interpreted with this limitation in mind.

Quantitative Efficacy Data

The following tables summarize key efficacy metrics for this compound and traditional OUD treatments based on available literature.

Table 1: Reduction in Opioid Withdrawal Symptoms

TreatmentStudy TypeOutcome MeasureResultCitation
This compound ObservationalSubjective Opioid Withdrawal Scale (SOWS)Pre-treatment mean score of 31.0 reduced to 14.0 post-treatment.[1][2][1][2]
Preclinical (rodent)Global opiate withdrawal scoreDose-dependent decrease of up to 88% compared to vehicle control.[3][3]
Buprenorphine Randomized Controlled TrialClinical Opiate Withdrawal Scale (COWS)Significantly more effective than clonidine in reducing withdrawal symptoms.[4][4]
Methadone Clinical PracticeOpioid withdrawal symptomsEffective in suppressing withdrawal symptoms during maintenance treatment.[5][5]

Table 2: Relapse Rates and Treatment Retention

TreatmentStudy TypeOutcome MeasureResultCitation
This compound (Ibogaine) ObservationalSelf-reported opioid use50% reported no opioid use in the 30 days following treatment.[1][2][6][1][2][6]
ObservationalSustained abstinence30% reported no return to opioid use after a single treatment.[7][7]
Methadone Prospective Cohort StudyRelapse Rate60.5% relapsed within 12 months.[8] Another study found relapse rates of 20-57% in the first 6 months.[9][8][9]
Multi-site TrialTreatment Completion (24 weeks)74% completion rate.[10][10]
Buprenorphine Multi-site TrialTreatment Completion (24 weeks)46% completion rate.[10][10]
Systematic Review6-month retentionMedian retention rate of 56.8%.[11] Another source states only about one in five new patients are retained for ≥ 6 months.[12][11][12]
Naltrexone (XR-NTX) Randomized Controlled TrialRelapse Rate (24 weeks)43% in the XR-NTX group relapsed compared to 64% in the control group.[13][13]
Randomized Controlled TrialConfirmed Abstinence (24 weeks)Median of 90% of weeks were opioid-free in the XR-NTX group vs. 35% in the placebo group.[14][15][14][15]
Randomized Controlled Trial6-month retention53.2% retention rate.[16][16]

Experimental Protocols

Understanding the methodologies of the studies from which efficacy data are derived is crucial for a comprehensive comparison. The following table outlines typical experimental designs for studies of this compound and traditional OUD treatments.

Table 3: Comparison of Experimental Methodologies

ParameterThis compound (from Ibogaine Observational Studies)Methadone (Typical RCT)Buprenorphine (Typical RCT)Naltrexone (Typical RCT)
Study Design Open-label, observational, prospective follow-up.[1][2]Randomized, controlled, often open-label or double-blind.[17][18][19]Randomized, controlled, often open-label or double-blind.[4][20][21]Randomized, placebo-controlled, double-blind.[22][23][24][25][26]
Participants Individuals with DSM-IV opioid dependence seeking detoxification.[1][2]Individuals with opioid use disorder seeking maintenance treatment.[17][18]Individuals with opioid dependence seeking detoxification or maintenance.[4][21]Detoxified individuals with a history of opioid dependence.[13][22]
Intervention Single or multiple doses of ibogaine HCl (this compound is the primary active metabolite).[1][2]Daily oral administration of methadone, with dose adjustments based on clinical response.[17][18]Daily sublingual administration of buprenorphine or buprenorphine/naloxone, with an initial induction phase.[4][21]Daily oral naltrexone or monthly extended-release intramuscular injection.[13][22]
Primary Outcome Measures Subjective Opioid Withdrawal Scale (SOWS), Addiction Severity Index (ASI).[1][2]Treatment retention, opioid-positive urine screens.[17][18]Treatment retention, opioid-positive urine screens, withdrawal and craving scores.[4][21]Time to relapse, proportion of opioid-free weeks, treatment retention.[13][14][22]
Duration Acute administration with follow-up at 1, 3, 6, 9, and 12 months.[1][2]Typically 12-24 weeks or longer.[19]Varies from short-term detoxification (e.g., 13 days) to longer-term maintenance (e.g., 24 weeks).[4][21]Typically 24 weeks or longer.[13][14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are rooted in their distinct interactions with various neurotransmitter systems in the brain. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways.

Noribogaine_Signaling_Pathway cluster_KOR Kappa-Opioid Receptor (KOR) cluster_MOR Mu-Opioid Receptor (MOR) cluster_SERT Serotonin Transporter (SERT) This compound This compound KOR KOR This compound->KOR MOR MOR This compound->MOR SERT SERT This compound->SERT G_Protein_KOR G-Protein Activation (Biased Agonist) KOR->G_Protein_KOR Strongly Activates Beta_Arrestin_KOR β-Arrestin Recruitment (Weak Partial Agonist) KOR->Beta_Arrestin_KOR Weakly Activates MOR_Inhibition Blocks Endogenous Opioid Binding MOR->MOR_Inhibition Antagonist SERT_Inhibition Inhibits Serotonin Reuptake SERT->SERT_Inhibition

This compound's multifactorial mechanism of action.

Traditional_Opioid_Treatments_Signaling_Pathways cluster_Methadone Methadone cluster_Buprenorphine Buprenorphine cluster_Naltrexone Naltrexone Methadone Methadone MOR_Methadone Mu-Opioid Receptor (Full Agonist) Methadone->MOR_Methadone NMDA_Receptor NMDA Receptor (Antagonist) Methadone->NMDA_Receptor Buprenorphine Buprenorphine MOR_Buprenorphine Mu-Opioid Receptor (Partial Agonist) Buprenorphine->MOR_Buprenorphine KOR_Buprenorphine Kappa-Opioid Receptor (Antagonist) Buprenorphine->KOR_Buprenorphine DOR_Buprenorphine Delta-Opioid Receptor (Antagonist) Buprenorphine->DOR_Buprenorphine Naltrexone Naltrexone MOR_Naltrexone Mu-Opioid Receptor (Antagonist) Naltrexone->MOR_Naltrexone KOR_Naltrexone Kappa-Opioid Receptor (Antagonist) Naltrexone->KOR_Naltrexone DOR_Naltrexone Delta-Opioid Receptor (Antagonist) Naltrexone->DOR_Naltrexone

Signaling pathways of traditional opioid treatments.

Experimental Workflow: A Hypothetical Comparative Trial

To address the current gap in the literature, a randomized controlled trial directly comparing this compound to a traditional treatment is necessary. The following diagram illustrates a potential experimental workflow for such a study.

Comparative_Trial_Workflow cluster_Screening Phase 1: Screening and Enrollment cluster_Randomization Phase 2: Randomization cluster_Treatment_Arms Phase 3: Treatment Intervention cluster_FollowUp Phase 4: Follow-up and Data Collection cluster_Analysis Phase 5: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (SOWS, ASI, Urine Screen) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Noribogaine_Arm This compound Treatment (Single Dose Administration) Randomization->Noribogaine_Arm Traditional_Arm Traditional Treatment (e.g., Methadone Maintenance) Randomization->Traditional_Arm Follow_Up_1 Week 1 Follow-up (SOWS, Craving Scale) Noribogaine_Arm->Follow_Up_1 Traditional_Arm->Follow_Up_1 Follow_Up_2 Month 1 Follow-up (ASI, Urine Screen) Follow_Up_1->Follow_Up_2 Follow_Up_3 Month 3 Follow-up (ASI, Urine Screen) Follow_Up_2->Follow_Up_3 Follow_Up_4 Month 6 Follow-up (ASI, Urine Screen, Relapse) Follow_Up_3->Follow_Up_4 Follow_Up_5 Month 12 Follow-up (ASI, Urine Screen, Relapse) Follow_Up_4->Follow_Up_5 Data_Analysis Comparative Efficacy Analysis (Relapse Rates, Withdrawal Scores, Treatment Retention) Follow_Up_5->Data_Analysis

A proposed workflow for a comparative clinical trial.

Conclusion

This compound presents a novel mechanism of action with the potential to address opioid dependence, particularly in the acute withdrawal phase. Observational data suggest it may lead to a rapid and significant reduction in withdrawal symptoms and a notable rate of short-term abstinence. However, these findings require confirmation through rigorous, controlled clinical trials.

Traditional treatments, particularly methadone and buprenorphine, have a well-established evidence base for their efficacy in retaining patients in treatment and reducing illicit opioid use over the long term. Naltrexone offers a non-agonist option that is effective in preventing relapse, especially in its long-acting injectable formulation.

For the field to advance, future research must include well-designed, randomized controlled trials that directly compare the efficacy, safety, and long-term outcomes of this compound with these established treatments. Such studies will be essential to determine the potential role of this compound in the clinical armamentarium for opioid use disorder.

References

A Comparative Analysis of Noribogaine's Influence on Dopamine Neurotransmission in the Nucleus Accumbens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of noribogaine on dopamine levels within the nucleus accumbens is critical. This guide provides a comparative overview of key research findings, detailing the experimental approaches used to elucidate the intricate pharmacology of this ibogaine metabolite.

This compound, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. A crucial aspect of its mechanism of action is its interaction with the mesolimbic dopamine system, a key neural pathway implicated in reward and addiction. Multiple studies have investigated this compound's effect on dopamine levels in the nucleus accumbens, a central hub of this pathway. This guide synthesizes findings from several key studies to offer a comparative perspective on the methodologies employed and the resulting data.

A consistent finding across several studies is that both ibogaine and this compound acutely decrease extracellular dopamine levels in the nucleus accumbens of rats[1]. This effect is a cornerstone of the proposed anti-addictive properties of these compounds. The mechanism underlying this dopamine reduction is multifaceted, with evidence pointing to interactions with kappa-opioid receptors and NMDA receptors[1][2]. Specifically, the inhibitory effect on dopamine release is suggested to be mediated by kappa-opioid receptor agonism[3].

However, the story is not entirely straightforward. Some research indicates a more complex, biphasic effect of ibogaine on dopamine levels, where lower concentrations decrease dopamine, while higher concentrations lead to an increase[3]. This stimulatory effect at higher doses is thought to be mediated by an interaction with the dopamine transporter[3]. This compound itself is a potent inhibitor of the serotonin transporter and also binds to the dopamine transporter, albeit with lower affinity[4][5][6].

The intricate pharmacology of this compound also includes its action as a G-protein biased kappa-opioid receptor agonist[7][8][9]. This biased agonism, favoring G-protein signaling over the recruitment of β-arrestin, may contribute to its unique therapeutic profile, potentially reducing the dysphoric effects associated with other kappa-opioid agonists[7][8][9].

The following sections provide a detailed comparison of the experimental protocols used in these studies and a summary of their quantitative findings, offering a comprehensive resource for researchers seeking to replicate or build upon this body of work.

Comparative Data on this compound's Effect on Nucleus Accumbens Dopamine

Study (Reference)Animal ModelThis compound/Ibogaine AdministrationMethodKey Quantitative Findings on Dopamine LevelsProposed Mechanism
Glick et al. (1998)[1]RatIbogaine and this compound (dose not specified)Not specified in abstractAcutely decrease extracellular dopamine levels in the nucleus accumbens.Interaction with kappa opioid and NMDA receptors.
Reid et al. (1996)[3]RatIbogaine (10⁻⁶ M - 10⁻³ M, local perfusion)In vivo microdialysisBiphasic effect: Lower doses (10⁻⁶ M - 10⁻⁴ M) decreased dopamine; higher doses (5x10⁻⁴ M - 10⁻³ M) increased dopamine.Inhibitory effect mediated by kappa opiate receptors; stimulatory effect mediated by interaction with the dopamine uptake transporter.
Maisonneuve et al. (1992)[10]RatIbogaine (40 mg/kg i.p.)Brain tissue analysis1 hour post-injection: ~50% decrease in dopamine tissue content in the nucleus accumbens.Modulation of the dopaminergic system.
Glick et al. (1993)[11][12]RatIbogaine (200 µM and 400 µM, local perfusion)In vivo microdialysisDecreased extracellular dopamine levels.Direct action in brain regions containing dopaminergic nerve terminals.

Detailed Experimental Protocols

To facilitate the replication of these seminal studies, this section outlines the typical methodologies employed.

In Vivo Microdialysis:

A frequently utilized technique to measure extracellular neurotransmitter levels in awake, freely moving animals is in vivo microdialysis.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. The animals are allowed a recovery period of several days.

  • Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted into the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after drug administration.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: this compound or other pharmacological agents can be administered systemically (e.g., intraperitoneally, i.p.) or locally through the microdialysis probe (retrodialysis).

Visualizing the Pathways and Processes

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis animal_model Sprague-Dawley Rat surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) animal_model->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-treatment Sample Collection drug_admin->post_drug_collection hplc HPLC-ED Analysis of Dopamine post_drug_collection->hplc data_quant Data Quantification (% Baseline) hplc->data_quant

Experimental Workflow for In Vivo Microdialysis.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release KOR Kappa-Opioid Receptor (KOR) KOR->DA_vesicle Inhibits Release (-) NMDA_R NMDA Receptor NMDA_R->DA_vesicle Modulates Release DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R Binds This compound This compound This compound->DAT Inhibitor This compound->KOR Agonist This compound->NMDA_R Antagonist

Proposed Signaling Pathway of this compound.

References

A Comparative Analysis of the Cardiac Safety Profiles of Noribogaine and Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of ibogaine, a psychoactive indole alkaloid, in treating substance use disorders is shadowed by significant cardiac safety concerns. Its primary metabolite, noribogaine, while also demonstrating anti-addictive properties, shares a similar liability. This guide provides an objective comparison of the cardiac safety profiles of this compound and ibogaine, presenting key experimental data, detailed methodologies, and a visual representation of the underlying mechanism of cardiotoxicity.

Executive Summary

Both ibogaine and its principal active metabolite, this compound, pose a significant risk of cardiac arrhythmias by prolonging the QT interval of the electrocardiogram (ECG).[1][2][3] This effect is primarily attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[4][5] While both compounds exhibit similar potencies in blocking the hERG channel, the extended plasma half-life of this compound may result in a more sustained risk of cardiac adverse events.[6][7] This prolonged QT interval can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][6]

Quantitative Data Comparison

The following table summarizes key quantitative data from preclinical studies, providing a direct comparison of the cardiac effects of this compound and ibogaine.

ParameterThis compoundIbogaineNotes
hERG Channel Inhibition (IC50) 2.86 ± 0.68 µM[8]3.53 ± 0.16 µM to 4.09 ± 0.69 µM[8]The IC50 value represents the concentration at which 50% of the hERG channel current is inhibited. Lower values indicate greater potency.
Action Potential Duration (APD90) Prolongation Significant prolongation at 3 µM[1][9]Significant prolongation at 3 µM[1][9]APD90 is the duration of the action potential at 90% repolarization in cardiomyocytes. Prolongation of APD90 is a cellular correlate of QT interval prolongation.
QTc Interval Prolongation (Clinical) Concentration-dependent prolongation of 10–50 ms[10]Maximum prolongation of 67.9 ms observed[10]QTc prolongation is a clinical biomarker for the risk of Torsades de Pointes.
Plasma Half-life 28–49 hours[6][11]4–7 hours[6]The longer half-life of this compound contributes to a prolonged risk of cardiac toxicity.

Mechanism of Cardiotoxicity

The primary mechanism underlying the cardiotoxicity of both this compound and ibogaine is the blockade of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG channels leads to a delay in repolarization, which manifests as a prolongation of the action potential duration in individual cardiomyocytes and a corresponding prolongation of the QT interval on the surface ECG.[2][4][12]

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level Ibogaine Ibogaine / this compound hERG hERG K+ Channel Ibogaine->hERG Inhibition Repolarization Delayed Ventricular Repolarization hERG->Repolarization APD Prolonged Action Potential Duration Repolarization->APD QTc QTc Interval Prolongation APD->QTc TdP Torsades de Pointes (Arrhythmia) QTc->TdP Increased Risk

Mechanism of Ibogaine- and this compound-Induced Cardiotoxicity.

Experimental Protocols

Whole-Cell Patch Clamp for hERG Channel Inhibition

This protocol is fundamental for assessing the direct effect of compounds on the hERG potassium channel.

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel current by this compound and ibogaine.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

Procedure:

  • Cell Culture: HEK 293 cells expressing hERG are cultured to 70-80% confluency.[13]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.

  • Drug Application:

    • A stable baseline hERG current is established.

    • Increasing concentrations of this compound or ibogaine are applied via a perfusion system.

    • The effect of each concentration is measured as the percentage of inhibition of the peak tail current.

  • Data Analysis:

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

    • A known hERG blocker, such as E-4031, is used as a positive control to confirm the recorded current is from hERG channels.[13]

Action Potential Duration Measurement in human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This assay provides a more integrated assessment of a compound's effect on cardiac electrophysiology.

Objective: To measure the effect of this compound and ibogaine on the action potential duration of human cardiomyocytes.

Cell Model: Commercially available or in-house differentiated hiPSC-CMs.[13]

Procedure:

  • Cell Plating: hiPSC-CMs are plated onto glass coverslips and allowed to form a spontaneously beating syncytium.

  • Electrophysiological Recording:

    • Action potentials are recorded using the whole-cell patch-clamp technique in current-clamp mode.

    • The external and internal solutions are similar to those used for hERG recordings, with appropriate adjustments for recording action potentials.

  • Pacing: Cells are stimulated at a frequency of 1 Hz to ensure a consistent heart rate.

  • Drug Application:

    • After recording a stable baseline action potential, this compound or ibogaine (e.g., at a concentration of 3 µM) is superfused.

    • Changes in the action potential morphology and duration are recorded.

  • Data Analysis:

    • The primary endpoint is the Action Potential Duration at 90% repolarization (APD90).

    • The percentage of APD90 prolongation compared to baseline is calculated.

Conclusion

The available data unequivocally demonstrate that both this compound and ibogaine exhibit a significant potential for cardiotoxicity, primarily through the inhibition of the hERG potassium channel, leading to QT interval prolongation. While their potency for hERG blockade is comparable, the substantially longer half-life of this compound presents a prolonged window of risk for life-threatening arrhythmias following the administration of ibogaine. These findings underscore the critical need for careful cardiac monitoring in any clinical setting involving these compounds and highlight the importance of developing safer, non-cardiotoxic analogs for the treatment of substance use disorders. The development of compounds like 18-methoxycoronoridine (18-MC) and oxa-iboga alkaloids, which show reduced hERG liability, represents a promising direction for future research.[14][15]

References

In Vivo Validation of Noribogaine's G-Protein Biased Agonism at Kappa-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of noribogaine's G-protein biased agonism at the kappa-opioid receptor (KOR). This compound, the primary active metabolite of the psychoactive compound ibogaine, has emerged as a promising therapeutic candidate due to its unique pharmacological profile.[1][2][3] It exhibits a preference for activating G-protein signaling pathways over the recruitment of β-arrestin, a characteristic that may separate the therapeutic analgesic effects of KOR activation from undesirable side effects like dysphoria and sedation.[1][2][3]

This guide compares this compound with other notable KOR agonists, including the unbiased agonist U50,488 and the G-protein biased agonists RB-64 and 6'-Guanidinonaltrindole (6'-GNTI), presenting supporting experimental data from in vivo studies.

Quantitative Comparison of In Vivo Efficacy and Effects

The following tables summarize the key in vivo pharmacological parameters of this compound and comparator KOR agonists.

Table 1: In Vivo Analgesic Efficacy

CompoundAnimal ModelAssayED₅₀ (mg/kg)Route of AdministrationReference
This compound (as Oxa-noribogaine)MouseTail-Flick3.0s.c.[4][5]
U50,488MouseTail-Flick2.2s.c.[4][5]
U50,488MouseTail Withdrawal5.0i.p.[6]
RB-64MouseNot ReportedNot ReportedNot Reported[4][5]
6'-GNTIMouseNot ReportedNot ReportedNot Reported[1][7][8]

Note: Data for this compound's analgesic ED₅₀ is based on its structural analog, oxa-noribogaine.

Table 2: In Vivo Aversive and Other Effects

CompoundAnimal ModelAssayEffectDose (mg/kg)Route of AdministrationReference
This compoundRatConditioned Place PreferenceNo Preference/AversionUp to 100p.o.[9]
This compoundMouseMorphine WithdrawalAttenuation (ED₅₀ = 13)13p.o.[9]
U50,488MouseConditioned Place AversionAversion2.5 - 10i.p.[10]
U50,488RatConditioned Place AversionAversion1.0 - 30.0i.p.[11]
RB-64MouseConditioned Place AversionAversionNot SpecifiedNot Specified[4][5]
6'-GNTIMouseConditioned Place AversionNo AversionNot SpecifiedNot Specified[1][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the kappa-opioid receptor, the experimental workflow for in vivo validation of biased agonism, and the logical relationship of G-protein bias.

KOR_Signaling cluster_0 Kappa-Opioid Receptor (KOR) Activation cluster_1 G-Protein Pathway (Therapeutic Effects) cluster_2 β-Arrestin Pathway (Adverse Effects) Agonist Agonist KOR KOR Agonist->KOR Binds to G_Protein Gαi/o KOR->G_Protein Activates b_Arrestin β-Arrestin KOR->b_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Dysphoria Dysphoria b_Arrestin->Dysphoria Leads to

KOR Signaling Pathways

InVivo_Workflow Compound_Admin Administer Test Compound (e.g., this compound, U50,488) to Animal Models Analgesia_Assay Assess Analgesia (e.g., Tail-Flick Test) Compound_Admin->Analgesia_Assay Aversion_Assay Assess Aversion (e.g., Conditioned Place Aversion) Compound_Admin->Aversion_Assay Data_Analysis Analyze and Compare ED₅₀, Place Preference/Aversion Analgesia_Assay->Data_Analysis Aversion_Assay->Data_Analysis

In Vivo Validation Workflow

Biased_Agonism_Logic cluster_pathways cluster_outcomes Biased_Agonist G-Protein Biased Agonist (e.g., this compound) G_Protein_Activation Strong G-Protein Activation Biased_Agonist->G_Protein_Activation b_Arrestin_Recruitment Weak/No β-Arrestin Recruitment Biased_Agonist->b_Arrestin_Recruitment Unbiased_Agonist Unbiased Agonist (e.g., U50,488) Balanced_Activation Strong G-Protein Activation & Strong β-Arrestin Recruitment Unbiased_Agonist->Balanced_Activation Therapeutic_Effect Analgesia G_Protein_Activation->Therapeutic_Effect No/Reduced Adverse Effect No/Reduced Adverse Effect b_Arrestin_Recruitment->No/Reduced Adverse Effect Balanced_Activation->Therapeutic_Effect Adverse_Effect Dysphoria/Aversion Balanced_Activation->Adverse_Effect

Logic of G-Protein Biased Agonism

Experimental Protocols

Tail-Flick Test (for Analgesia)

This protocol is adapted from methodologies used to assess thermal nociception.[12][13][14]

Objective: To measure the analgesic effect of a compound by quantifying the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a warm water bath (52-55°C).

  • Animal restrainers.

  • Test compounds (e.g., this compound, U50,488) and vehicle control.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room and the restrainers for at least 30 minutes before the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer. Position the distal portion of the tail over the heat source of the tail-flick apparatus. Activate the heat source and start the timer simultaneously. The latency is the time taken for the animal to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage. Record the baseline latency for each animal.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100. The ED₅₀, the dose at which 50% of the maximum effect is observed, is then calculated from the dose-response curve.

Conditioned Place Preference/Aversion (CPP/CPA) Assay (for Aversion)

This protocol is a standard method to assess the rewarding or aversive properties of a compound.[10][15][16]

Objective: To determine if a compound produces a rewarding (preference) or aversive (aversion) effect by pairing the compound's effects with a specific environment.

Materials:

  • Conditioned place preference apparatus, typically a two-chamber box with distinct visual and tactile cues in each chamber.

  • Test compounds and vehicle control.

  • Syringes and needles for administration.

  • Video tracking software or manual observation for recording time spent in each chamber.

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the center of the apparatus and allow it to freely explore both chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning (Days 2-5): This phase typically involves alternating daily injections of the test compound and vehicle, with confinement to one of the chambers.

    • Drug Pairing: On specified days, administer the test compound and confine the animal to one of the chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other chamber (the "vehicle-paired" chamber) for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.

  • Post-Conditioning Test (Day 6): In a drug-free state, place the animal in the center of the apparatus and allow it to freely explore both chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

    • Conditioned Place Preference (CPP): A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

    • Conditioned Place Aversion (CPA): A significant decrease in time spent in the drug-paired chamber indicates an aversive effect.

Conclusion

The in vivo data presented in this guide supports the characterization of this compound as a G-protein biased agonist at the kappa-opioid receptor. Unlike the unbiased agonist U50,488, which demonstrates both analgesic and aversive properties, this compound appears to lack significant aversive effects, as indicated by the absence of conditioned place preference or aversion in preclinical models.[9] While direct quantitative data on this compound's analgesic potency is still emerging, studies on its close analog, oxa-noribogaine, suggest a potent analgesic effect comparable to that of U50,488.[4][5] The G-protein biased profile of this compound, shared with compounds like 6'-GNTI, holds significant therapeutic promise for the development of novel analgesics with a reduced side-effect profile, thereby offering a safer alternative to traditional opioids and unbiased KOR agonists. Further in vivo validation is warranted to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of Oxa-Noribogaine and Noribogaine for Opioid Use Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of oxa-noribogaine and its parent compound, noribogaine, in the context of suppressing opioid use. The information presented is based on preclinical data and aims to inform researchers and drug developers on the key differences in efficacy, safety, and mechanism of action between these two novel compounds.

Executive Summary

Oxa-noribogaine, a synthetic analog of this compound, demonstrates superior efficacy and a significantly improved safety profile for the suppression of opioid use in preclinical models. While both compounds show promise in reducing opioid self-administration, oxa-noribogaine exhibits a more potent and prolonged effect without the associated cardiac risks observed with this compound. This guide will delve into the experimental data supporting these findings, provide detailed methodologies of the key experiments, and visualize the underlying signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies comparing oxa-noribogaine and this compound.

Table 1: Efficacy in Opioid Self-Administration (Rat Model)
ParameterOxa-Noribogaine (40 mg/kg)This compound (40 mg/kg)Reference
Suppression of Morphine Self-Administration Statistically significant suppression for 7 days post-injection. More efficacious than this compound.Less efficacious than oxa-noribogaine.[1]
Suppression of Fentanyl Self-Administration Statistically significant suppression for 4 days post-injection.Not reported in the primary study.[1]
Effect on Food Self-Administration Reduced following a 40 mg/kg dose, but not at 10 mg/kg.Not reported in the primary study.[1]
Table 2: Cardiac Safety Profile (Human Cardiomyocytes)
ParameterOxa-NoribogaineThis compoundReference
Pro-arrhythmic Potential No pro-arrhythmic potential detected.Demonstrated pro-arrhythmic potential (after-contractions and contraction failures).[1]
Table 3: Receptor Binding and Functional Activity
ReceptorOxa-NoribogaineThis compoundReference
Kappa Opioid Receptor (KOR) Potent agonist.Agonist.[1]
Mu Opioid Receptor (MOR) Lower affinity compared to KOR.Weak mu opioid receptor antagonist.[1][2]
Serotonin Transporter (SERT) Inhibitor.Potent serotonin reuptake inhibitor.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducibility.

Intravenous Self-Administration in Rats

This protocol is designed to assess the reinforcing effects of opioids and the efficacy of potential therapeutic compounds in reducing drug-seeking behavior.

Objective: To compare the effects of oxa-noribogaine and this compound on morphine and fentanyl self-administration in rats.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and a liquid swivel connected to an infusion pump.

  • Intravenous catheters for jugular vein cannulation.

Procedure:

  • Surgical Implantation: Male Sprague-Dawley rats are surgically implanted with an indwelling catheter in the right jugular vein. The catheter is passed subcutaneously and exits at the back of the neck.

  • Acquisition of Self-Administration: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions. Lever presses on the "active" lever result in an intravenous infusion of morphine or fentanyl, paired with a light and tone cue. The "inactive" lever has no programmed consequences.

  • Baseline and Treatment: Once a stable baseline of opioid self-administration is established, a single intraperitoneal (i.p.) injection of either oxa-noribogaine (10 or 40 mg/kg), this compound (40 mg/kg), or vehicle is administered.

  • Data Collection: The number of infusions and lever presses are recorded during daily sessions following the injection to assess the duration and magnitude of the suppressive effect.

Experimental Workflow for Intravenous Self-Administration

G cluster_0 Animal Preparation cluster_1 Behavioral Training cluster_2 Treatment and Testing cluster_3 Data Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Post-operative Recovery Surgery->Recovery Acquisition Acquisition of Opioid Self-Administration Recovery->Acquisition Baseline Establish Stable Baseline Acquisition->Baseline Treatment Administer Oxa-Noribogaine, This compound, or Vehicle Baseline->Treatment Testing Daily Self-Administration Sessions Treatment->Testing Data Measure Opioid Intake (Infusions/Session) Testing->Data

Caption: Workflow for the rat intravenous self-administration experiment.

Human Cardiomyocyte Arrhythmia Assay

This in vitro assay assesses the potential of a compound to induce cardiac arrhythmias using human-derived heart cells.

Objective: To compare the pro-arrhythmic potential of oxa-noribogaine and this compound.

Cell Culture:

  • Primary human cardiomyocytes are cultured according to standard protocols.

Procedure:

  • Cell Plating: Cardiomyocytes are plated in a suitable multi-well format.

  • Compound Administration: Cells are exposed to increasing concentrations of oxa-noribogaine, this compound, or a vehicle control.

  • Data Acquisition: Changes in cardiomyocyte contraction and electrical activity are recorded using a specialized imaging or impedance-based system. Key parameters include beat rate, amplitude, and the presence of arrhythmic events such as after-contractions or contraction failures.

  • Data Analysis: The incidence and severity of arrhythmic events are quantified and compared across treatment groups.

Experimental Workflow for Cardiomyocyte Arrhythmia Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Culture Culture Primary Human Cardiomyocytes Plating Plate Cells in Multi-well Format Culture->Plating Compound Administer Oxa-Noribogaine, This compound, or Vehicle Plating->Compound Recording Record Contraction and Electrical Activity Compound->Recording Analysis Quantify Arrhythmic Events Recording->Analysis

Caption: Workflow for the human cardiomyocyte arrhythmia assay.

Signaling Pathways

The primary mechanism of action for both oxa-noribogaine and this compound involves the kappa-opioid receptor (KOR), a G-protein coupled receptor. However, the downstream signaling may differ, contributing to their distinct pharmacological profiles.

Kappa-Opioid Receptor Signaling

Activation of the KOR by an agonist like oxa-noribogaine or this compound initiates two main intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

  • G-protein Pathway: This is considered the canonical pathway for opioid receptor signaling. Agonist binding leads to the activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and, potentially, the suppression of drug-seeking behavior.

  • β-arrestin Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited. This can lead to receptor desensitization, internalization, and the activation of other signaling molecules like mitogen-activated protein kinases (MAPKs). The β-arrestin pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.

The "atypical" nature of oxa-noribogaine suggests it may be a biased agonist, preferentially activating the G-protein pathway over the β-arrestin pathway, which could explain its improved side-effect profile.

Kappa-Opioid Receptor Signaling Pathway

G cluster_0 Receptor Activation cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway Agonist Oxa-Noribogaine / This compound KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds to Gi_o Gi/o Protein Activation KOR->Gi_o GRK GRK Phosphorylation KOR->GRK AC Adenylyl Cyclase Inhibition Gi_o->AC cAMP Decreased cAMP AC->cAMP Therapeutic Therapeutic Effects (Opioid Suppression) cAMP->Therapeutic b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin MAPK MAPK Activation b_Arrestin->MAPK Side_Effects Adverse Effects (Dysphoria, Sedation) MAPK->Side_Effects

Caption: Simplified diagram of the KOR signaling pathways.

Conclusion

The available preclinical evidence strongly suggests that oxa-noribogaine represents a significant advancement over this compound for the potential treatment of opioid use disorder. Its enhanced efficacy in suppressing opioid self-administration, coupled with a lack of detectable cardiac liability, positions it as a promising candidate for further clinical development. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research in this critical area of addiction medicine. Researchers are encouraged to consider the biased agonism at the kappa-opioid receptor as a key therapeutic strategy for developing safer and more effective treatments for opioid addiction.

References

Noribogaine for Substance Use Disorders: A Comparative Meta-Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, has emerged as a promising candidate for the treatment of substance use disorders (SUDs). Preclinical research suggests that this compound may offer a superior therapeutic profile to its parent compound, ibogaine, by retaining anti-addictive properties with a potentially improved safety profile.[1] This guide provides a meta-analysis of existing preclinical data on this compound's efficacy in models of opioid, cocaine, and alcohol use disorders, offering a comparative overview for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on substance self-administration in animal models.

Table 1: Efficacy of this compound in Opioid Use Disorder Models
Animal ModelDrug of AbuseThis compound DoseRoute of AdministrationKey FindingsCitation
RatsMorphineNot specifiedSystemicLong-lasting decrease in morphine self-administration.[1]
RatsMorphine10 mg/kg, 40 mg/kgNot specifiedOxa-noribogaine, a potent KOR agonist analog, showed a dose-dependent, long-lasting suppression of morphine self-administration. A single 40 mg/kg dose resulted in significant suppression for 7 days.[2]
RatsFentanyl40 mg/kgNot specifiedA single injection of oxa-noribogaine (40 mg/kg) resulted in a statistically significant suppression of fentanyl intake for 4 days.[2]
Table 2: Efficacy of this compound in Cocaine Use Disorder Models
Animal ModelDrug of AbuseThis compound DoseRoute of AdministrationKey FindingsCitation
RatsCocaineNot specifiedSystemicLong-lasting decrease of cocaine self-administration.[1]
RatsCocaineNot specifiedNot specifiedBoth ibogaine and this compound significantly decrease cocaine self-administration, with effects persisting for several days after a single dose.[3]
Table 3: Efficacy of this compound in Alcohol Use Disorder Models
Animal ModelDrug of AbuseThis compound DoseRoute of AdministrationKey FindingsCitation
RatsEthanolNot specifiedIntra-VTA infusionDecreases responding for alcohol.[1]
Alcohol-preferring ratsEthanolNot specifiedIntraperitoneal and subcutaneousConsiderably inhibited liquor intake.[4]

Experimental Protocols

Drug Self-Administration Paradigm

A widely used model to assess the reinforcing properties of drugs and the potential of therapeutic compounds to reduce drug-seeking behavior.[5][6]

Workflow:

G cluster_training Training Phase cluster_treatment Treatment Phase cluster_testing Testing Phase Training Animals (typically rats) are trained to perform an action (e.g., lever press) to receive an intravenous infusion of a drug (e.g., morphine, cocaine). Acquisition Acquisition of stable self-administration behavior. Training->Acquisition Treatment Administration of this compound or vehicle (control). Acquisition->Treatment Testing Animals are returned to the operant chambers and the rate of lever pressing for the drug is measured. Treatment->Testing Outcome Primary Outcome: Reduction in drug self-administration compared to the control group. Testing->Outcome

Workflow for preclinical drug self-administration studies.

Key Methodological Details:

  • Animals: Most commonly, studies utilize rats or mice.[6]

  • Apparatus: Standard operant conditioning chambers equipped with levers, infusion pumps, and stimulus cues.

  • Procedure: Animals are first surgically implanted with intravenous catheters. They then undergo a training period to learn the association between a specific action (e.g., pressing a lever) and the delivery of a drug infusion. Once a stable pattern of self-administration is established, the test compound (this compound) is administered. The primary outcome is the subsequent change in the rate of drug-seeking and drug-taking behavior.

  • Outcome Measures: The number of lever presses for the drug is the main indicator of the drug's reinforcing efficacy and the motivation of the animal to seek the drug.[6]

Signaling Pathways and Mechanism of Action

This compound's anti-addictive effects are believed to be mediated through a complex interplay of multiple neurotransmitter systems.

Kappa-Opioid Receptor (KOR) Agonism

This compound acts as a G-protein biased agonist at the kappa-opioid receptor (KOR).[7][8] This is a key mechanism thought to contribute to its anti-addictive properties. Activation of KOR can counteract the rewarding effects of drugs of abuse.[6]

G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein G-protein Activation (Biased Agonism) KOR->G_protein Downstream Downstream Signaling (e.g., reduced dopamine release) G_protein->Downstream Therapeutic Anti-addictive Effects Downstream->Therapeutic

This compound's biased agonism at the kappa-opioid receptor.
Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), leading to increased extracellular serotonin levels.[9][10] This action may contribute to its potential antidepressant and anti-craving effects.[6][10]

G This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin Increased Extracellular Serotonin SERT->Serotonin Leads to Mood Potential Mood Elevation and Reduced Craving Serotonin->Mood

This compound's inhibition of the serotonin transporter.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Upregulation

Similar to ibogaine, this compound has been shown to upregulate the expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[1] This neurotrophic factor is implicated in neuronal survival and plasticity and may play a role in reversing addiction-related changes in the brain.

G This compound This compound VTA Ventral Tegmental Area (VTA) This compound->VTA GDNF Increased GDNF Expression VTA->GDNF Neuroplasticity Enhanced Neuronal Plasticity and Survival GDNF->Neuroplasticity AntiAddiction Anti-addictive Effects Neuroplasticity->AntiAddiction

This compound's effect on GDNF expression in the VTA.

Comparative Analysis with Alternatives

This compound vs. Ibogaine

This compound is the primary active metabolite of ibogaine and is thought to be responsible for many of its parent compound's anti-addictive effects.[1] Preclinical studies suggest that this compound possesses a similar efficacy in reducing drug self-administration but may have a better safety profile, notably lacking the tremorigenic effects associated with ibogaine.[1] However, concerns about cardiotoxicity, specifically QT interval prolongation, remain for both compounds and require careful consideration in clinical development.[11]

This compound vs. Oxa-iboga Analogs

Recent research has focused on developing novel iboga analogs with improved therapeutic properties. One such class of compounds is the "oxa-iboga" alkaloids, including oxa-noribogaine.[5][12] Preclinical data suggests that oxa-noribogaine exhibits potent kappa-opioid receptor agonism and demonstrates greater therapeutic efficacy in models of opioid use disorder compared to this compound.[2][12] Crucially, oxa-noribogaine appears to lack the pro-arrhythmic cardiac risks associated with this compound.[5][12]

Conclusion and Future Directions

Preclinical evidence strongly supports the potential of this compound as a pharmacotherapy for substance use disorders. Its multi-target mechanism of action, involving the kappa-opioid system, serotonin transporter, and neurotrophic factor pathways, presents a novel approach to addiction treatment. While promising, the development of this compound is tempered by safety concerns, particularly cardiotoxicity. The emergence of next-generation analogs like oxa-noribogaine, which may retain efficacy while mitigating cardiac risks, represents an exciting avenue for future research. Rigorous, well-controlled clinical trials are now essential to translate these preclinical findings into safe and effective treatments for individuals struggling with addiction.

References

Safety Operating Guide

Navigating the Disposal of Noribogaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of noribogaine, a psychoactive indole alkaloid and the primary active metabolite of ibogaine, are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and provide value beyond the product itself.

Essential Safety and Handling Precautions

Prior to any disposal, strict adherence to safety protocols during the handling of this compound is mandatory.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: To prevent the inhalation of dust or aerosols, this compound should be handled in a well-ventilated area, ideally within a certified chemical fume hood.

  • Controlled Access: this compound must be stored in a secure, locked location with restricted access, in accordance with institutional and regulatory mandates.

Regulatory Landscape: Navigating DEA Requirements

This compound is the principal metabolite of ibogaine, a substance classified as a Schedule I controlled substance in the United States. Although this compound itself is not explicitly scheduled, it is often treated as a controlled substance analogue. Consequently, its disposal is governed by the stringent guidelines established by the Drug Enforcement Administration (DEA) for controlled substances. All researchers handling such materials must be registered with the DEA.

Step-by-Step this compound Disposal Procedures

The disposal of this compound waste is a systematic process designed to mitigate risks and ensure full compliance with all applicable regulations.

Step 1: Waste Segregation and Collection

The initial and most critical phase of waste management is proper segregation.

  • Identification of this compound Waste Streams: Any material that has come into contact with this compound must be treated as contaminated waste. This encompasses:

    • Unused, expired, or unwanted pure this compound.

    • Aqueous and solvent-based solutions containing this compound.

    • Contaminated laboratory consumables, such as vials, pipette tips, flasks, and weighing papers.

    • Used and contaminated PPE, including disposable gloves and lab coats.

    • All materials used in spill cleanup.

  • Utilization of Designated Waste Containers:

    • All solid waste contaminated with this compound should be collected in a dedicated, leak-proof container that is clearly labeled. The container material must be compatible with the chemical nature of the waste.

    • Liquid waste must be collected in a separate, sealed, and clearly labeled container. Co-mingling with other solvent waste streams is prohibited unless explicitly authorized by the institution's Environmental Health and Safety (EHS) department.

  • Comprehensive Labeling:

    • All waste containers must be unequivocally labeled with "Hazardous Waste," "this compound Waste," and display the relevant hazard pictograms (e.g., harmful/irritant).

    • The label must also include the start date of waste accumulation and the name of the principal investigator or the responsible laboratory personnel.

Step 2: Secure On-Site Storage

This compound waste must be stored securely pending collection and final disposal.

  • Secure and Designated Location: Waste containers should be stored in a designated, secure area, such as a locked satellite accumulation area, isolated from routine laboratory activities.

  • Secondary Containment: To mitigate the risk of spills, liquid waste containers must be placed in secondary containment.

  • Chemical Compatibility: Ensure that this compound waste is not stored in proximity to incompatible chemicals.

Step 3: Final Disposal via a DEA-Registered Reverse Distributor

The sole approved method for the disposal of controlled substances, which includes this compound, is through a DEA-registered reverse distributor.

  • Liaison with Institutional EHS: Your institution's EHS office is the primary point of contact for coordinating the disposal of controlled substances and will facilitate arrangements with a licensed reverse distributor.

  • Meticulous Documentation: Comprehensive and accurate record-keeping is a legal requirement.

    • A detailed log of all this compound procured, used, and designated for waste must be maintained.

    • Upon collection of the waste by the reverse distributor, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. For substances falling under Schedule I or II, a DEA Form 222 may also be necessary for the transfer of custody.

    • Copies of all disposal-related documentation must be retained for a minimum of two years, or as stipulated by institutional policy.

Step 4: Management of Empty Containers

Containers that previously held this compound require specific procedures for safe disposal.

  • Triple Rinsing Protocol:

    • The empty container must be rinsed three times with a suitable solvent, such as ethanol or methanol.

    • The resulting rinsate is considered hazardous liquid waste and must be added to the designated this compound liquid waste container.

  • Label Defacement:

    • The original label on the container must be completely removed or rendered illegible to prevent any possibility of misuse.

  • Final Container Disposal:

    • After being triple-rinsed and having its label defaced, the container can generally be disposed of as regular laboratory glassware. However, it is crucial to consult your institution's EHS guidelines for definitive instructions.

This compound Spill Cleanup Protocol

In the event of a this compound spill, a prompt and well-executed response is vital to prevent personnel exposure and environmental contamination.

  • Immediate Notification: Alert all personnel in the immediate vicinity of the spill.

  • Area Evacuation: For large spills or those occurring in poorly ventilated spaces, the area should be evacuated.

  • Donning of Appropriate PPE: Before initiating cleanup, personnel must don the appropriate PPE. For powdered substances, this includes a respirator.

  • Spill Containment:

    • For liquid spills, use absorbent pads or other inert materials to create a dike and contain the spill.

    • For solid spills, gently cover the material with absorbent paper to prevent the generation of airborne dust.

  • Decontamination of the Affected Area:

    • The contaminated surface should be meticulously cleaned with a detergent solution, followed by a thorough rinse with water.

    • A solution of sodium hypochlorite may be an effective decontaminant, but its compatibility with the surface material must be confirmed prior to use.

  • Collection of Cleanup Debris: All materials used in the cleanup process are considered contaminated and must be placed in the designated this compound waste container.

  • Incident Reporting: The spill must be reported to the laboratory supervisor and the EHS office, in accordance with institutional protocols.

Quantitative Hazard Data

The table below summarizes the key hazard classifications for this compound, as typically detailed in a Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation.[1]

Experimental Protocols for Degradation

Specific, validated chemical degradation protocols for this compound suitable for a laboratory setting are not widely available. The chemical degradation of indole alkaloids generally involves targeting the indole ring structure. While Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals have demonstrated efficacy in degrading indole and its derivatives, these are industrial-scale processes used for wastewater treatment and are not appropriate for routine laboratory disposal. Any in-lab chemical inactivation would necessitate extensive analytical validation to confirm complete degradation and the absence of toxic byproducts, and would still be subject to DEA and institutional regulations. Therefore, the exclusively recommended and mandated disposal method is through a DEA-registered reverse distributor.

Visualizations

Noribogaine_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation & Segregation cluster_collection_storage Collection & Storage cluster_disposal_process Disposal Process cluster_record_keeping Record Keeping cluster_spill_cleanup Spill Cleanup A This compound Waste Generated (Pure compound, solutions, contaminated labware) B Segregate Waste - Solid Waste - Liquid Waste A->B C Collect in Designated, Labeled Containers B->C D Store Securely in a Satellite Accumulation Area C->D E Contact Institutional EHS Office D->E F Arrange Pickup by DEA-Registered Reverse Distributor E->F G Complete DEA Form 41 (and Form 222 if applicable) F->G H Waste Transferred for Destruction G->H I Retain Copies of All Disposal Documentation H->I J Maintain Records for at least 2 Years I->J Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol (Alert, PPE, Contain, Clean) Spill->Cleanup Spill_Waste Collect Cleanup Debris as This compound Waste Cleanup->Spill_Waste Spill_Waste->C

Caption: Logical workflow for the proper disposal of this compound waste.

This guide furnishes the critical information required for the safe, compliant, and responsible disposal of this compound within a research environment. By diligently following these procedures, laboratories can effectively manage risks and fulfill their regulatory responsibilities. It is always advisable to consult your institution's specific policies and its Environmental Health and Safety office for tailored guidance.

References

Essential Safety and Logistical Information for Handling Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Noribogaine in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance. This compound is a metabolite of ibogaine and should be handled with care, recognizing its potential hazards.[1]

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards associated with this compound are:

  • Harmful if swallowed: Acute Oral Toxicity Category 4.[2]

  • Causes skin irritation: Skin Irritation Category 2.[2]

  • Causes serious eye irritation: Eye Irritation Category 2A.[2]

  • May cause respiratory irritation: Specific Target Organ Toxicity - Single Exposure Category 3.[2]

General precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory for handling this compound. The following table summarizes the recommended PPE for different handling scenarios.

Scenario Required PPE Notes
Handling Solid this compound (Powder) - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Dedicated lab coat - Properly fitted respirator (e.g., N95 or higher)All manipulations of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Handling this compound Solutions - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Dedicated lab coatA respirator may be required if there is a risk of aerosolization.
General Laboratory Operations - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Dedicated lab coatGloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[4]

Experimental Protocols: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a secure, designated, and clearly labeled area with restricted access.

  • Follow the storage conditions specified on the product insert, which typically involves keeping it in a cool, dry place.

2. Preparation of Solutions:

  • All weighing and preparation of stock solutions from powdered this compound must be performed in a certified chemical fume hood.[3]

  • Use appropriate engineering controls to minimize dust generation.

  • This compound hydrochloride is sparingly soluble in DMSO (1-10 mg/ml).[1]

  • Ensure all equipment used for weighing and dissolution is decontaminated after use.

3. Handling During Experiments:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Work in a well-ventilated area. For procedures with a risk of aerosolization, work within a fume hood.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection for large spills of powder.

  • Contain the spill using absorbent materials.

  • Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with an appropriate decontaminating agent.

Disposal Plan

As a metabolite of Ibogaine, a Schedule I controlled substance, the disposal of this compound and any contaminated materials must adhere to strict regulations.[3]

Waste Type Disposal Procedure
Unused this compound Must be disposed of through a DEA-registered reverse distributor.[3] Maintain meticulous records of all disposal activities.[3]
Contaminated Labware (e.g., vials, pipette tips) Segregate from other laboratory waste streams.[3] Collect in a dedicated, leak-proof, and clearly labeled container.[3] Dispose of as hazardous chemical waste through a licensed contractor, following institutional and DEA guidelines.
Contaminated PPE (gloves, lab coats) Place in a designated, sealed bag or container for hazardous waste disposal.
Aqueous Waste Solutions Collect in a clearly labeled, sealed waste container. The container should be stored in a secondary containment tray. Dispose of through your institution's hazardous waste management program.

Note: Never dispose of this compound waste down the drain or in the regular trash.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the key workflows and logical relationships in handling this compound.

Noribogaine_Handling_Workflow receiving Receiving & Inspection storage Secure Storage receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolution Solution Preparation weighing->dissolution experiment Experimental Use dissolution->experiment decontamination Decontaminate Equipment experiment->decontamination waste_collection Collect Waste experiment->waste_collection decontamination->storage Return to Storage solid_waste Solid Waste (PPE, Labware) waste_collection->solid_waste liquid_waste Liquid Waste waste_collection->liquid_waste disposal DEA-Compliant Disposal solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Noribogaine_Hazard_Relationships substance This compound hazard_oral Harmful if Swallowed substance->hazard_oral hazard_skin Skin Irritation substance->hazard_skin hazard_eye Serious Eye Irritation substance->hazard_eye hazard_resp Respiratory Irritation substance->hazard_resp prevention_ingestion Do not eat, drink, or smoke hazard_oral->prevention_ingestion Mitigated by prevention_contact Wear gloves, eye protection, and lab coat hazard_skin->prevention_contact Mitigated by hazard_eye->prevention_contact Mitigated by prevention_inhalation Avoid breathing dust; Use fume hood hazard_resp->prevention_inhalation Mitigated by

Caption: Logical relationships between this compound hazards and mitigation strategies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noribogaine
Reactant of Route 2
Noribogaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。